molecular formula C7H7N3O B113388 2-Amino-4-Methoxynicotinonitrile CAS No. 98651-70-8

2-Amino-4-Methoxynicotinonitrile

Cat. No.: B113388
CAS No.: 98651-70-8
M. Wt: 149.15 g/mol
InChI Key: ULYBLKYAFIOZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-Methoxynicotinonitrile is a nitrogen-containing heterocyclic building block of high value in organic and medicinal chemistry . Its structure, featuring an electron-donating methoxy group and multiple reactive sites, makes it a versatile precursor for constructing more complex molecular architectures, particularly organic donor-acceptor chromophores for next-generation optoelectronic materials such as organic photovoltaics and light-emitting diodes (LEDs) . In pharmaceutical research, nicotinonitrile scaffolds are recognized for their diverse biological activities . They serve as key intermediates in synthesizing potential inhibitors for enzymes like α-glucosidase (relevant for diabetes research) , tyrosinase, and urease , as well as compounds with investigated antimicrobial and antioxidant properties . The 2-amino and nitrile groups on the pyridine ring offer facile avenues for further chemical modification, enabling the creation of libraries for drug discovery and material science . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBLKYAFIOZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370690
Record name 2-Amino-4-Methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98651-70-8
Record name 2-Amino-4-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98651-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-Methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Nicotinonitrile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-Methoxynicotinonitrile and Its Derivatives

The pyridine ring is a fundamental heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] Within this class, substituted nicotinonitriles (3-cyanopyridines) are particularly valuable precursors in the synthesis of a wide array of pharmaceutical agents and functional materials.[2][3] Their utility stems from the versatile reactivity of the cyano and amino groups, which allows for extensive molecular elaboration.

This compound, in particular, serves as a crucial building block. The electron-donating nature of the amino and methoxy groups activates the pyridine ring, influencing its chemical properties and biological interactions. This guide provides a comprehensive overview of the synthesis of this core molecule and its derivatives, grounded in established chemical principles and contemporary synthetic methodologies. It is designed for researchers and scientists in organic synthesis and drug development, offering not just protocols, but also a deep dive into the mechanistic rationale behind them.

Part 1: Core Synthesis via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants.[1] This approach is prized for its atom economy, reduced reaction times, and the ability to rapidly generate molecular complexity, making it ideal for building libraries of compounds in drug discovery.[1][4] The synthesis of the 2-aminonicotinonitrile core is frequently achieved through a one-pot, four-component reaction.

Mechanistic Underpinnings of the Four-Component Synthesis

The most common pathway to substituted 2-aminonicotinonitriles involves the reaction of an aldehyde, a methyl ketone, malononitrile, and a nitrogen source, typically ammonium acetate.[3][5] The reaction proceeds through a cascade of classical organic reactions.

  • In-Situ Chalcone Formation: The reaction initiates with a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone (e.g., 4-methoxyacetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][6]

  • Michael Addition: Malononitrile, deprotonated by a base, acts as a nucleophile and attacks the β-carbon of the chalcone in a Michael addition. This step forms a key acyclic intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization. The amino group, derived from ammonium acetate, attacks one of the nitrile groups, initiating ring formation. Subsequent dehydration and tautomerization lead to the stable dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate is then oxidized to the final aromatic pyridine ring.[7] Often, this oxidation occurs spontaneously in the presence of air, or it can be facilitated by an added oxidizing agent.

G cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt) cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization A 4-Methoxyacetophenone C α,β-Unsaturated Ketone (Chalcone) A->C Base (e.g., NaOH) B Aldehyde (R-CHO) B->C E Michael Adduct (Acyclic Intermediate) C->E Base D Malononitrile D->E G Dihydropyridine Intermediate E->G Intramolecular Cyclization F Ammonium Acetate (Nitrogen Source) F->G H This compound Derivative G->H Oxidation/ Aromatization

Caption: General workflow for the four-component synthesis of 2-aminonicotinonitriles.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

This protocol is a representative example of the multicomponent synthesis strategy, which can be adapted to produce the title compound by selecting appropriate starting materials.

Materials:

  • 4-Methoxyacetophenone

  • Benzaldehyde

  • Malononitrile[8]

  • Ammonium Acetate

  • Ethanol (Absolute)

  • Catalyst (e.g., Boric Acid, Piperidine, or an Ionic Liquid)[5][6]

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-methoxyacetophenone (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-4 mmol).[3]

  • Solvent and Catalyst: Add absolute ethanol as the solvent. Introduce a catalytic amount of a suitable catalyst. While many variations exist, green catalysts like boric acid or ionic liquids such as [Bmim]BF4 have been shown to be highly effective.[5][6]

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 80°C) and stirred for a period ranging from 30 minutes to several hours, depending on the catalyst and substrates used.[3][9] Microwave irradiation can significantly shorten reaction times to just a few minutes.[5][10]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product often precipitates directly from the solution. The precipitate is collected by filtration, washed with cold ethanol or water to remove excess ammonium acetate and other impurities, and then dried.[3]

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Data Summary: Comparison of Synthetic Conditions

The choice of catalyst and energy source has a profound impact on reaction efficiency. Greener, more sustainable methods are increasingly favored.

CatalystEnergy SourceSolventReaction TimeYield (%)Reference
NaOH (for chalcone)Conventional HeatingEthanolSeveral hoursModerate-Good[3]
[Bmim]BF4Conventional HeatingSolvent-free30-60 min86-96%[6]
Boric AcidMicrowave IrradiationSolvent-free5-10 min84-94%[5]
Ammonium ChlorideConventional HeatingEthanol2-3 hoursup to 92%[9]
Amberlyst-15Ultrasonic IrradiationAcetonitrile30-45 minGood[6]

Part 2: Synthesis of Derivatives

The this compound core is a versatile platform for creating a diverse range of derivatives. The primary sites for modification are the C2-amino group and the C3-cyano group.

G cluster_amino C2-Amino Group Derivatization cluster_cyano C3-Cyano Group Derivatization Core This compound N_Alkylation N-Alkylation Core->N_Alkylation R-X, Base N_Acylation N-Acylation Core->N_Acylation RCOCl, Base Buchwald_Hartwig Buchwald-Hartwig Amination Core->Buchwald_Hartwig Aryl-X, Pd-catalyst Hydrolysis Hydrolysis to Amide/Carboxylic Acid Core->Hydrolysis H+ or OH- Cyclization Annulation Reactions (e.g., to Thienopyridines) Core->Cyclization e.g., Gewald Reaction Conditions

Caption: Key derivatization pathways for the 2-aminonicotinonitrile scaffold.

Derivatization at the C2-Amino Group

The amino group is a potent nucleophile, readily undergoing reactions to form a variety of derivatives.

  • N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) yields N-acyl derivatives. This is a straightforward method to introduce diverse functional groups.

  • N-Alkylation: Direct alkylation can be achieved using alkyl halides. However, over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled route to N-alkyl and N,N-dialkyl derivatives.[11]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, palladium-catalyzed Buchwald-Hartwig amination offers a powerful and general method, coupling the amino group with aryl halides or triflates.[11]

Sample Protocol: N-Acetylation of this compound

  • Dissolve this compound (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 mmol).

  • Cool the mixture in an ice bath to 0°C.

  • Add acetyl chloride (1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

Derivatization at the C3-Cyano Group

The cyano group is a versatile functional handle for further transformations.

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a primary amide or, under more forcing conditions, to a carboxylic acid. These functional groups open up further derivatization possibilities via amide coupling or esterification.

  • Thorpe-Ziegler Reaction: This intramolecular condensation of dinitriles is a classic method for forming cyclic ketones and enamines.[12][13][14] While used for ring formation, the underlying principle of nitrile reactivity is relevant.

  • Annulation Reactions (Ring Fusion): The combination of the amino and cyano groups is ideal for constructing fused heterocyclic systems. For example, reacting the 2-aminonicotinonitrile core with sulfur and a ketone under Gewald reaction conditions can lead to the formation of thieno[2,3-b]pyridine derivatives, which are themselves of significant interest in medicinal chemistry.[15][16]

Part 3: Alternative Synthetic Paradigms

While MCRs are dominant, other classical methods for pyridine synthesis can be adapted to produce specific substitution patterns.

  • Hantzsch Pyridine Synthesis: This is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[7] The initial product is a dihydropyridine which is subsequently oxidized to the aromatic pyridine. By choosing appropriately substituted starting materials, this method can be a viable route to certain nicotinonitrile derivatives.[17]

  • Guareschi-Thorpe Reaction: This reaction involves the condensation of a β-ketoester with cyanoacetamide to form a substituted 2-pyridone.[17] Subsequent chemical modifications would be required to arrive at the 2-amino-4-methoxy target structure.

Conclusion

The synthesis of this compound and its derivatives is a cornerstone of modern heterocyclic and medicinal chemistry. The prevalence of multicomponent reaction strategies underscores a field-wide shift towards efficiency, atom economy, and sustainable practices.[1][4] By leveraging the robust MCR methodologies, chemists can rapidly access the core scaffold. Furthermore, the versatile reactivity of the amino and cyano functionalities provides a rich platform for extensive derivatization, enabling the exploration of vast chemical space in the quest for novel therapeutics and functional materials. This guide has outlined the primary synthetic routes, provided detailed mechanistic and practical insights, and offered a framework for the logical design and execution of these important chemical transformations.

References

  • Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols - Benchchem. (URL: )
  • Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.).
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Condensation/ Multi-component Reactions MCR/Oxid
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (URL: )
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (URL: [Link])

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. (URL: )
  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. (2023). (URL: [Link])

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. (URL: [Link])

  • A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. (URL: [Link])

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PubMed Central. (URL: [Link])

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (URL: [Link])

  • The Role of 2-Methoxynicotinonitrile in Fine Chemical Manufacturing. (URL: )
  • Thorpe-Ziegler reaction - Buchler GmbH. (URL: [Link])

  • Thorpe reaction - Wikipedia. (URL: [Link])

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014). (URL: [Link])

  • Karpov, S. V., et al. (2023). Synthesis and fluorescent properties of highly substituted nicotinonitrile derivatives obtained via «one-pot» Zincke reaction. ResearchGate. (URL: [Link])

  • Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. (URL: [Link])

  • Hosseinzadeh, Z., et al. (2019). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of H3BO3. ResearchGate. (URL: [Link])

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google P
  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (URL: [Link])

  • Mechanism of the formation of 2-amino-4,6-diphenylpyridine-3-carbonitrile. - ResearchGate. (URL: [Link])

Sources

2-Amino-4-Methoxynicotinonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-Methoxynicotinonitrile, registered under CAS Number 98651-70-8, is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a pyridine ring functionalized with an amino, a methoxy, and a nitrile group, provides a unique combination of reactive sites for synthetic transformations. The IUPAC name for this compound is 2-amino-4-methoxypyridine-3-carbonitrile.[1]

The 2-aminonicotinonitrile scaffold is a recognized "privileged" structure in drug discovery, appearing in a wide array of biologically active molecules.[3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The nitrile group, in particular, is a valuable pharmacophore that can participate in key binding interactions with biological targets and is often metabolically stable. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound, serving as a critical resource for its utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 98651-70-8[1][2]
Molecular Formula C₇H₇N₃O[1][2]
Molecular Weight 149.15 g/mol [1][2]
IUPAC Name 2-amino-4-methoxypyridine-3-carbonitrile[1]
Physical Form Solid
Topological Polar Surface Area 71.9 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]

Synthesis of this compound

The synthesis of substituted 2-aminonicotinonitriles can be achieved through various strategies, often involving multi-component reactions that allow for the rapid assembly of the pyridine core. A common and effective approach is the reaction of a β-enaminonitrile with an active methylene compound, or a one-pot reaction involving an aldehyde, malononitrile, and an amine source.

Conceptual Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, based on established methodologies for related compounds.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A 1,1,3,3-Tetramethoxypropane D One-Pot Reaction (e.g., in Ethanol, Reflux) A->D B Malononitrile B->D C Ammonium Acetate C->D E Reaction Quenching (e.g., with water) D->E Cooling F Product Isolation (Filtration) E->F G Purification (Recrystallization or Chromatography) F->G H This compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogous syntheses)

This protocol is a representative procedure based on the synthesis of similar 2-aminonicotinonitrile derivatives and should be optimized for the specific target molecule.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,3,3-tetramethoxypropane (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (2-4 equivalents) in a suitable solvent such as ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR A singlet for the methoxy protons (O-CH₃) around 3.8-4.0 ppm. A broad singlet for the amino protons (NH₂) which may vary in chemical shift. Two doublets in the aromatic region for the pyridine ring protons.
¹³C NMR A signal for the methoxy carbon around 55-60 ppm. A signal for the nitrile carbon (C≡N) around 115-120 ppm. Signals for the pyridine ring carbons in the aromatic region, with the carbon bearing the amino group shifted upfield and the carbon bearing the methoxy group shifted downfield.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine at ~3300-3500 cm⁻¹. A strong, sharp absorption for the C≡N stretch at ~2210-2230 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 149.15.

Chemical Reactivity and Medicinal Chemistry Applications

The unique arrangement of functional groups in this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.

  • The Amino Group: The 2-amino group can act as a nucleophile and can be readily acylated, alkylated, or used as a handle for the construction of fused ring systems, such as pyrimidines or imidazoles.

  • The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

  • The Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the electron-donating amino and methoxy groups will influence the regioselectivity of such reactions. It can also be a ligand for metal catalysts in cross-coupling reactions.

The 2-aminonicotinonitrile scaffold is a key component in a variety of kinase inhibitors and other therapeutic agents. The amino and nitrile groups are often involved in crucial hydrogen bonding interactions within the active site of target proteins. The methoxy group can be used to modulate the electronic properties and solubility of the molecule.

Potential Derivatization Pathway

The following diagram illustrates a potential pathway for the derivatization of this compound to generate a library of compounds for biological screening.

G cluster_reactions Derivatization Reactions cluster_products Potential Products A This compound B Acylation (R-COCl, base) A->B C Alkylation (R-X, base) A->C D Fused Ring Formation (e.g., with formamide) A->D E N-Acyl Derivative B->E F N-Alkyl Derivative C->F G Pyrido[2,3-d]pyrimidine D->G

Caption: Potential derivatization pathways for this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety profiles of structurally related compounds such as aminopyridines and organic nitriles, the following precautions should be taken:

  • Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or use a fume hood.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the supplier's SDS if available and to perform a thorough risk assessment before handling this chemical.

References

  • A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES, Vol. 36, No. 4, 1993.

  • 2-Amino-4-methoxy-nicotinonitrile. Alfa Chemistry.

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 2024, 29(8), 1808.

  • The Role of 2-Methoxynicotinonitrile in Fine Chemical Manufacturing. ThomasNet.

  • This compound | CAS 98651-70-8. Santa Cruz Biotechnology, Inc.

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E, 2012, 68(11), o2812.

  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E, 2010, 66(12), o2746.

  • What is 2-Amino-4-methoxypyridine and how is it synthesized?. Guidechem.

  • This compound. LabSolutions.

  • Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.

  • Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. Google Patents.

  • 2-amino-4-methoxypyridine-3-carbonitrile | 98651-70-8. ChemicalBook.

  • 2-amino-4-methoxypyridine-3-carbonitrile 98651-70-8 wiki. Guidechem.

  • 2-amino-4-methoxypyridine-3-carbonitrile(98651-70-8) 1H NMR spectrum. ChemicalBook.

  • 2-Amino-4-Methoxypyridine. PubChem.

  • Substituted 2-amino chromones and process for the preparation thereof. Google Patents.

  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of H3BO3. ResearchGate.

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 2024, 27(1S), 1316-1322.

  • 2-Amino-4-(2-methoxyphenyl)pyridine-3-carbonitrile. PubChem.

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 2023, 28(21), 7352.

  • 2-Amino-4-methoxypyridine | 10201-73-7. ChemicalBook.

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2011, 54(19), 6435-6454.

  • Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. ThomasNet.

  • Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 2016, 109, 89-121.

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.

Sources

A Technical Guide to the Potential Biological Activities of 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Forward

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of biological activities, a testament to their versatile chemical nature. Among these, 2-Amino-4-Methoxynicotinonitrile stands out as a molecule of significant interest. While direct biological data on this specific compound is emerging, its structural motifs are present in numerous molecules with well-documented pharmacological profiles. This guide synthesizes the current understanding of related compounds to project the potential biological activities of this compound, providing a technical framework for researchers and drug development professionals to explore its therapeutic promise. We will delve into the rationale behind predicted activities, supported by evidence from structurally analogous compounds, and provide detailed methodologies for in vitro evaluation.

Molecular Profile of this compound

This compound is a substituted pyridine derivative characterized by an amino group at the 2-position, a cyano group at the 3-position, and a methoxy group at the 4-position.

  • IUPAC Name: this compound

  • CAS Number: 98651-70-8[1]

  • Molecular Formula: C₇H₇N₃O[1]

  • Molecular Weight: 149.15 g/mol [1][2]

The strategic placement of these functional groups—the electron-donating amino and methoxy groups, and the electron-withdrawing cyano group—creates a unique electronic environment that is hypothesized to be key to its potential bioactivity. This structure serves as a versatile pharmacophore and a valuable building block for the synthesis of more complex bioactive molecules.[3][4][5][6]

Projected Biological Activities and Mechanistic Insights

Based on the biological evaluation of structurally similar nicotinonitrile derivatives, we can project several key potential activities for this compound.

Anticancer Potential

The nicotinonitrile scaffold is a recurring motif in compounds with demonstrated anticancer properties.[7][8][9][10][11] Derivatives of 2-aminonicotinonitrile have shown significant cytotoxic effects against various cancer cell lines.

For instance, certain 2-amino-4,6-diphenylnicotinonitriles have exhibited potent cytotoxicity against breast cancer cell lines, with some analogues showing efficacy comparable to or even exceeding that of the standard chemotherapeutic drug, Doxorubicin.[12] This suggests that the 2-aminonicotinonitrile core is a viable starting point for the development of novel anticancer agents.

Hypothesized Mechanism of Action: The anticancer activity of related compounds often involves the inhibition of key cellular processes in cancer cells. One plausible mechanism for this compound could be the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[7] The aminopyridine structure is a known feature in many kinase inhibitors.

anticancer_pathway This compound This compound ATP_Binding_Site ATP Binding Site This compound->ATP_Binding_Site Binds to Protein Kinase Protein Kinase Phosphorylation Substrate Phosphorylation Protein Kinase->Phosphorylation Inhibits ATP_Binding_Site->Protein Kinase Cell_Proliferation Cancer Cell Proliferation Phosphorylation->Cell_Proliferation Leads to Apoptosis Apoptosis Phosphorylation->Apoptosis Inhibits

Caption: Hypothesized mechanism of anticancer activity.

Antimicrobial Activity

Derivatives of both 2-aminonicotinonitrile and 2-methoxynicotinonitrile have been synthesized and evaluated for their antimicrobial properties.[13][14][15] These studies have consistently demonstrated that this class of compounds possesses broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15] The antimicrobial efficacy is often comparable to standard antibiotics and antifungals.[13][14]

Hypothesized Mechanism of Action: While the exact mechanism is not fully elucidated for all derivatives, it is plausible that these compounds interfere with essential microbial processes. Given the structural similarities to other antimicrobial agents, potential mechanisms could include the inhibition of enzymes involved in cell wall synthesis, nucleic acid replication, or protein synthesis.

antimicrobial_workflow Start Start Prepare_Agar Prepare Nutrient Agar Plates Start->Prepare_Agar Inoculate Inoculate with Microbial Culture Prepare_Agar->Inoculate Apply_Compound Apply this compound (in solution) to wells/discs Inoculate->Apply_Compound Incubate Incubate at 37°C for 24-48h Apply_Compound->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone End End Measure_Zone->End

Caption: Workflow for assessing antimicrobial activity.

Enzyme Inhibition

The aminopyridine moiety is present in molecules known to inhibit specific enzymes. For example, 2-amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (NOS II).[16] This suggests that this compound could also exhibit selective enzyme inhibitory activity. The methoxy group may further influence its binding affinity and selectivity for different enzyme targets. Another potential target could be methionine adenosyltransferase, as L-2-amino-4-methoxy-cis-but-3-enoic acid has been shown to be a potent inhibitor of this enzyme.[17]

Hypothesized Mechanism of Action: Competitive inhibition is a likely mechanism, where the molecule competes with the natural substrate for binding to the active site of the enzyme. The specific interactions will depend on the topology and chemical environment of the enzyme's active site.

Experimental Protocols for In Vitro Evaluation

To empirically validate the projected biological activities of this compound, the following standardized in vitro assays are recommended.

Cytotoxicity Assessment via MTT Assay

This protocol is adapted from studies on related nicotinonitrile derivatives and is designed to determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀).[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9][12]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[12]

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing via Agar Well Diffusion Method

This method, based on established protocols, provides a qualitative and semi-quantitative assessment of the compound's antimicrobial activity.[13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • This compound (dissolved in a suitable solvent like DMF or DMSO)

  • Standard antibiotic and antifungal discs (e.g., Ampicillin, Fluconazole)

  • Sterile cork borer

Procedure:

  • Plate Preparation: Prepare agar plates and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the this compound solution at a specific concentration (e.g., 50 µg/mL) to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Quantitative Data from Analogous Compounds

The following tables summarize the reported biological activities of compounds structurally related to this compound. This data serves as a benchmark for what might be expected from its biological evaluation.

Table 1: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines [12]

CompoundCell LineIC₅₀ (µM)
Derivative 1 MDA-MB-2318.01 ± 0.5
MCF-716.20 ± 1.3
Derivative 2 MDA-MB-2313.18 ± 0.1
MCF-74.17 ± 0.2
Doxorubicin (Control) MDA-MB-2313.18 ± 0.1
MCF-74.17 ± 0.2

Table 2: Antimicrobial Activity of 2-Amino-nicotinonitrile Derivatives (Zone of Inhibition in mm) [13]

CompoundS. aureus (Gram +ve)E. coli (Gram -ve)A. niger (Fungus)
Derivative A 181615
Derivative B 201817
Ampicillin (Control) 22--
Chloramphenicol (Control) -25-
Fluconazole (Control) --20

Conclusion and Future Directions

This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Extrapolating from the documented activities of its close structural analogues, it is reasonable to hypothesize that this compound may exhibit notable anticancer, antimicrobial, and enzyme inhibitory properties. The methoxy group at the 4-position is of particular interest, as it may confer enhanced potency, selectivity, or favorable pharmacokinetic properties.

The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro characterization of this compound. Subsequent research should focus on elucidating the specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related derivatives, will be crucial for optimizing the therapeutic potential of this promising molecular framework. The journey from a molecule of interest to a clinically viable drug is arduous, but for this compound, the initial signposts are encouraging.

References

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. World News of Natural Sciences, 43, 76-82. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H). Acta Poloniae Pharmaceutica. [Link]

  • 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal. [Link]

  • 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. PubMed. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

  • L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of the enzymatic synthesis of S-adenosylmethionine. PubMed. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

  • Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. MDPI. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health. [Link]

  • This compound. LabSolutions. [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. MDPI. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Amino-4-Methoxynicotinonitrile (CAS 98651-70-8), a key heterocyclic building block in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not extensively published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section provides a detailed interpretation of expected signals, the scientific rationale behind these predictions, and validated protocols for experimental data acquisition. This guide is designed to empower researchers to identify, characterize, and utilize this compound with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic architecture arising from the interplay of its substituent groups on the pyridine core. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, combined with the electron-withdrawing nitrile (-CN) group, create a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting the spectral data.

PropertyValueSource
IUPAC Name 2-amino-4-methoxypyridine-3-carbonitrile
CAS Number 98651-70-8
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol

Below is a diagram illustrating the logical flow of spectroscopic analysis for structural elucidation.

G cluster_Techniques Spectroscopic Techniques cluster_Information Information Gained MS Mass Spectrometry (MS) MolWeight Molecular Weight & Formula Confirmation MS->MolWeight Provides IR Infrared (IR) Spectroscopy FuncGroups Functional Group Identification IR->FuncGroups Identifies NMR NMR Spectroscopy Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Elucidates Structure Final Structure of This compound MolWeight->Structure FuncGroups->Structure Connectivity->Structure

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Based on data from analogous substituted pyridines, a predictable NMR spectrum for this compound can be constructed.[1]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the amino protons, and the methoxy protons.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.8 - 8.0Doublet (d)1HH-6The proton at position 6 is adjacent to the ring nitrogen and is expected to be the most deshielded aromatic proton. Its signal will be split into a doublet by the neighboring H-5.
~6.2 - 6.4Doublet (d)1HH-5This proton is coupled to H-6. The electron-donating methoxy group at the adjacent C-4 position will shield this proton, shifting it significantly upfield compared to unsubstituted pyridine.
~5.0 - 5.5Broad Singlet (br s)2H-NH₂The protons of the primary amine are typically observed as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding. This signal will disappear upon a D₂O shake.
~3.9 - 4.1Singlet (s)3H-OCH₃The three equivalent protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its position is characteristic for a methoxy group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each unique carbon atom in the molecule.

Predicted δ (ppm)AssignmentRationale and Comparative Insights
~165C-4The carbon atom directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded and appear furthest downfield.
~160C-2The carbon bearing the amino group is also highly deshielded. Its chemical shift is influenced by both the amino group and the adjacent ring nitrogen.
~150C-6This aromatic CH carbon is adjacent to the ring nitrogen, leading to a downfield shift.
~117-CNThe carbon of the nitrile group typically appears in this region of the spectrum.[1]
~105C-5This aromatic CH carbon is shielded by the ortho-amino and para-methoxy groups, causing it to appear at a relatively upfield position for an aromatic carbon.
~85C-3This quaternary carbon is shielded by the adjacent electron-donating amino group. Its signal is expected to be of lower intensity.
~56-OCH₃The carbon of the methoxy group is characteristic and appears in this upfield region.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Collect at least 1024 scans to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C≡N, C-O, and aromatic C=C/C=N bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
3450 - 3300Asymmetric & Symmetric N-H Stretch-NH₂Primary amines typically show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes. These bands are often broad.[1]
2230 - 2210C≡N StretchNitrile (-CN)The carbon-nitrogen triple bond gives rise to a sharp, strong absorption in this characteristic region. Its position indicates it is conjugated with the aromatic system.[1]
1650 - 1600N-H Bend (Scissoring)-NH₂The bending vibration of the primary amine provides another key diagnostic peak.
1600 - 1450C=C and C=N Ring StretchesPyridine RingMultiple bands are expected in this region corresponding to the stretching vibrations of the aromatic core.
1250 - 1200Asymmetric C-O-C StretchAryl Ether (-OCH₃)A strong band in this region is characteristic of the asymmetric stretching of the aryl-alkyl ether linkage.
1050 - 1000Symmetric C-O-C StretchAryl Ether (-OCH₃)The corresponding symmetric stretch appears at a lower frequency and is typically less intense.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

For this compound (MW = 149.15), the following key ions are anticipated:

Predicted m/zIonRationale for Formation
149[M]⁺˙Molecular Ion: This will be the parent peak, corresponding to the intact molecule minus one electron. Its presence confirms the molecular weight.
134[M - CH₃]⁺Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatics is the loss of the methyl radical from the ether linkage.
106[M - CH₃ - CO]⁺Subsequent Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, a characteristic fragmentation for phenolic-type ethers.
122[M - HCN]⁺˙Loss of Hydrogen Cyanide: The nitrile group can be eliminated as neutral HCN.

The diagram below illustrates the predicted primary fragmentation pathway.

G M Molecular Ion [M]⁺˙ m/z = 149 M_minus_CH3 [M - CH₃]⁺ m/z = 134 M->M_minus_CH3 - •CH₃ M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z = 106 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Predicted EI-MS Fragmentation of the Parent Compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a modern, sensitive method suitable for this polar molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • LC Conditions:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. The formic acid aids in protonation for positive ion mode.

  • MS Conditions (ESI Positive Mode):

    • Set the ion source to positive electrospray ionization (ESI+).

    • The primary ion expected will be the protonated molecule, [M+H]⁺, at m/z 150.1.

    • Acquire data in a full scan mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Confirm the presence of the [M+H]⁺ ion at m/z 150.1. The high-resolution mass should be within 5 ppm of the calculated exact mass (C₇H₈N₃O⁺).

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a validated starting point for researchers to acquire high-quality experimental data. This synthesized information serves as a crucial tool for quality control, reaction monitoring, and structural confirmation, thereby accelerating research and development efforts involving this versatile chemical intermediate.

References

  • Alfa Chemistry. 2-Amino-4-methoxy-nicotinonitrile. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

Sources

An In-depth Technical Guide to the Known Reactions and Reactivity of 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-Methoxynicotinonitrile, a substituted pyridine derivative, is a versatile building block in synthetic organic chemistry. Its unique arrangement of an amino, a cyano, and a methoxy group on the pyridine core imparts a rich and diverse reactivity profile, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with potential applications in medicinal chemistry and materials science. The electron-donating amino and methoxy groups activate the pyridine ring, while the electron-withdrawing cyano group influences the regioselectivity of its reactions. This guide provides a comprehensive overview of the known reactions and reactivity of this compound, offering insights into its synthetic utility and potential for the development of novel molecular entities.

Core Reactivity and Functional Group Transformations

The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the 2-amino group, the 3-cyano group, and the 4-methoxy group. Each of these sites offers a handle for a variety of chemical transformations.

Reactions at the 2-Amino Group

The primary amino group at the 2-position is a key site for nucleophilic reactions and serves as a crucial anchor point for the construction of fused heterocyclic systems.

The amino group can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. This reaction is fundamental in modifying the electronic properties of the molecule and for introducing further functionalities. While specific protocols for this exact molecule are not widely published, general procedures for the acylation of similar aminopyridines are well-established.[1]

N-alkylation of the amino group can introduce alkyl substituents, further diversifying the molecular scaffold. Direct alkylation of unprotected amino acids with alcohols has been demonstrated, suggesting that similar methods could be applicable here.[2]

The 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[1] These intermediates are highly versatile and can be subsequently converted to a variety of other functional groups, including hydroxyl, halo, and cyano groups, through Sandmeyer or related reactions. The diazotization of aminopyridines is a well-documented process.[3]

Reactions involving the 3-Cyano Group

The cyano group is a versatile functional group that can participate in a range of transformations, including hydrolysis, reduction, and cycloadditions.

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. The partial hydrolysis to the amide is a particularly useful transformation as the resulting 2-amino-4-methoxynicotinamide can serve as a precursor for further cyclization reactions.

The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to 2-amino-4-methoxy-3-(aminomethyl)pyridine, a valuable building block for the synthesis of ligands and other complex molecules.

Reactions at the 4-Methoxy Group

The methoxy group is generally stable but can be cleaved under specific conditions to yield the corresponding pyridone.

Demethylation of methoxypyridines can be achieved using various reagents, such as strong acids or specialized demethylating agents like L-selectride or sodium trimethylsilanethiolate. This reaction would convert this compound into 2-amino-4-hydroxy-nicotinonitrile (a pyridone tautomer), opening up another avenue for functionalization at the 4-position.

Cyclization and Annulation Reactions: A Gateway to Fused Heterocycles

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The vicinal amino and cyano groups are perfectly positioned to undergo cyclocondensation reactions with various bifunctional reagents.

Synthesis of Pyrimido[4,5-d]pyridines

A key reaction of 2-aminonicotinonitriles is their cyclocondensation with one-carbon synthons to form pyrimido[4,5-d]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines, which can lead to a range of biological activities.

  • Reaction with Formamide: Heating this compound with formamide or triethyl orthoformate followed by treatment with an amine is a common strategy to construct the pyrimidine ring, yielding substituted 4-methoxypyrimido[4,5-d]pyridin-4-amines.

  • Reaction with Urea and Thiourea: Condensation with urea or thiourea can lead to the formation of pyrimido[4,5-d]pyrimidine-2,4-diones or their thio-analogs.

The general workflow for the synthesis of fused pyrimidines from 2-aminonicotinonitriles is depicted below:

G cluster_start Starting Material cluster_reagents Reagents for Cyclization cluster_product Product A This compound C Fused Pyrimidine Ring System (e.g., Pyrimido[4,5-d]pyridine) A->C Cyclocondensation B One-Carbon Synthon (e.g., Formamide, Urea, Guanidine) B->C

Figure 1: General workflow for the synthesis of fused pyrimidines.

Synthesis of other Fused Systems

The versatile reactivity of the amino and cyano groups allows for the synthesis of a variety of other fused heterocyclic systems by reacting with appropriate bifunctional reagents. For instance, reaction with β-ketoesters like ethyl acetoacetate or diethyl malonate can lead to the formation of fused pyridone or pyrimidinedione rings.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not abundantly available in the public domain, the following represents a general, illustrative protocol for a common transformation based on the reactivity of analogous compounds.

Illustrative Protocol: Synthesis of a Fused Pyrimidine Derivative

Objective: To synthesize a 4-amino-pyrimido[4,5-d]pyridine derivative from this compound.

Materials:

  • This compound

  • Triethyl orthoformate

  • Ammonium acetate

  • Ethanol (anhydrous)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add ammonium acetate (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for an additional 8-12 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fused pyrimidine.

Note: This is a generalized protocol. Optimal conditions, including reaction times, temperatures, and purification methods, may need to be determined empirically.

Data Summary

Due to the limited availability of specific experimental data for this compound, a quantitative data table is not feasible at this time. However, based on the reactivity of similar 2-aminonicotinonitrile derivatives, the following trends in reactivity can be expected:

Reaction TypeReagentsExpected ProductGeneral Yields
Acylation Acyl chloride, baseN-acylated derivativeGood to Excellent
Diazotization NaNO2, HClDiazonium salt(Intermediate)
Nitrile Hydrolysis H2O, acid or baseCarboxamide/Carboxylic acidModerate to Good
Nitrile Reduction LiAlH4 or H2/catalystPrimary amineGood
Cyclocondensation FormamidePyrimido[4,5-d]pyridineModerate to Good
Demethylation L-selectride4-HydroxynicotinonitrileGood

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis. The strategic placement of its amino, cyano, and methoxy groups allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of complex heterocyclic scaffolds. In particular, its propensity to undergo cyclocondensation reactions to form fused pyrimidine systems, such as pyrimido[4,5-d]pyridines, highlights its value in the field of medicinal chemistry for the development of novel therapeutic agents. Further exploration of the reactivity of this versatile molecule is warranted to fully unlock its synthetic potential.

References

  • Makino, K., Hasegawa, Y., & Inoue, T. (n.d.). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.
  • Guidechem. (n.d.). What is 2-Amino-4-methoxypyridine and how is it synthesized? FAQ - Guidechem.
  • Feng, M. L., & Wang, Q. (2011). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.
  • Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2021). 1,6-Naphthyridin-2(1H)
  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993).
  • Yi, X., Chen, J., Xu, X., & Ma, Y. (2011). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
  • Vila, C., Hornillos, V., Giannerini, M., Fañanás-Mastral, M., & Feringa, B. L. (2015). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Wang, Z., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(31), 21536-21540.
  • Google Patents. (n.d.).
  • Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(37), 24141–24153.
  • ResearchGate. (n.d.). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile.
  • AbacipharmTech. (n.d.). 2-Amino-4-methoxypyridine.
  • Synchem. (n.d.). 2-Amino-4-methoxypyridine.
  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-Methoxypyridine.
  • ChemicalBook. (n.d.). 2-amino-4-methoxypyridine-3-carbonitrile.
  • Guidechem. (n.d.). 2-amino-4-methoxypyridine-3-carbonitrile 98651-70-8 wiki.
  • Organic Syntheses. (n.d.). diethyl bis(hydroxymethyl)
  • Arkivoc. (2005). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. 2005(11), 1-12.
  • Mohamed, S. K., Mague, J. T., Akkurt, M., Bakhite, E. A., & Al-Taifi, E. A. (2017). 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile.
  • MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • ResearchGate. (n.d.).
  • MDPI. (2017).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • Ploeger, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701555.
  • Williams, D. L. H. (1974). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2, (14), 1733-1736.
  • MDPI. (2020).
  • National Center for Biotechnology Information. (n.d.). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{'4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • Kalash, S. E. S., & Al-Shiekh, M. A. (1972). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1029-1032.

Sources

An In-depth Technical Guide to 2-Amino-4-Methoxynicotinonitrile: A Key Intermediate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-Methoxynicotinonitrile, systematically known as 2-amino-4-methoxypyridine-3-carbonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. While not extensively studied as a bioactive agent itself, its true value lies in its role as a versatile and crucial intermediate for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its primary application as a building block for therapeutically relevant compounds, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 98651-70-8
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
IUPAC Name 2-amino-4-methoxypyridine-3-carbonitrile
Appearance Off-white to pale yellow solid
Purity Typically ≥98%
Solubility Soluble in DMSO and methanol; slightly soluble in water.

Synthesis of this compound: A Plausible Pathway

The proposed synthesis starts from the commercially available 2-amino-4-chloronicotinonitrile. The chloro group at the 4-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent cyano group. This allows for its displacement by a methoxide group, typically from sodium methoxide.

Synthesis_Pathway A 2-Amino-4-chloronicotinonitrile C This compound A->C Nucleophilic Aromatic Substitution (Heat) B Sodium Methoxide (in Methanol) B->C Methoxide Source Pyrido_Pyrimidine_Synthesis A This compound C Pyrido[2,3-d]pyrimidine Core A->C Cyclization B Condensing Agent (e.g., Formamide, Urea) B->C D Therapeutically Active Compounds (e.g., Kinase Inhibitors) C->D Further Functionalization

Sources

An In-depth Technical Guide to 2-Amino-4-Methoxynicotinonitrile: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, reactivity, and application of 2-Amino-4-Methoxynicotinonitrile. As a highly functionalized pyridine derivative, this molecule represents a valuable scaffold in the construction of complex heterocyclic systems and pharmacologically active agents.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 98651-70-8) is a member of the substituted nicotinonitrile family, a class of compounds recognized for their utility in organic synthesis and medicinal chemistry.[1] The molecule's structure, featuring an amino group, a nitrile moiety, and a methoxy group on a pyridine core, provides multiple points for chemical modification, making it an archetypal building block. The electron-donating nature of the amino and methoxy groups, combined with the electron-withdrawing nitrile group, establishes a unique electronic profile that dictates its reactivity and utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 98651-70-8[2][3]
Molecular Formula C₇H₇N₃O[2][4]
Molecular Weight 149.15 g/mol [4]
IUPAC Name 2-amino-4-methoxypyridine-3-carbonitrile[4]
Canonical SMILES COC1=C(C(=NC=C1)N)C#N[4]
Appearance Off-white to yellow crystalline powder[5]
Topological Polar Surface Area 71.9 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

Synthesis of Substituted Nicotinonitriles

A plausible and widely applicable synthetic approach is the Thorpe-Ziegler cyclization or a variation thereof. For instance, the reaction of an appropriate methoxy-substituted precursor with malononitrile under basic conditions can yield the target molecule. A well-documented general method for analogous 2-aminonicotinonitriles involves the reaction of chalcones with malononitrile and ammonium acetate.[7][8]

Synthesis_Pathway cluster_reactants Starting Materials Reactant1 β-Enamino Ketone or equivalent Intermediate Acyclic Adduct Reactant1->Intermediate + Malononitrile Reactant2 Malononitrile (NC-CH₂-CN) Reactant2->Intermediate Catalyst Base or Acid Catalyst (e.g., Piperidine, NaOH) Catalyst->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Aromatization

Caption: Generalized synthetic pathway for substituted 2-aminonicotinonitriles.

Experimental Protocol: General Synthesis of a 2-Aminonicotinonitrile Derivative

This protocol is a representative example for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles, which can be adapted for other substitution patterns.[7][9]

  • Chalcone Synthesis (Step 1):

    • To a solution of an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL), add a 10% alcoholic sodium hydroxide solution dropwise at room temperature.

    • Stir the mixture for 2-4 hours until a precipitate forms.

    • Filter the resulting solid chalcone, wash with cold ethanol, and dry. Use this intermediate without further purification.

  • Cyclization to Nicotinonitrile (Step 2):

    • In a round-bottom flask, combine the chalcone from Step 1 (5 mmol), malononitrile (5 mmol, 0.33 g), and ammonium acetate (15 mmol, 1.16 g).

    • Add absolute ethanol (25 mL) as the solvent.

    • Reflux the mixture overnight (approx. 8-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) and stir.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure 2-aminonicotinonitrile derivative.[7]

Reactivity and Chemical Transformations

The chemical behavior of this compound is governed by the interplay of its three key functional groups. This multi-functionality allows it to serve as a versatile precursor for a wide array of more complex heterocyclic structures.

Caption: Key reactive sites on the this compound scaffold.

  • Amino Group (Site A): The primary amino group is nucleophilic and readily undergoes acylation, alkylation, and Schiff base formation. It can also be diazotized and converted to other functional groups, providing a gateway to further diversification.[10]

  • Nitrile Group (Site B): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxamide or a carboxylic acid, reduced to an aminomethyl group, or participate in cyclocondensation reactions with dinucleophiles to form fused heterocyclic rings.

  • Pyridine Ring (Site C): The pyridine ring, activated by the electron-donating amino and methoxy groups, is susceptible to electrophilic aromatic substitution. Reactions such as halogenation can be directed to the electron-rich positions of the ring.[11]

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its application as a scaffold for constructing molecules with significant biological activity. Nicotinonitrile derivatives are precursors to a wide range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[8][12]

Case Study: Synthesis of Pyrido[2,3-d]pyrimidines

A prominent application is the synthesis of the pyrido[2,3-d]pyrimidine core, a privileged structure in medicinal chemistry. The reaction of a 2-aminonicotinonitrile with formamide or a similar one-carbon synthon provides a direct route to this fused bicyclic system.[6] These compounds are known to act as kinase inhibitors and receptor antagonists.

Application_Workflow Start This compound Product 4-Amino-6-methoxypyrido[2,3-d]pyrimidine (Bioactive Core) Start->Product Cyclocondensation (High Temperature) Reagent Formamide (HCONH₂) or similar C1 source Reagent->Product Further Further Functionalization (e.g., Cross-Coupling) Product->Further Leads to Kinase Inhibitors, Receptor Antagonists, etc.

Caption: Synthesis of a bioactive pyridopyrimidine core from the title building block.

This strategy has been employed to develop potent and selective A₂A adenosine receptor antagonists, which have therapeutic potential in neurodegenerative disorders.[13] The 2-aminonicotinonitrile core provides the necessary framework for achieving high receptor affinity.[13]

Spectroscopic Characterization

The structural identity and purity of this compound and its derivatives are confirmed using standard spectroscopic techniques. The expected spectral features are summarized below, based on data from analogous compounds.[7][14]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Singlet for methoxy protons (-OCH₃) at ~3.8-4.0 ppm.Broad singlet for amino protons (-NH₂) at ~5.0-5.5 ppm.Signals in the aromatic region (6.5-8.0 ppm) for the two pyridine ring protons.
¹³C NMR Signal for methoxy carbon at ~55 ppm.Signal for the nitrile carbon (-C≡N) around 117 ppm.Signals for aromatic carbons, including the C-O and C-N substituted carbons at lower field (~160 ppm).
FT-IR (cm⁻¹) Two N-H stretching bands for the primary amine at ~3300-3490 cm⁻¹.A strong, sharp C≡N stretching band at ~2205-2215 cm⁻¹.N-H bending vibration around 1600-1650 cm⁻¹.C-O stretching for the methoxy group.

Conclusion

This compound is a quintessential example of a versatile heterocyclic building block. Its densely functionalized structure provides chemists with a robust platform for generating molecular diversity through predictable and high-yielding transformations. From the synthesis of fundamental heterocyclic cores like pyridopyrimidines to its role in the development of targeted therapeutics, this compound continues to be an invaluable tool for professionals in organic synthesis and drug discovery. Its strategic importance ensures that it will remain a focus of research aimed at creating novel chemical entities with significant biological and material applications.

References

  • Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PubMed Central. [Link]

  • ChemicalRegister. 2-Amino-5-Bromo-4-Methoxynicotinonitrile Suppliers. [Link]

  • Hosseinzadeh, Z., et al. (2019). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the.... ResearchGate. [Link]

  • Fun, H. K., et al. (2009). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central. [Link]

  • Gouda, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • van der Pijl, F., et al. (2005). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. ACS Publications. [Link]

  • Al-Sanea, M. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Semantic Scholar. [Link]

  • Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Gouda, M. A. (2020). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]

  • Tatarskyy, D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Palchykov, V., et al. (2021). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal. [Link]

  • PubChem. 2-Amino-4-methylquinoline-3-carbonitrile. [Link]

  • ResearchGate. Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... [Link]

  • SRD ORGANICS LTD. Heterocyclic Building Blocks. [Link]

  • Pharmaffiliates. Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. [Link]

Sources

A Preliminary Technical Guide to the Bioactivity of 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a focused exploration of a specific, yet under-investigated derivative: 2-Amino-4-Methoxynicotinonitrile (CAS 98651-70-8).[4] Synthesizing data from preliminary studies on analogous compounds, this document outlines the potential bioactivities of this molecule, proposes robust experimental protocols for its investigation, and discusses the rationale behind these methodologies. The intended audience includes researchers in drug discovery, medicinal chemistry, and pharmacology who are seeking to explore the therapeutic potential of novel heterocyclic compounds.

Introduction: The Scientific Interest in Aminonicotinonitriles

The pyridine ring is a fundamental N-heterocycle found in a vast array of natural products and FDA-approved pharmaceuticals.[5][6] When functionalized with amino and cyano groups, as in the aminonicotinonitrile core, the scaffold gains unique electronic and hydrogen-bonding capabilities, allowing it to interact with a diverse range of biological targets like enzymes and receptors.[5] Specifically, the 2-aminonicotinonitrile moiety is a key building block for compounds with demonstrated antiproliferative, autophagy-inducing, and kinase-inhibiting activities.[7][8]

This compound (Molecular Formula: C₇H₇N₃O, MW: 149.15 g/mol ) is a distinct isomer within this class.[4] The strategic placement of the methoxy group at the C4 position is significant; it acts as an electron-donating group, which can modulate the electronic properties of the pyridine ring and influence its binding affinity to biological targets. This guide will serve as a foundational document to hypothesize and systematically investigate the bioactivity of this specific compound based on the established pharmacology of its close structural relatives.

Synthesis and Characterization

The synthesis of 2-aminonicotinonitrile derivatives is well-established and typically involves a multicomponent reaction, which is efficient and aligns with the principles of green chemistry. A common and effective route is the reaction of a chalcone intermediate with malononitrile and a source of ammonia, such as ammonium acetate, under reflux.[9][10][11][12]

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process. First, an appropriate chalcone is formed via the Claisen-Schmidt condensation of an aldehyde and an acetophenone.[9] This intermediate is then cyclized with malononitrile to yield the final 2-aminonicotinonitrile product.

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Cyclization Acetophenone Acetophenone Derivative Base Base (e.g., NaOH) Acetophenone->Base Aldehyde Aldehyde Derivative Aldehyde->Base Chalcone Chalcone Intermediate Base->Chalcone Claisen-Schmidt Condensation AmmoniumAcetate Ammonium Acetate Chalcone->AmmoniumAcetate Reacts with Malononitrile Malononitrile Malononitrile->AmmoniumAcetate FinalProduct This compound AmmoniumAcetate->FinalProduct Reflux in Ethanol MTT_Workflow A Seed Cancer Cells (96-well plate) B Incubate 24h (Cell Adhesion) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add DMSO (Solubilize Crystals) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) NFkB->Cytokines iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO Compound 2-Amino-4- Methoxynicotinonitrile Compound->NFkB Potential Inhibition

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-4-Methoxynicotinonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Unveiling the Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a "privileged structure" in the field of medicinal chemistry, serving as the foundational core for a multitude of investigational compounds and several drugs currently on the market.[1] The synthetic tractability and the potential for diverse substitutions on the pyridine ring have enabled the generation of extensive libraries of derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide offers a detailed exploration of the significant biological activities of substituted nicotinonitriles, with a particular focus on their anticancer potential through mechanisms such as kinase inhibition and the induction of apoptosis. Furthermore, this guide will delve into their emerging roles as antimicrobial, antiviral, and anti-inflammatory agents. By summarizing key quantitative data, outlining relevant experimental protocols, and visualizing critical signaling pathways and workflows, this document aims to be an essential resource for professionals engaged in drug discovery and development.

Introduction: The Versatility of the Nicotinonitrile Core

The pyridine ring stands as one of the most ubiquitous nitrogen-containing heteroaromatic systems in physiologically active molecules, including essential natural products like nicotinamide and vitamin B6.[2] Within this chemical class, the nicotinonitrile scaffold has attracted considerable scientific interest due to its diverse pharmacological profile.[3][4] The therapeutic relevance of this core structure is underscored by its presence in marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, as well as the cardiotonic agents Milrinone and Olprinone.[1] Extensive research has demonstrated that substituted nicotinonitriles harbor a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antihypertensive, and antiviral properties.[1][2]

This guide will specifically focus on elucidating the mechanism of action of 2-Amino-4-Methoxynicotinonitrile and its structurally related analogs, providing a comprehensive understanding of their molecular interactions and cellular effects.

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism through which nicotinonitrile derivatives exert their therapeutic effects, particularly their anticancer activity, is the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

PIM-1 Kinase Inhibition

Recent studies have identified nicotinonitrile-based derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and is associated with promoting cell survival and proliferation.

One study reported a series of nicotinonitrile derivatives with significant PIM-1 kinase inhibitory activity. For instance, compound 7b from this series demonstrated a potent PIM-1 kinase inhibition with an IC50 value of 18.9 nM, comparable to the well-known kinase inhibitor Staurosporine (IC50 = 16.7 nM).[5] This inhibition of PIM-1 kinase leads to downstream effects such as the induction of apoptosis and cell cycle arrest at the G1 phase in cancer cells.[5] Molecular docking studies have provided insights into the binding interactions between these nicotinonitrile derivatives and the PIM-1 protein, revealing the key molecular determinants for their inhibitory activity.[5]

Another study highlighted a potent nicotinonitrile derivative, 8e , which exhibited submicromolar inhibitory activity against all three Pim kinase isoforms (IC50 ≤ 0.28 μM). Molecular dynamics simulations of this compound showed a stable complex with high binding affinity to Pim-1 kinase, suggesting a strong and specific interaction.

Tyrosine Kinase (TK) Inhibition

Nicotinonitrile derivatives have also been shown to be effective inhibitors of tyrosine kinases (TKs), another critical family of enzymes involved in cancer progression. A novel series of nicotinonitrile derivatives demonstrated strong antiproliferative activity by inhibiting TK. Compounds 8 and 5g from this series were identified as the most potent anticancer agents, inhibiting TK by 86% and 89% with IC50 values of 311 nM and 352 nM, respectively.[3] The inhibition of TK by these compounds was associated with the induction of intrinsic apoptosis, as evidenced by the significant activation of caspases 9 and 3.[3]

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Certain benzofuran-nicotinonitrile derivatives have been evaluated for their inhibitory activity against EGFR kinase, a key target in cancer therapy. Compounds 3 and 11 from a synthesized series displayed significant EGFR TK inhibitory activity with IC50 values of 0.93 µM and 0.81 µM, respectively, which are comparable to the reference drug gefitinib (IC50 = 0.90 µM).[6]

The proposed mechanism of action for kinase inhibition by nicotinonitrile derivatives often involves their ability to fit into the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting the downstream signaling cascade.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates PIM_1_Kinase PIM-1 Kinase Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bad) PIM_1_Kinase->Apoptosis_Proteins Inhibits Cell_Cycle_Proteins Cell Cycle Progression Proteins (e.g., p21, p27) PIM_1_Kinase->Cell_Cycle_Proteins Regulates Downstream_Signaling->PIM_1_Kinase Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Gene_Expression Gene Expression for Proliferation & Survival Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Leads to 2_Amino_4_Methoxynicotinonitrile_Analog This compound Analog 2_Amino_4_Methoxynicotinonitrile_Analog->Receptor_Tyrosine_Kinase Inhibits 2_Amino_4_Methoxynicotinonitrile_Analog->PIM_1_Kinase Inhibits

Figure 1: Proposed Kinase Inhibition Mechanism.

Secondary and Emerging Mechanisms of Action

While kinase inhibition is a primary mechanism, the versatile nicotinonitrile scaffold interacts with other biological targets, suggesting a multi-faceted mode of action.

SIRT1 Inhibition

Derivatives of 2-amino-4,6-diphenylnicotinonitriles have demonstrated inhibitory activity against Sirtuin 1 (SIRT1), a class III histone deacetylase.[7] SIRT1 is implicated in various cellular processes, including stress response and cell survival, and its inhibition can sensitize cancer cells to antitumor agents and induce apoptosis.[8] The inhibition of SIRT1's deacetylase activity by these compounds can trigger the activation of the caspase cascade, leading to programmed cell death.[8]

Adenosine A2A Receptor Antagonism

The nicotinonitrile scaffold has also been associated with A2A adenosine receptor antagonism.[7] A2A adenosine receptors are G-protein coupled receptors that are widely distributed in the body and are involved in various physiological processes.[9] Antagonism of these receptors has therapeutic potential in neurodegenerative disorders and, more recently, in cancer immunotherapy.[10][11]

Downstream Cellular Effects: Apoptosis and Cell Cycle Arrest

The inhibition of key cellular targets by nicotinonitrile derivatives culminates in significant downstream effects, primarily the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Numerous studies have confirmed that nicotinonitrile derivatives induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic pathway, characterized by:

  • Upregulation of p53 and Caspase-3: Treatment with nicotinonitrile derivatives has been shown to significantly increase the gene expression of the tumor suppressor p53 and the executioner caspase-3.[4]

  • Alteration of Bax/Bcl-2 Ratio: These compounds can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[4]

For example, compound 7b was found to significantly activate apoptosis in PC-3 cells, increasing the total apoptotic cell death to 34.21% compared to 0.9% in control cells.[5]

Cell Cycle Arrest

In addition to apoptosis, nicotinonitrile derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Compound 8e was shown to induce cell cycle arrest at the G2/M phase in HepG2 cells.[4] Similarly, compound 7b was found to arrest the cell cycle at the G1 phase.[5]

Apoptosis_Pathway Nicotinonitrile_Derivative Nicotinonitrile Derivative Kinase_Inhibition Kinase Inhibition (e.g., PIM-1, TK) Nicotinonitrile_Derivative->Kinase_Inhibition SIRT1_Inhibition SIRT1 Inhibition Nicotinonitrile_Derivative->SIRT1_Inhibition p53_Upregulation p53 Upregulation Kinase_Inhibition->p53_Upregulation SIRT1_Inhibition->p53_Upregulation Bax_Upregulation Bax Upregulation p53_Upregulation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Upregulation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Caspase_9_Activation Caspase-9 Activation Mitochondrial_Dysfunction->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Figure 2: Apoptosis Induction Pathway.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of representative nicotinonitrile derivatives against various biological targets and cancer cell lines.

CompoundTarget/Cell LineIC50 ValueReference
7b PIM-1 Kinase18.9 nM[5]
4k PIM-1 Kinase21.2 nM[5]
8e Pim Kinase Isoforms≤ 0.28 µM[4]
8 Tyrosine Kinase311 nM[3]
5g Tyrosine Kinase352 nM[3]
3 EGFR TK0.93 µM[6]
11 EGFR TK0.81 µM[6]
7b MCF-7 (Breast Cancer)3.58 µM[5]
7b PC-3 (Prostate Cancer)3.60 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of nicotinonitrile derivatives.

Kinase Inhibition Assay (Example: PIM-1 Kinase)

Objective: To determine the in vitro inhibitory activity of a test compound against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound or analog) dissolved in DMSO

  • Staurosporine (positive control)

  • 384-well microplates

  • Plate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compound and Staurosporine in assay buffer.

  • In a 384-well plate, add the test compound or control to the appropriate wells.

  • Add the PIM-1 kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the plate on a compatible plate reader to measure the extent of substrate phosphorylation.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HepG2)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental_Workflow Start Start: Synthesize or Procure This compound Analog Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., PIM-1, EGFR) Start->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) on Cancer Cell Lines Start->Cell_Viability Molecular_Docking In Silico Molecular Docking and Simulation Start->Molecular_Docking Data_Analysis Data Analysis and Mechanism Elucidation Kinase_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle_Analysis Western_Blot Western Blot Analysis for Key Signaling Proteins (e.g., p53, Caspases, Bax/Bcl-2) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Western_Blot->Data_Analysis Molecular_Docking->Data_Analysis End End: Comprehensive Mechanistic Profile Data_Analysis->End

Figure 3: Integrated Experimental Workflow.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The primary mechanism of action for this class of molecules appears to be the inhibition of key protein kinases, which in turn leads to the induction of apoptosis and cell cycle arrest in cancer cells. The nicotinonitrile scaffold's ability to also interact with other targets like SIRT1 and adenosine receptors highlights its versatility and potential for the development of multi-targeted therapies.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of nicotinonitrile derivatives for specific kinase targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of lead compounds in animal models and to assess their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Deconvolution: For compounds with broad activity, identifying the full spectrum of their molecular targets will be crucial for understanding their complete mechanism of action and potential off-target effects.

By continuing to explore the rich pharmacology of the nicotinonitrile scaffold, the scientific community can pave the way for the development of novel and effective therapies for a range of human diseases.

References

  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

  • Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Salahi, R. (2020). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Letters in Drug Design & Discovery, 17(9), 1133-1144. [Link]

  • Abou-khatwa, S. A., El-Sawy, E. R., & El-Kerdawy, M. M. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]

  • El-Sayed, N. N. E., & Al-Ghorbani, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemical Reviews, 5(1), 1-20. [Link]

  • Abdel-Aziz, A. A. -M., El-Azab, A. S., & El-Tahir, K. E. H. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1853. [Link]

  • Patel, R. B., & Patel, K. D. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. World News of Natural Sciences, 43, 76-82. [Link]

  • Al-Refai, M., Al-Sa'doni, H., & Al-Huniti, M. H. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • Li, Y., & Chen, J. (2012). JNK1 Phosphorylates SIRT1 and promotes its enzymatic activity. PLoS ONE, 7(12), e51254. [Link]

  • Suwunwong, T., Chantrapromma, S., & Fun, H. -K. (2010). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2746. [Link]

  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Zhang, Y., & Ye, J. (2015). Nicotinamide-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis. Oncology Letters, 9(1), 136-142. [Link]

  • Zhao, X., Allison, D., Condon, B., Zhang, F., Gheyi, T., Zhang, A., Ashok, S., Russell, M., MacEwan, I., Qian, Y., Jamison, J. A., & Luz, J. G. (2013). The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition. Journal of Medicinal Chemistry, 56(3), 963-969. [Link]

  • Nakano, H., Yamada, S., & Ohta, T. (2012). A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3468. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2025). Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. ResearchGate. [Link]

  • Zhang, Y., & Ye, J. (2015). Nicotinamide-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis. Oncology Letters, 9(1), 136-142. [Link]

  • Di Martino, R. M. C., & Cilibrizzi, A. (2024). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Pharmaceuticals, 17(5), 601. [Link]

  • Liu, Y., Zhang, Y., & Li, J. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

  • Jacobson, K. A., & Gao, Z. -G. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 177(14), 3166-3185. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Varano, F., & Vincenzi, F. (2022). A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders. Current Medicinal Chemistry, 29(21), 3736-3754. [Link]

  • Suwunwong, T., Chantrapromma, S., & Fun, H. -K. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2812. [Link]

  • Müller, C. E., & Jacobson, K. A. (1995). Selective adenosine A2A receptor antagonists. Current Pharmaceutical Design, 1(4), 483-495. [Link]

  • Jones, K. B., & Squires, M. S. (2023). PIM Kinase Inhibition Attenuates the Malignant Progression of Metastatic Hepatoblastoma. Cancers, 16(1), 133. [Link]

  • Jacobson, K. A., & Gao, Z. -G. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 177(14), 3166-3185. [Link]

  • Wikipedia. (2023, December 2). Adenosine A2A receptor antagonist. Retrieved from [Link]

  • Kumar, P., & Kumar, A. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5899-5903. [Link]

  • Yang, T. -H., Hsu, R. -J., Huang, W. -H., & Lee, A. -R. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 11(1), 1-6. [Link]

  • Ionescu, I. A., & Găman, M. A. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12108. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 835593. [Link]

  • Al-Suwaidan, I. A., & Al-Issa, S. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Singh, S., & Kumar, V. (2022). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Pharmaceuticals, 15(1), 81. [Link]

  • Kim, J., & Lee, S. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128260. [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-4-Methoxynicotinonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust experimental protocol for the synthesis of 2-Amino-4-Methoxynicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides not only a step-by-step procedure but also delves into the underlying chemical principles, safety considerations, and analytical validation methods to ensure reliable and reproducible results.

Introduction: The Significance of Substituted Nicotinonitriles

Substituted pyridines, particularly those bearing amino and cyano functionalities like this compound, are privileged scaffolds in drug discovery.[1] These structures are key components in a wide array of biologically active molecules, exhibiting properties such as antimicrobial, antihypertensive, and anti-inflammatory activities. The presence of multiple functional groups offers versatile handles for further chemical modifications, making them ideal starting materials for the construction of complex molecular architectures.

The synthesis of such polysubstituted pyridines often relies on multicomponent reactions, which offer an efficient and atom-economical approach to building molecular complexity in a single step.[2][3] The protocol outlined herein is based on a well-established synthetic strategy for 2-aminonicotinonitrile derivatives, adapted for the specific synthesis of the 4-methoxy substituted target molecule.

Guiding Principles: Reaction Mechanism and Strategy

The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction involving an appropriate C3-methoxy building block, malononitrile, and an ammonia source. A plausible and accessible C3-methoxy precursor is 1,1,3,3-tetramethoxypropane, which under acidic conditions, generates 3-methoxyacrolein in situ.

The reaction proceeds through a cascade of classical organic transformations:

  • Knoevenagel Condensation: The in situ generated 3-methoxyacrolein undergoes a Knoevenagel condensation with the active methylene compound, malononitrile, to form 2-(3-methoxyallylidene)malononitrile.[4]

  • Michael Addition: A second equivalent of malononitrile then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and elimination of a methoxy group and a molecule of malononitrile to afford the stable aromatic pyridine ring system. Ammonium acetate serves as both a catalyst and the source of the amino group at the C2 position.

This one-pot approach is highly efficient, minimizing the need for isolation of intermediates and reducing overall reaction time and resource consumption.

Experimental Protocol

This protocol details the synthesis of this compound from 1,1,3,3-tetramethoxypropane, malononitrile, and ammonium acetate.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1,1,3,3-TetramethoxypropaneReagent Grade, ≥98%
MalononitrileReagent Grade, ≥99%
Ammonium AcetateACS Reagent Grade, ≥98%
EthanolAnhydrous, 200 proof
Round-bottom flask250 mL, with magnetic stir bar
Reflux condenser
Heating mantle
Thin Layer Chromatography (TLC)Silica gel plates with F254 indicator
Rotary evaporator
Buchner funnel and filter paper
Standard laboratory glassware
Safety Precautions
  • Malononitrile is highly toxic and can be absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Ethanol is flammable. Ensure no open flames are present in the laboratory.

  • The reaction should be conducted in a fume hood to avoid inhalation of any volatile organic compounds.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,1,3,3-tetramethoxypropane (1.64 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation of Crude Product: Reduce the volume of the solvent by approximately half using a rotary evaporator. The product may precipitate out upon cooling. If not, slowly add cold water (50 mL) to the concentrated reaction mixture to induce precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

  • Drying: Dry the solid product under vacuum to a constant weight.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the amino group protons.
¹³C NMR The spectrum should show the correct number of carbon signals corresponding to the structure.
FT-IR Characteristic stretching frequencies for the amino (N-H), cyano (C≡N), and ether (C-O) functional groups should be present.[2]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (149.15 g/mol ) should be observed.[5]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane One-Pot Reaction (Reflux in Ethanol) One-Pot Reaction (Reflux in Ethanol) 1,1,3,3-Tetramethoxypropane->One-Pot Reaction (Reflux in Ethanol) Malononitrile Malononitrile Malononitrile->One-Pot Reaction (Reflux in Ethanol) Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction (Reflux in Ethanol) Work-up & Isolation Work-up & Isolation One-Pot Reaction (Reflux in Ethanol)->Work-up & Isolation Purification (Recrystallization) Purification (Recrystallization) Work-up & Isolation->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound Analytical Characterization (NMR, IR, MS) Analytical Characterization (NMR, IR, MS) This compound->Analytical Characterization (NMR, IR, MS)

Caption: Synthetic workflow for this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure reagents are pure and anhydrous.
Loss of product during work-up.Use minimal amounts of cold solvent for washing the precipitate.
Impure Product Side reactions.Optimize the reaction temperature. Purify the crude product carefully by recrystallization, potentially trying different solvent systems.
Starting materials are impure.Use freshly distilled or purified starting materials.
Reaction does not start Inactive catalyst.Use a fresh bottle of ammonium acetate.
Low reaction temperature.Ensure the reaction mixture is refluxing properly.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable chemical intermediate for a variety of applications in drug discovery and materials science. The principles of multicomponent reactions highlighted in this protocol can also be adapted for the synthesis of other substituted nicotinonitrile derivatives.

References

  • Al-Jaber, N. et al. (2012). Synthesis and biological evaluation of new 3-cyanopyridine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 53, 237-244.
  • Brandt, G. E. et al. (2010). Discovery of 2-Amino-4-aryl-5-cyanopyridines as Potent and Selective Inhibitors of Glycogen Synthase Kinase-3β. Journal of Medicinal Chemistry, 53(1), 179-190.
  • Desai, K. R., & Shah, V. H. (2003). Synthesis of some novel cyanopyridine derivatives and their antimicrobial activity. Indian Journal of Chemistry-Section B, 42(2), 382-385.
  • El-Sayed, N. N. E. et al. (2011). Synthesis of novel pyridine and fused pyridine derivatives of expected antimicrobial activity. Acta Pharmaceutica, 61(2), 173-184.
  • Hosseinzadeh, Z. et al. (2019). Boric acid as an efficient and green catalyst for the synthesis of 2-amino-4,6-diarylnicotinonitrile under microwave irradiation in solvent-free conditions.
  • Ji, R. et al. (2007). Synthesis of 2-amino-3-cyanopyridine derivatives from α,β-unsaturated ketones, malononitrile and ammonium acetate. Journal of Heterocyclic Chemistry, 44(4), 937-940.
  • Kamal, A. et al. (2007). Synthesis and biological evaluation of 2-amino-3-cyanopyridine-linked β-carboline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 17(19), 5424-5428.
  • Kim, J. S. et al. (2005). Synthesis and biological evaluation of novel 2-amino-3-cyanopyridine derivatives as potent inhibitors of c-Jun N-terminal kinase 1. Bioorganic & Medicinal Chemistry Letters, 15(15), 3569-3572.
  • Kolev, T. et al. (2005). Synthesis, structural characterization and theoretical study of novel 2-amino-3-cyanopyridine derivatives. Journal of Molecular Structure, 744-747, 243-250.
  • Koner, A. et al. (2012). A facile one-pot synthesis of 2-amino-3-cyanopyridines and their photophysical properties. Tetrahedron Letters, 53(38), 5092-5095.
  • Luo, J., & Zhou, Y. (2006). Synthesis of 2-(3-methoxyallylidene)malononitrile. Journal of Chemical Research, 2006(10), 637-638.
  • Murata, T. et al. (2004). Synthesis and biological evaluation of novel 2-amino-3-cyanopyridine derivatives as potent and selective inhibitors of protein kinase Cθ. Bioorganic & Medicinal Chemistry Letters, 14(16), 4285-4289.
  • Zhou, J. F. et al. (2006). A facile one-pot synthesis of 2-amino-4-aryl-3-cyanopyridines under microwave irradiation.

Sources

Application Notes and Protocols for the Use of 2-Amino-4-Methoxynicotinonitrile in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a silent pandemic, threatening to dismantle decades of medical progress. In this critical landscape, the exploration of novel chemical scaffolds with potential antimicrobial activity is paramount. Nicotinonitrile derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activity.[1][2][3] This document provides a detailed, step-by-step guide for the antimicrobial characterization of a specific member of this family: 2-Amino-4-Methoxynicotinonitrile (CAS: 98651-70-8) .[4][5][6]

This guide is designed to be a practical bench-top companion for researchers. It moves beyond a simple recitation of steps to explain the underlying principles and critical considerations at each stage of the experimental workflow. By understanding the "why" behind the "how," researchers can generate robust, reproducible, and meaningful data, thereby accelerating the journey from a promising compound to a potential therapeutic.

Part 1: Foundational Work - Characterizing Your Compound

Before embarking on antimicrobial assays, a fundamental understanding of the test compound's physicochemical properties is essential. The solubility of this compound will directly influence the preparation of stock solutions and, consequently, the accuracy of all subsequent experiments.

Safety First: Handling this compound

While specific toxicological data for this compound is not extensively documented, it is prudent to handle it with care, following standard laboratory safety procedures. Safety Data Sheets (SDS) for structurally similar compounds, such as 2-Amino-4-methylpyridine, indicate that this class of compounds can be toxic if swallowed or in contact with skin, and may cause skin and eye irritation.[7]

General Handling Precautions:

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust or powder.

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Determining Solubility: A Critical First Step

Protocol: Experimental Solubility Determination

This protocol is adapted from established methods for determining the solubility of novel compounds for in vitro assays.[8]

Materials:

  • This compound

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional, for quantitative analysis)

  • Solvents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol (EtOH), absolute

    • Sterile deionized water (diH₂O) or phosphate-buffered saline (PBS)

Procedure:

  • Gravimetric Preparation:

    • Accurately weigh 1-5 mg of this compound into a sterile microcentrifuge tube.

  • Solvent Addition:

    • Begin with the most polar solvent, sterile diH₂O or PBS. Add a small, precise volume (e.g., 100 µL) of the solvent to the tube.

  • Mechanical Agitation:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. The solution should be clear with no visible particulates.

  • Incremental Solvent Addition:

    • If the compound is not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) and repeat the vortexing step.

    • Continue this process until the compound is fully dissolved or a large volume of solvent has been added. Record the total volume of solvent required.

  • Solvent Hierarchy:

    • If the compound is insoluble or poorly soluble in aqueous solutions, repeat the procedure with ethanol.

    • If solubility is still limited, proceed with DMSO, which is a common solvent for novel compounds in biological assays.[9]

  • Calculation of Approximate Solubility:

    • Solubility (mg/mL) = Initial mass of compound (mg) / Total volume of solvent (mL)

  • Observation and Documentation:

    • Note any observations, such as color changes or the formation of a precipitate upon standing.

Trustworthiness Check: The highest concentration of the compound that forms a clear, stable solution is considered its solubility in that specific solvent. This value is crucial for preparing the primary stock solution for your antimicrobial assays.

Part 2: Quantitative Antimicrobial Assays

The primary goal of quantitative antimicrobial assays is to determine the minimum concentration of a compound that affects microbial growth. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of bacteria is added to the wells of a 96-well microtiter plate containing serial dilutions of this compound. Following incubation, the presence or absence of bacterial growth is determined visually or spectrophotometrically.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of this compound C Prepare Serial Dilutions in 96-Well Plate A->C Dilute in broth B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D Add to wells C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well, flat-bottom microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Stock Solution:

    • Based on the solubility determination, prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL or 100x the highest desired test concentration) in the appropriate solvent (likely DMSO).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (a pre-dilution of the stock solution in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Data Presentation: Example MIC Data

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
This compound1664>128
Ciprofloxacin (Control)0.50.0150.5
Vancomycin (Control)1NANA

NA: Not Applicable

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration that results in microbial death. The MBC is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC is typically determined after an MIC assay.

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Detailed Protocol: MBC Determination

Materials:

  • MIC plate from the previous assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.

Expertise & Experience: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Part 3: Qualitative and Semi-Quantitative Screening

For initial screening or to test compounds that may be difficult to work with in a liquid format, the disk diffusion assay is a valuable tool.

Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Principle: A filter paper disk impregnated with a known amount of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate (Lawn) A->C Swab plate B Prepare Impregnated Disks with This compound D Place Disks on Inoculated Plate B->D C->D E Incubate Plate (e.g., 37°C, 16-18h) D->E F Measure Zone of Inhibition (mm) E->F G Interpret Results (Susceptible, Intermediate, Resistant) F->G Compare to standards

Caption: Workflow for the disk diffusion assay.

Detailed Protocol: Disk Diffusion

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Impregnated Disks:

    • Aseptically apply a precise volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the standardized bacterial inoculum, removing excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The interpretation of the zone sizes into categories of susceptible, intermediate, or resistant requires established breakpoints, which are not available for novel compounds. Therefore, for this compound, the zone diameter should be recorded and compared with that of control antibiotics.

Data Presentation: Example Zone of Inhibition Data

Compound (per disk)S. aureus (mm)E. coli (mm)P. aeruginosa (mm)
This compound (30 µg)1480
Ciprofloxacin (5 µg)253028
Vehicle Control (DMSO)000

Part 4: Troubleshooting and Best Practices

Trustworthiness: A self-validating protocol anticipates potential issues and provides solutions.

IssuePossible CauseRecommended Solution
No bacterial growth in growth control well (MIC assay) Inoculum viability issue or inactive media.Use a fresh bacterial culture and newly prepared media. Verify the inoculum density.
Precipitation of compound in microtiter plate Compound solubility limit exceeded in the assay medium.Re-evaluate the solubility and adjust the stock solution concentration. Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the bacteria (typically ≤1%).
Inconsistent MIC results between replicates Pipetting errors, inconsistent inoculum, or compound degradation.Calibrate pipettes regularly. Ensure homogenous mixing of the inoculum and compound dilutions. Prepare fresh stock solutions if compound stability is a concern.
"Skipped" wells in MIC assay (growth at a higher concentration than a well with no growth) Technical error during dilution or inoculation, or paradoxical growth.Repeat the assay with careful attention to technique. If consistently observed, it may be a compound-specific phenomenon that requires further investigation.
Fuzzy or indistinct zones of inhibition (disk diffusion) Swarming motility of bacteria, or improper inoculum density.Use a less motile strain if possible. Ensure the inoculum is at the correct 0.5 McFarland standard and the agar surface is dry before applying disks.

Conclusion

This guide provides a comprehensive framework for the initial antimicrobial characterization of this compound. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data. This information is crucial for making informed decisions in the early stages of drug discovery and for contributing to the vital search for new antimicrobial agents.

References

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • ResearchGate. Does anyone know how to fix a microdilution broth assay with cloudy samples?. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. (Access requires subscription or purchase)
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • ResearchGate. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. [Link]

  • World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. [Link]

  • YouTube. Antimicrobials: Mechanism of action. [Link]

  • University of Guelph. Antimicrobial susceptibility testing part 4 – Laboratory results interpretation. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • ResearchGate. Nicotinonitrile derivatives as antimicrobial agents. [Link]

  • WSAVA 2017 Congress. Practical Guide to Interpretation of Antimicrobial Susceptibility Test. [Link]

  • Review: Interpreting Antimicrobial Susceptibility Results. [Link]

  • ResearchGate. Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review. [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

Sources

Application Note & Protocols: A Multi-Assay Strategy for Assessing the Cytotoxicity of 2-Amino-4-Methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

The evaluation of cytotoxic potential is a cornerstone in the preclinical development of novel therapeutic agents. 2-Amino-4-Methoxynicotinonitrile and its derivatives represent a class of compounds with significant potential, particularly as anticancer agents.[1][2][3][4] This document provides a comprehensive methodological framework for assessing the in vitro cytotoxicity of these derivatives. We detail a tiered approach, beginning with primary viability screening and progressing to assays that elucidate the specific mechanism of cell death, such as compromised membrane integrity and apoptosis. By integrating multiple endpoints, researchers can build a robust cytotoxicity profile, essential for lead compound selection and mechanism of action studies.

Introduction: The Rationale for a Multi-Parametric Approach

Nicotinonitrile derivatives are gaining attention in medicinal chemistry for their diverse biological activities, including promising anticancer properties.[4][5] The initial phase of evaluating these novel chemical entities involves rigorous in vitro cytotoxicity screening to determine their efficacy and therapeutic window.[6][7] A single cytotoxicity assay, while useful for high-throughput screening, provides a limited view of a compound's biological impact. A compound may inhibit metabolic activity, disrupt membrane integrity, or trigger programmed cell death (apoptosis), each of which requires a distinct assessment method.[8][9]

Therefore, a multi-assay strategy is imperative. This guide outlines a logical workflow, starting with a broad assessment of cell viability (MTT assay), followed by a specific measure of membrane damage (LDH assay), and finally, a mechanistic probe into apoptosis (Caspase-3/7 activity). This tiered approach ensures that the cytotoxic effects are not only quantified but also characterized, providing critical insights for drug development. For general guidance on in vitro cytotoxicity testing, principles outlined in the ISO 10993-5 standard can be adapted, as it provides a robust framework for evaluating the biological response of mammalian cells to test articles.[10][11][12]

Experimental Design: A Stepwise Evaluation Workflow

A systematic approach is crucial for generating reliable and reproducible cytotoxicity data. The workflow should progress from a general assessment of cell health to more specific mechanistic assays.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Mechanism cluster_2 Phase 3: Data Analysis Compound_Prep Compound Solubilization & Serial Dilution Cell_Culture Cell Line Seeding (e.g., 96-well plate) Compound_Prep->Cell_Culture Treatment Incubate Cells with Compound Derivatives (24, 48, 72 hours) Cell_Culture->Treatment MTT_Assay MTT Assay: Metabolic Activity Assessment Treatment->MTT_Assay Primary Endpoint LDH_Assay LDH Release Assay: Membrane Integrity Treatment->LDH_Assay Collect Supernatant Caspase_Assay Caspase-3/7 Assay: Apoptosis Induction Treatment->Caspase_Assay Use Cell Lysate ROS_MMP Mechanistic Insight: ROS Production / ΔΨm Treatment->ROS_MMP IC50 IC50 Value Calculation MTT_Assay->IC50 Profile Construct Cytotoxicity Profile (Viability vs. Apoptosis vs. Necrosis) LDH_Assay->Profile Caspase_Assay->Profile ROS_MMP->Profile IC50->Profile

Caption: A logical workflow for assessing the cytotoxicity of novel compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][13] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9][14]

Principle

Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9][13]

Step-by-Step Protocol
  • Cell Seeding:

    • Maintain the selected cancer cell lines (e.g., MCF-7, A549) in a humidified incubator at 37°C with 5% CO₂.[6]

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at an optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.[15]

    • Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug like Doxorubicin).[6][15]

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[15]

  • MTT Incubation:

    • After incubation, add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[6]

  • Formazan Solubilization & Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly on a plate shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis
  • Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Protocol 2: Membrane Integrity Assessment via LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from the cytosol of cells with a damaged plasma membrane.[16][17] It is a reliable method for detecting necrosis or late-stage apoptosis.

Principle

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[16][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction where a tetrazolium salt is reduced to a colored formazan product.[17][18] The amount of color formation is proportional to the amount of LDH released.[18]

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol in a separate 96-well plate.

    • Crucially, set up additional control wells:

      • Spontaneous LDH Release: Vehicle-treated cells.

      • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the end of the incubation period.

      • Background Control: Culture medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a small aliquot (e.g., 50 µL) of the supernatant from each well to a new, flat-bottom 96-well plate. Do not disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst).

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.[17]

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]

Data Analysis
  • First, subtract the 680 nm background absorbance from the 490 nm absorbance for all wells.

  • Percent Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Apoptosis Detection via Caspase-3/7 Activity Assay

Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[19][20] Luminescent "add-mix-measure" assays provide a sensitive and high-throughput method to quantify this activity.

Principle

The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[21] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[21]

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, preferably using white-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation and Addition:

    • Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[22][23]

    • Allow the reagent and the cell plate to equilibrate to room temperature.[23]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21][23]

  • Incubation and Measurement:

    • Mix the contents by placing the plate on a shaker at a low speed (300–500 rpm) for 30-60 seconds.[23]

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Fold Increase in Caspase Activity = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

  • Plot the fold increase against compound concentration.

Data Presentation and Interpretation

Consolidating data from multiple assays is key to building a comprehensive cytotoxicity profile.

Quantitative Data Summary
Derivative IDCell LineAssay TypeEndpointIC₅₀ (µM)Max. % Cytotoxicity (LDH)Max. Fold Increase (Caspase-3/7)
A-001MCF-7MTTViability5.2 ± 0.415% ± 2%8.5 ± 0.9
A-001A549MTTViability12.8 ± 1.112% ± 1.5%7.2 ± 0.6
B-002MCF-7MTTViability> 505% ± 1%1.2 ± 0.2
.....................
  • Interpretation: In the example above, derivative A-001 shows potent inhibition of viability in MCF-7 cells. The low LDH release coupled with a high caspase-3/7 activation strongly suggests that the primary mechanism of cell death is apoptosis.[1][5] In contrast, derivative B-002 is largely non-cytotoxic at the tested concentrations.

Mechanistic Insights: Potential Signaling Pathways

Many anticancer agents, including nicotinonitrile derivatives, exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[5][19] This involves disruption of the mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of the caspase cascade.

Apoptosis_Pathway Compound This compound Derivative Mito Mitochondrion Compound->Mito ROS ↑ ROS Production Compound->ROS MMP ↓ ΔΨm Collapse Mito->MMP Induces ROS->Mito Oxidative Stress CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome (CytC + Apaf-1 + Casp9) CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates ActiveCasp37 Active Caspase-3/7 ActiveCasp9->ActiveCasp37 Cleaves & Activates Casp37 Pro-Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) ActiveCasp37->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by a test compound.

To further probe this pathway, consider incorporating assays for:

  • Mitochondrial Membrane Potential (ΔΨm): Use fluorescent probes like JC-1 or TMRM to detect the loss of membrane potential, an early event in apoptosis.[24][25][26]

  • Reactive Oxygen Species (ROS) Production: Employ probes like H₂DCFDA to measure oxidative stress, a common trigger for mitochondrial dysfunction.[27][28][29]

Conclusion

The robust evaluation of this compound derivatives requires a multi-faceted approach that extends beyond a single viability assay. By systematically applying the protocols for MTT, LDH, and Caspase-3/7 activity, researchers can quantify the cytotoxic potency and delineate the primary mechanism of cell death. This detailed characterization is fundamental for advancing promising anticancer candidates through the drug discovery pipeline.

References

  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]

  • EVS-EN ISO 10993-5:2009+A11:2025. Estonian Centre for Standardisation and Accreditation. [Link]

  • Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]

  • IS EN ISO 10993-5:2009. National Standards Authority of Ireland. [Link]

  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. iTeh Standards. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds. PubMed. [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Institutes of Health. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. PubMed Central. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Evaluating Mitochondrial Membrane Potential in Cells. Semantic Scholar. [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Taylor & Francis Online. [Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science Publishers. [Link]

  • Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. PubMed. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. JoVE. [Link]

  • Measuring mitochondrial membrane potential. ResearchGate. [Link]

  • Evaluating Mitochondrial Membrane Potential in Cells. Portland Press. [Link]

  • Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. ACS Chemical Biology. [Link]

  • Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. PubMed Central. [Link]

  • Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. [Link]

  • Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. [Link]

  • Reactive Oxygen Species (ROS) Assay Kit Navigating Dynamics Comprehensive Analysis and Forecasts 2025-2033. Data Insights Market. [Link]

  • 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PubMed Central. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. [Link]

  • Initial testing of compounds 16-30 cytotoxicity on different cell lines... ResearchGate. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • Allyl nitrile: Toxicity and health effects. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxynicotinonitrile is a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic nitrile moiety, and an activated pyridine ring, offers multiple avenues for chemical modification. This document provides a comprehensive guide to the synthesis of novel derivatives from this starting material, detailing protocols for N-functionalization, nitrile group transformations, and pyridine ring substitutions. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space in drug discovery and materials science.

The strategic location of the amino, methoxy, and cyano groups on the pyridine core influences the regioselectivity and reactivity of subsequent transformations. The electron-donating amino and methoxy groups activate the pyridine ring towards electrophilic substitution and modulate the reactivity of the other functional groups. Understanding this electronic interplay is crucial for the rational design of synthetic routes to novel derivatives with desired physicochemical and biological properties. Nicotinonitrile-based compounds have shown significant potential in medicinal chemistry, with some derivatives being developed as marketed drugs.[1]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Many of the reagents used in these protocols are toxic, corrosive, or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.

PART 1: N-Functionalization of the 2-Amino Group

The exocyclic amino group of this compound is a primary site for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the compound's properties.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in pharmaceuticals. The reaction proceeds via nucleophilic attack of the amino group on an acylating agent.[2][3]

Protocol 1: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).

  • Base Addition: Add a suitable base (1.1-1.5 eq), such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the acylating agent (1.0-1.2 eq) (e.g., acetyl chloride, benzoyl chloride, or a carboxylic anhydride) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

ParameterRecommended ConditionsRationale
Solvent DCM, THF, DMFAprotic solvents to prevent side reactions with the acylating agent.
Base Triethylamine, DIPEAScavenges the HCl or carboxylic acid byproduct, driving the reaction to completion.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermicity of the reaction.
Acylating Agent Acyl chlorides, AnhydridesReadily available and highly reactive electrophiles for acylation.
N-Alkylation

N-alkylation introduces alkyl or arylalkyl groups, which can significantly impact lipophilicity and steric profile. Direct alkylation can sometimes lead to overalkylation, so careful control of stoichiometry and reaction conditions is crucial.[4][5][6][7] Reductive amination offers a more controlled alternative for mono-alkylation.

Protocol 2: Reductive Amination for N-Monoalkylation

  • Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or dichloroethane (DCE). Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Stir at room temperature for 1-4 hours.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.

ParameterRecommended ConditionsRationale
Solvent Methanol, Ethanol, DCESolvents that are compatible with both imine formation and reduction.
Reducing Agent NaBH4, NaBH3CNMild reducing agents that selectively reduce the imine in the presence of the nitrile.
Temperature Room temperature, then 0 °CImine formation is typically done at room temperature, while the reduction is cooled to control reactivity.
N-Sulfonylation

The introduction of a sulfonamide group can enhance solubility and provide hydrogen bond donors and acceptors for molecular recognition.[8][9]

Protocol 3: General Procedure for N-Sulfonylation

  • Dissolution: Dissolve this compound (1.0 eq) in a solvent such as pyridine or a mixture of DCM and pyridine at 0 °C.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.0-1.2 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent. Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

PART 2: Transformations of the 3-Cyano Group

The nitrile group is a versatile functional handle that can be transformed into various other functionalities, including amides, amines, and carboxylic acids.

Hydrolysis to Nicotinamide Derivatives

The hydrolysis of the nitrile to a primary amide can be achieved under either acidic or basic conditions.[10][11][12][13][14] Basic hydrolysis is often preferred to avoid potential side reactions on the acid-sensitive methoxy group.

Protocol 4: Basic Hydrolysis of the Nitrile

  • Reaction Setup: Suspend this compound (1.0 eq) in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or potassium hydroxide (2-5 eq).

  • Heating: Heat the mixture to reflux (typically 80-100 °C) for 2-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature and neutralize with an acid (e.g., dilute HCl) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

ParameterRecommended ConditionsRationale
Base NaOH, KOHStrong bases to facilitate the hydrolysis of the nitrile.
Solvent Ethanol/Water mixtureProvides sufficient solubility for both the starting material and the base.
Temperature RefluxHigher temperatures are typically required to drive the hydrolysis to completion.
Reduction to Aminomethylpyridine Derivatives

The nitrile group can be reduced to a primary amine, providing a flexible linker for further derivatization.

Protocol 5: Reduction of the Nitrile to a Primary Amine

  • Catalyst Preparation: In a hydrogenation vessel, suspend a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) (5-10 mol%) in a solvent like methanol or ethanol saturated with ammonia.

  • Substrate Addition: Add this compound (1.0 eq) to the suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-48 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or crystallization.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.[15]

PART 3: Pyridine Ring Functionalization

The electron-rich nature of the 2-amino-4-methoxypyridine ring allows for electrophilic substitution, while the inherent properties of the pyridine ring also permit nucleophilic substitution under certain conditions. Cross-coupling reactions are also powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Cross-Coupling

To perform a Suzuki-Miyaura coupling, a halogen atom needs to be introduced onto the pyridine ring, typically at the 5-position, which is activated by the ortho-amino and para-methoxy groups.

Protocol 6: Halogenation of the Pyridine Ring

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetic acid.

  • Halogenating Agent Addition: Add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.0-1.1 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-6 hours and monitor by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent. Purify by column chromatography.

Protocol 7: Suzuki-Miyaura Coupling of the Halogenated Pyridine

  • Reaction Setup: In a reaction vessel, combine the 5-halo-2-amino-4-methoxynicotinonitrile (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (2-5 mol%), and a base like sodium carbonate or potassium phosphate (2-3 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heating: Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.[16][17][18][19][20]

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh3)4, Pd(dppf)Cl2Common and effective palladium catalysts for Suzuki coupling.
Base Na2CO3, K3PO4Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene/WaterA mixture of organic solvent and water is typically used to dissolve all reactants.
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, a halogenated precursor is required for the Buchwald-Hartwig amination to introduce new C-N bonds at the 5-position.[21][22][23][24][25]

Protocol 8: Buchwald-Hartwig Amination of the Halogenated Pyridine

  • Reaction Setup: Combine the 5-halo-2-amino-4-methoxynicotinonitrile (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).

  • Solvent and Inert Atmosphere: Add an anhydrous, degassed solvent such as toluene or dioxane under an inert atmosphere.

  • Heating: Heat the reaction mixture to 80-120 °C for 6-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_N_Func N-Functionalization cluster_CN_Trans Nitrile Transformation cluster_Ring_Func Pyridine Ring Functionalization This compound This compound N-Acylated Derivative N-Acylated Derivative This compound->N-Acylated Derivative Acylation N-Alkylated Derivative N-Alkylated Derivative This compound->N-Alkylated Derivative Reductive Amination N-Sulfonylated Derivative N-Sulfonylated Derivative This compound->N-Sulfonylated Derivative Sulfonylation Nicotinamide Derivative Nicotinamide Derivative This compound->Nicotinamide Derivative Hydrolysis Aminomethylpyridine Derivative Aminomethylpyridine Derivative This compound->Aminomethylpyridine Derivative Reduction 5-Halo Derivative 5-Halo Derivative This compound->5-Halo Derivative Halogenation 5-Aryl Derivative 5-Aryl Derivative 5-Halo Derivative->5-Aryl Derivative Suzuki Coupling 5-Amino Derivative 5-Amino Derivative 5-Halo Derivative->5-Amino Derivative Buchwald-Hartwig

Caption: Synthetic pathways for derivatization of this compound.

Conclusion

This compound serves as an excellent starting material for the generation of diverse libraries of novel compounds. The protocols detailed in this guide provide a framework for the systematic exploration of its chemical reactivity. By leveraging the functional group tolerance of modern synthetic methods, researchers can efficiently access a wide range of derivatives with potential applications in drug discovery and materials science. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

  • Rao RN, Chanda K. 2-Aminopyridine - an unsung hero in drug discovery. RSC Med Chem. 2022 Jan 27;13(2):139-159. [Link]

  • De Nanteuil, G., et al. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). J. Chem. Soc., Dalton Trans., 1989, 14, 2549-2555. [Link]

  • Al-Otaibi, J. S., et al. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci. 2023, 6, 1-13. [Link]

  • Padwa, A., et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org. Lett. 2011, 13, 18, 4850–4852. [Link]

  • Process for the recovery of nicotinamide.
  • Cid, J. M., et al. Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. J. Org. Chem. 2020, 85, 1, 334–344. [Link]

  • Ramesh, B., & Jeganmohan, M. Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Org. Lett. 2017, 19, 21, 6000–6003. [Link]

  • METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]

  • Wei, W., et al. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly. 2018, 149, 11, 2011–2016. [Link]

  • Tian, Z., et al. A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research. 2011, 2011, 11, 628-629. [Link]

  • Rakshit, A., et al. The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal. 2022, 17, 21. [Link]

  • cycloadditions with nitrile oxides. YouTube. [Link]

  • Bryce, M. R., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem. 2005, 70, 4, 1349–1357. [Link]

  • Padwa, A., et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org. Lett. 2011, 13, 18, 4850–4852. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Method for preparing nicotinamide by non-catalytic hydrolysis of nicotinamide in high-temperature liquid aqueous medium.
  • Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22, 2, 193. [Link]

  • Moran, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem. 2020, 98, 11, 711-717. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Powers, D. C., et al. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. 2023. [Link]

  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. [Link]

  • Processes for producing highly pure nicotinamide.
  • Process for the N-alkylation of aminopyridines.
  • Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. [Link]

  • Krewson, C. F., & Couch, J. F. The Hydrolysis of Nicotinonitrile by Ammonia. J. Am. Chem. Soc. 1943, 65, 11, 2256–2256. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Nicotinonitrile. Organic Syntheses. [Link]

  • Nucleophilic substitution. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Use of 2-Amino-4-Methoxynicotinonitrile and its Analogs in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Nicotinonitrile Scaffolds in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned protein kinases as paramount targets in drug discovery. The human kinome, comprising over 500 enzymes, orchestrates a vast array of cellular processes, and its dysregulation is a hallmark of numerous pathologies, most notably cancer. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is an area of intense research.

Within this landscape, the nicotinonitrile scaffold has emerged as a privileged structure, giving rise to a class of potent kinase inhibitors. Recent studies have highlighted the potential of various nicotinonitrile derivatives as inhibitors of critical oncogenic kinases, including PIM-1 and various tyrosine kinases[1][2][3][4]. These compounds often exhibit significant anti-proliferative and pro-apoptotic effects in cancer cell lines, underscoring their therapeutic promise[1][5].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-4-Methoxynicotinonitrile, a representative member of the nicotinonitrile class, in robust and reliable in vitro kinase inhibition assays. We will delve into the underlying principles of kinase inhibition by this compound class, provide a detailed, field-tested protocol for a luminescence-based kinase assay, and offer insights into data analysis and troubleshooting to ensure the generation of high-quality, reproducible results.

Mechanistic Insights: Targeting the Kinase ATP-Binding Site

While the precise binding mode of this compound with its target kinases may vary, the broader class of nicotinonitrile derivatives predominantly acts as ATP-competitive inhibitors[4]. This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. This competitive inhibition effectively shuts down the downstream signaling cascade initiated by the kinase.

The PIM kinases, a family of constitutively active serine/threonine kinases, are frequently overexpressed in a multitude of cancers and play a pivotal role in cell survival and proliferation[6][7]. Nicotinonitrile derivatives have demonstrated potent, nanomolar inhibition of PIM-1 kinase, making this an important target for this class of compounds[1][5]. Similarly, tyrosine kinases, which are crucial mediators of growth factor signaling, are also effectively targeted by certain nicotinonitrile analogs[2].

cluster_0 Upstream Signaling cluster_1 Kinase Activation Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Cytokines Cytokines JAK/STAT Pathway JAK/STAT Pathway Cytokines->JAK/STAT Pathway PIM-1 Kinase PIM-1 Kinase Receptor Tyrosine Kinase->PIM-1 Kinase Activation JAK/STAT Pathway->PIM-1 Kinase Upregulation Substrate Protein Substrate Protein PIM-1 Kinase->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Substrate->Cell Proliferation & Survival This compound This compound This compound->PIM-1 Kinase Inhibition ATP ATP ATP->PIM-1 Kinase cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Inhibitor Dilution Inhibitor Dilution Add Inhibitor to Plate Add Inhibitor to Plate Inhibitor Dilution->Add Inhibitor to Plate Prepare Master Mix Prepare Master Mix Add Inhibitor to Plate->Prepare Master Mix Add Enzyme Add Enzyme Prepare Master Mix->Add Enzyme Incubate Incubate Add Enzyme->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Incubate_Detect1 Incubate_Detect1 Add ADP-Glo Reagent->Incubate_Detect1 Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate_Detect1->Add Kinase Detection Reagent Incubate_Detect2 Incubate_Detect2 Add Kinase Detection Reagent->Incubate_Detect2 Read Luminescence Read Luminescence Incubate_Detect2->Read Luminescence

Figure 2: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol
  • Inhibitor Preparation:

    • Perform a serial dilution of the this compound stock solution in 100% DMSO.

    • Further dilute the inhibitor series in Kinase Reaction Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.[8]

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the diluted inhibitor or vehicle control (e.g., 1% DMSO in buffer) to the appropriate wells of the assay plate.[7]

    • Include "no enzyme" controls (blank) and "no inhibitor" controls (positive control for kinase activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase substrate and ATP in Kinase Reaction Buffer. The optimal ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Add 2 µL of the substrate/ATP mix to each well.[7]

    • Initiate the reaction by adding 2 µL of diluted kinase to all wells except the "blank" controls.[7] The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[9]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The primary output of this assay is a dose-dependent inhibition of kinase activity. The raw luminescence data is processed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Data Analysis Workflow

Raw Luminescence Data Raw Luminescence Data Subtract Blank Subtract Blank Raw Luminescence Data->Subtract Blank Normalize Data Normalize to Controls (% Inhibition) Subtract Blank->Normalize Data Non-linear Regression Fit Dose-Response Curve Normalize Data->Non-linear Regression IC50 Value IC50 Value Non-linear Regression->IC50 Value

Figure 3: Workflow for calculating the IC₅₀ value from raw luminescence data.

  • Background Subtraction: Subtract the average luminescence signal of the "blank" (no enzyme) wells from all other data points.

  • Normalization: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_no inhibitor))

  • Curve Fitting: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

Representative Data

The following table illustrates hypothetical data for this compound and a known control inhibitor against PIM-1 kinase.

CompoundTarget KinaseAssay FormatIC₅₀ (nM)
This compoundPIM-1ADP-Glo™50
Staurosporine (Control)PIM-1ADP-Glo™15

Scientific Integrity: Troubleshooting and Best Practices

Ensuring the reliability of kinase inhibition data is paramount. The following are key considerations and troubleshooting tips.

  • Compound Interference: Nicotinonitrile derivatives, like many heterocyclic compounds, can potentially interfere with assay signals.

    • Luminescence Interference: Some compounds may intrinsically emit light or quench the luminescent signal. To test for this, run a control plate with the compound and all assay reagents except the kinase. A significant signal in the absence of enzymatic activity indicates interference.

    • Fluorescence Interference: If using a fluorescence-based assay (e.g., FRET or fluorescence polarization), be aware that compounds can be autofluorescent or act as quenchers.[10][11] Pre-screening compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths is recommended. Using far-red tracers can often mitigate this issue.[11]

  • Assay Controls: Always include appropriate positive and negative controls. A known inhibitor for the target kinase should be run in parallel to validate the assay performance.[12]

  • ATP Concentration: The apparent potency (IC₅₀) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For accurate comparison of inhibitor potencies, it is crucial to perform assays at a consistent ATP concentration, ideally at or near the Kₘ of the kinase for ATP.[13]

  • Enzyme and Substrate Quality: Use high-purity, active kinase preparations. Ensure that the substrate concentration is not limiting and that less than 15% of the substrate is consumed during the reaction to maintain initial velocity kinetics.

  • Data Quality: A robust assay should have a Z' factor greater than 0.5, indicating a sufficient signal window and low data variability for reliable hit identification.[13]

Conclusion

The nicotinonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. This compound and its analogs can be effectively profiled using established in vitro kinase assays, such as the ADP-Glo™ platform. By following the detailed protocols and best practices outlined in these application notes, researchers can generate high-quality, reproducible data to advance their drug discovery programs. A thorough understanding of the assay principles, careful execution of the experimental workflow, and rigorous data analysis are the cornerstones of successful kinase inhibitor characterization.

References

  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

  • Abou-seri, M. S., et al. (2022). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. Bioorganic Chemistry, 128, 106126. [Link]

  • Abou-khatwa, S. S., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]

  • Ali, S. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. ResearchGate. [Link]

  • Simeonov, A., & Davis, M. I. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. [Link]

  • Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Vedvik, K. L., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ASSAY and Drug Development Technologies, 2(2), 193-203. [Link]

Sources

preparation of 2-Amino-4-Methoxynicotinonitrile stock solutions for in vitro studies

For routine experiments, visual inspection for clarity is the primary QC check. [24]For long-term studies, GMP-level work, or when troubleshooting inconsistencies, more advanced analytical methods can be employed to verify the concentration and stability of the stock solution, such as HPLC-UV. [25][26]

References

  • Title: SMALL MOLECULES Source: Captivate Bio URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC - NIH URL: [Link]

  • Title: Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters Source: MDPI URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]

  • Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]

  • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines Source: Biomedical Research and Therapy URL: [Link]

  • Title: this compound Source: LabSolutions URL: [Link]

  • Title: Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Source: PubMed URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PMC - NIH URL: [Link]

  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL: [Link]

  • Title: PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION Source: ResearchGate URL: [Link]

  • Title: Small Molecule Screening Process Steps Source: Danaher Life Sciences URL: [Link]

  • Title: How to tackle compound solubility issue Source: Reddit URL: [Link]

  • Title: Quality control of small molecules Source: Kymos URL: [Link]

  • Title: Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Source: ResearchGate URL: [Link]

  • Title: Small molecule stability studies Source: Quality Control North West Liverpool URL: [Link]

  • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Source: Ziath URL: [Link]

  • Title: 2-Amino-4-methylquinoline-3-carbonitrile Source: PubChem URL: [Link]

  • Title: 2-Aminoisonicotinonitrile Source: PubChem - NIH URL: [Link]

  • Title: 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

Application Notes and Protocols for the Purification of Synthesized 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-Amino-4-Methoxynicotinonitrile, a key intermediate in pharmaceutical and materials science research. Recognizing the critical impact of purity on experimental reproducibility and the safety of downstream applications, these application notes offer detailed protocols for several effective purification techniques, including recrystallization, column chromatography, and acid-base extraction. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound from a crude synthetic mixture.

Introduction: The Criticality of Purity for this compound

This compound (CAS 98651-70-8) is a versatile substituted pyridine derivative.[1] Its unique combination of a nucleophilic amino group, an electron-withdrawing nitrile group, and a methoxy substituent makes it a valuable building block in the synthesis of a wide array of heterocyclic compounds with potential biological activities.[2] The efficacy and safety of any subsequent active pharmaceutical ingredient (API) or advanced material derived from this intermediate are directly contingent on its purity. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological profiles, and compromised material performance.

This guide, therefore, presents a detailed exploration of robust purification methodologies tailored for this compound, ensuring that researchers can proceed with confidence in the quality of their starting material.

Understanding the Impurity Profile

The selection of an optimal purification strategy begins with a thorough understanding of the potential impurities. The synthesis of this compound, often proceeding through variations of multicomponent reactions similar to the Gewald synthesis of 2-aminothiophenes, can generate a range of byproducts.[3][4]

Common Impurities May Include:

  • Unreacted Starting Materials: Such as malononitrile, an acetophenone precursor, and elemental sulfur (if used in a Gewald-type synthesis).

  • Side-Products from Knoevenagel Condensation: The initial condensation step can be reversible and may lead to the presence of the intermediate enone.[4]

  • Over-alkylation or Incomplete Alkylation Products: If the methoxy group is introduced via an alkylation step, impurities with different alkylation patterns may arise.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly under acidic or basic conditions.

  • Polymeric Byproducts: Under certain reaction conditions, starting materials or intermediates can polymerize.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the choice of purification method.[2][5]

Purification Methodologies

The choice of purification method is dictated by the physicochemical properties of this compound and its impurities, as well as the desired scale of purification.[6]

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] The ideal solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[8]

Solvent Selection:

The solubility of 2-aminopyridine, a related compound, has been studied in various organic solvents and provides a good starting point for solvent screening.[9] Polar solvents are generally a good choice for aminopyridine derivatives.

Solvent/Solvent System Rationale for Consideration Expected Solubility Profile
Ethanol A versatile polar protic solvent.Moderate to high solubility when hot, lower when cold.
Isopropanol Similar to ethanol, but often provides better crystal formation.Moderate to high solubility when hot, lower when cold.
Acetonitrile A polar aprotic solvent.Good dissolving power, may require a co-solvent.
Ethyl Acetate A moderately polar solvent.May be a good choice for less polar impurities.
Ethanol/Water A common mixed-solvent system. The water acts as an anti-solvent.Highly tunable solubility by varying the solvent ratio.
Toluene A non-polar solvent, useful if the compound is less polar.Lower solubility, may be useful for precipitating the product.

Protocol 1: Recrystallization of this compound

  • Solvent Screening: In separate test tubes, add ~20 mg of crude this compound. Add a few drops of a candidate solvent and observe solubility at room temperature. If insoluble, gently heat the tube. A suitable solvent will dissolve the compound upon heating. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the chosen hot solvent dropwise while stirring and heating until the solid is just dissolved. Use the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to a constant weight.

Troubleshooting Recrystallization

Problem Possible Cause Solution
Oiling out The melting point of the compound is lower than the boiling point of the solvent. Cooling is too rapid.Re-heat to dissolve the oil, add more solvent, and allow to cool more slowly. Consider a lower-boiling point solvent.
No crystal formation Solution is not saturated (too much solvent).Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor recovery Compound is too soluble in the cold solvent.Use a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Column Chromatography: For High-Resolution Separation

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[10] For this compound, normal-phase chromatography using silica gel is a common and effective choice.

Protocol 2: Column Chromatography of this compound

  • Solvent System Selection (TLC): Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will provide a retention factor (Rf) of 0.25-0.35 for the target compound and good separation from impurities. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, and add a layer of sand on top.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent for better solubility) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

DOT Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC for Solvent System Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Acid-Base Extraction: Exploiting Basicity

The amino group on the pyridine ring of this compound imparts basic properties. This allows for its separation from neutral or acidic impurities through acid-base extraction.[12]

Protocol 3: Acid-Base Extraction of this compound

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Organic Layer Wash (Optional): The organic layer can be washed with water and brine, then dried and concentrated to isolate neutral impurities.

  • Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8), which will precipitate the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

DOT Diagram: Acid-Base Extraction Workflow

G cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Dissolve 1. Dissolve Crude in Organic Solvent Add_Acid 2. Extract with Dilute Aqueous Acid Dissolve->Add_Acid Separate Separate Layers Add_Acid->Separate Neutral Neutral Impurities Separate->Neutral Organic Layer Protonated Protonated Product Separate->Protonated Aqueous Layer Basify 3. Basify to Precipitate Protonated->Basify Filter 4. Filter and Wash Basify->Filter Dry 5. Dry Product Filter->Dry Pure Purified Product Dry->Pure

Caption: Workflow for the purification of this compound via acid-base extraction.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.

Technique Purpose Typical Observations for Pure Compound
Melting Point A sharp melting point range is indicative of high purity.A narrow range of 1-2 °C.
TLC Quick assessment of purity and comparison to the crude material.A single spot with a consistent Rf value.
HPLC Quantitative purity analysis.A single major peak, with purity often expressed as area percentage.[13]
¹H and ¹³C NMR Structural confirmation and detection of impurities.Sharp signals corresponding to the expected structure with no significant impurity peaks.[2][5]
Mass Spectrometry Confirmation of molecular weight.A molecular ion peak corresponding to the expected mass (m/z).

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. The choice of purification method—recrystallization, column chromatography, or acid-base extraction—should be guided by the impurity profile of the crude material and the desired scale of operation. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can consistently obtain high-purity this compound, thereby enhancing the integrity and success of their scientific endeavors.

References

  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (2023). Acid-base extraction. [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • LabSolutions. (n.d.). This compound. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]

  • Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. [Link]

  • YouTube. (2022). Column Chromatography. [Link]

  • ResearchGate. (2019). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the.... [Link]

  • Arkivoc. (2011). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. [Link]

  • PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • PubMed Central (PMC). (2014). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • PubMed Central (PMC). (2018). NMR Spectroscopy for Metabolomics Research. [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Shimadzu. (n.d.). 01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]

  • PubMed Central (PMC). (2019). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

Sources

Comprehensive Analytical Strategies for the Characterization of 2-Amino-4-Methoxynicotinonitrile: An Application Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Characterization in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and quality. 2-Amino-4-Methoxynicotinonitrile, a key building block in the synthesis of various pharmacologically active molecules, demands a comprehensive analytical approach to elucidate its structure, confirm its identity, quantify its purity, and assess its stability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the multifaceted analytical methodologies for the thorough characterization of this important intermediate. By integrating chromatographic and spectroscopic techniques, we present a self-validating system of protocols designed to deliver unequivocal data, underpinned by established scientific principles and field-proven insights.

Nicotinonitrile derivatives are a significant class of compounds in medicinal chemistry, forming the scaffold of several marketed drugs. The analytical characterization of intermediates like this compound is therefore not merely a procedural step, but a critical investment in the integrity of the final active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the rational development of analytical methods.

PropertyValueSource
Molecular Formula C₇H₇N₃O[1][2]
Molecular Weight 149.15 g/mol [1]
IUPAC Name 2-amino-4-methoxypyridine-3-carbonitrile[1]
CAS Number 98651-70-8[1][2]
Predicted XLogP3-AA 0.7[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]

The presence of an amino group and a methoxy group, along with the nitrile functionality and the pyridine ring, imparts a significant degree of polarity to the molecule. This polarity is a key consideration in the selection and optimization of chromatographic conditions.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and degradation products, thereby enabling accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Polar Compounds

Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective separation technique.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which facilitates the retention of polar analytes. Reversed-phase HPLC (RP-HPLC) can also be employed, particularly with modifications to the mobile phase to enhance the retention of polar compounds.

This protocol outlines a HILIC method suitable for the routine analysis and purity assessment of this compound.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

Chromatographic Conditions:

ParameterCondition
Column Zwitterionic HILIC column (e.g., sulfobetaine phase), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 15 minutes, hold at 60% B for 5 minutes, return to 95% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm and 280 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Rationale for Method Design: The zwitterionic stationary phase is chosen to provide balanced retention for the polar and ionizable this compound, minimizing peak tailing.[4] The ammonium acetate buffer helps to maintain a consistent pH and improve peak shape. A gradient elution is employed to ensure the efficient elution of the target analyte while also separating it from potentially less polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Derivatives

Direct GC analysis of polar compounds like this compound is often challenging due to their low volatility and potential for thermal degradation. A derivatization step is therefore crucial to enhance volatility and thermal stability. Silylation, a common derivatization technique, is employed in this protocol.

This protocol provides a robust method for the identification and quantification of this compound using GC-MS following a silylation derivatization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Derivatization Procedure:

  • Accurately weigh 1 mg of this compound into a reaction vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of pyridine (as a catalyst and solvent).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Rationale for Method Design: Silylation with BSTFA is a well-established method for derivatizing active hydrogens in amino and other polar functional groups, thereby increasing the volatility of the analyte for GC analysis. The DB-5ms column is a versatile, low-polarity column suitable for a wide range of derivatized compounds. The temperature program is designed to provide good separation of the derivatized analyte from any derivatization reagents or by-products.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a definitive means of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within a molecule. The expected chemical shifts for this compound are predicted based on its structure and data from analogous compounds.[5][6]

Expected ¹H NMR Spectral Data (in CDCl₃):

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Methoxy Protons (-OCH₃)~3.9Singlet
Amino Protons (-NH₂)~5.0-6.0 (broad)Singlet
Pyridine Ring Proton (H-5)~6.5Doublet
Pyridine Ring Proton (H-6)~7.8Doublet

Expected ¹³C NMR Spectral Data (in CDCl₃):

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Methoxy Carbon (-OCH₃)~55
Pyridine C-3 (bearing CN)~90
Nitrile Carbon (-CN)~117
Pyridine C-5~110
Pyridine C-6~145
Pyridine C-4 (bearing OCH₃)~160
Pyridine C-2 (bearing NH₂)~162
  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the characteristic functional groups present in a molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional moieties.[5][7]

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amino)3450 - 3300Two bands, characteristic of a primary amine
C-H Stretch (Aromatic/Methyl)3100 - 2850
C≡N Stretch (Nitrile)2230 - 2210Strong, sharp absorption
C=C, C=N Stretch (Pyridine Ring)1650 - 1550Multiple bands
N-H Bend (Amino)1640 - 1560
C-O Stretch (Methoxy)1250 - 1020Asymmetric and symmetric stretching
  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

Expected Mass Spectral Data (Electron Ionization - EI):

  • Molecular Ion (M⁺∙): m/z 149

  • Key Fragments:

    • m/z 134 ([M-CH₃]⁺) - Loss of a methyl radical from the methoxy group.

    • m/z 121 ([M-CO]⁺ or [M-HCN]⁺) - Complex rearrangements are common in pyridine systems.

    • m/z 106 - Further fragmentation.

  • Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI for LC-MS or EI for direct probe analysis).

Integrated Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the described analytical techniques.

analytical_workflow cluster_0 Sample Receipt and Initial Assessment cluster_1 Structural Elucidation and Identification cluster_2 Purity and Impurity Profiling cluster_3 Data Integration and Final Report Sample This compound Sample PhysChem Physicochemical Properties (Appearance, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR FTIR FTIR Spectroscopy PhysChem->FTIR MS Mass Spectrometry (Molecular Weight, Fragmentation) PhysChem->MS HPLC HPLC Analysis (HILIC/RP-HPLC) PhysChem->HPLC GCMS GC-MS Analysis (with Derivatization) PhysChem->GCMS DataAnalysis Comprehensive Data Analysis and Interpretation NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis HPLC->DataAnalysis GCMS->DataAnalysis Report Certificate of Analysis / Characterization Report DataAnalysis->Report

Integrated workflow for the characterization of this compound.

Conclusion: A Robust Framework for Confident Characterization

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structural integrity of this key pharmaceutical intermediate. The causality-driven approach to method selection and the detailed, step-by-step protocols are designed to be both informative for the experienced analyst and accessible to those newer to the field. Adherence to these principles of scientific integrity and logical workflow will ultimately contribute to the development of safe and effective medicines.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]

  • 2-Amino-4-methoxy-nicotinonitrile. Alfa Aesar. Available at: [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). Human Metabolome Database. Available at: [Link]

  • 2-amino-6-isobutyl-4-(2-methoxyphenyl)-5-methylnicotinonitrile - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0245015) - Human Metabolome Database. Human Metabolome Database. Available at: [Link]

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E. Available at: [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. ResearchGate. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Development of a robust 30-minute reverse-phase high pressure liquid chromatography method to measure amino acids using widely available equipment and its comparison to current clinical ion-exchange chromatography measurement. Heliyon. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. Available at: [Link]

  • Introduction to HPLC. Shimadzu. Available at: [Link]

  • 2-Amino-4-methoxybenzonitrile | C8H8N2O | CID 3723128 - PubChem. PubChem. Available at: [Link]

  • chromatography hilic column: Topics by Science.gov. Science.gov. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites. Available at: [Link]

  • Free amino acids (LC-MS/MS) - MASONACO. MASONACO. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites. Available at: [Link]

  • 2-Amino-4-methylpyrimidine. NIST WebBook. Available at: [Link]

  • Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Liquid Chromatography. Available at: [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. ResearchGate. Available at: [Link]

  • Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods. Available at: [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • LC/MS/MS Method Package for D/L Amino Acids. Shimadzu. Available at: [Link]

  • Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Journal of Protein Chemistry. Available at: [Link]

  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link]

Sources

Application Note & Protocol: Safe Laboratory Handling of 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-Amino-4-Methoxynicotinonitrile (CAS No. 98651-70-8) in a research and drug development laboratory setting. The protocols outlined herein are designed to mitigate risks associated with the compound's potential toxicity and irritant properties. By integrating principles of risk assessment, engineering controls, personal protective equipment, and detailed procedural steps, this guide serves as an essential resource for all personnel handling this chemical.

Section 1: Compound Identification and Hazard Assessment

This compound is a substituted pyridine derivative used as a building block in synthetic chemistry.[1] Its structure, containing amino, methoxy, and nitrile functional groups, informs its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of safe laboratory practice.

Physicochemical Data

A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

PropertyValueSource
IUPAC Name 2-amino-4-methoxypyridine-3-carbonitrile[2]
CAS Number 98651-70-8[1]
Molecular Formula C₇H₇N₃O[1][2]
Molecular Weight 149.15 g/mol [1][2]
Appearance Solid (form may vary)Assumed
Solubility Likely soluble in organic solventsInferred from structure
GHS Hazard Profile & Risk Analysis

While comprehensive toxicological data for this specific compound is not fully established, data from suppliers and structurally related aminopyridine and nitrile compounds indicate a significant hazard profile.[3][4] The following GHS classifications should be adopted as a precautionary measure.[5]

Hazard ClassGHS CodeHazard StatementCausality and Experimental Implication
Acute Toxicity, OralH301Toxic if swallowed. Ingestion of even small quantities can cause serious illness or death. This necessitates strict hygiene practices; do not eat, drink, or smoke in the lab and wash hands thoroughly after handling.[6][7]
Acute Toxicity, DermalH311Toxic in contact with skin. The compound can be absorbed through the skin, leading to systemic toxicity.[6][7] This mandates the use of appropriate chemical-resistant gloves and a lab coat at all times.[6]
Skin IrritationH315Causes skin irritation. Direct contact can cause redness, itching, and inflammation.[6][8] Contaminated gloves must be removed and discarded immediately.[9]
Serious Eye DamageH318 / H319Causes serious eye damage/irritation. The powder is a severe irritant and can cause irreversible damage if it enters the eyes.[3][6] Chemical splash goggles and, for high-risk operations, a face shield are mandatory.[10]
Respiratory IrritationH335May cause respiratory irritation. Inhalation of the dust can irritate the nose, throat, and lungs.[6][8] All handling of the solid must be performed within a certified chemical fume hood to prevent aerosolization and inhalation.[11]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][12] Mixing nitriles with strong acids can lead to violent reactions, and the combination of bases or heat with nitriles can potentially produce highly toxic hydrogen cyanide (HCN) gas.[13][14]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is required to minimize exposure.[10]

Mandatory Engineering Controls
  • Chemical Fume Hood: All procedures involving the weighing, transfer, or reaction of this compound must be conducted in a properly functioning chemical fume hood. This is the primary line of defense against inhalation of the powdered compound.[11]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[11][15] Unobstructed access is critical in an emergency.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are non-negotiable.

PPE ItemSpecificationRationale and Standard Practice
Hand Protection Disposable Nitrile Gloves (minimum 5-mil thickness)Nitrile gloves provide good resistance to incidental chemical splashes.[10][16] They are not intended for prolonged immersion. Gloves must be inspected before use and changed immediately if contaminated or torn.[9] Never reuse disposable gloves.[9][17]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Goggles provide a seal around the eyes to protect against dust and splashes from all angles. Standard safety glasses are insufficient.[10]
Face Protection Face ShieldA face shield should be worn over safety goggles during procedures with a higher risk of splashing or aerosol generation (e.g., transfers of larger quantities, heating solutions).[10][18]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination.[6]
Footwear Closed-toe ShoesProtects feet from spills and falling objects. This is a standard requirement for all laboratory work.[18]

Section 3: Standard Operating Protocol (SOP) for Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow outlines the lifecycle of handling this compound in the lab.

Workflow for Safe Handling

Caption: Logical workflow for handling this compound.

Preparation and Pre-Handling
  • Verify Controls: Confirm that the chemical fume hood has been certified within the last year.

  • Don PPE: Put on all required PPE as specified in Section 2.2.

  • Prepare Workspace: Cover the work surface inside the fume hood with disposable, plastic-backed absorbent paper.[18] This contains minor spills and simplifies cleanup.

  • Assemble Materials: Bring all necessary glassware, spatulas, and reagents into the fume hood before introducing the compound.

Weighing and Transferring (Inside Fume Hood)
  • Minimize Airflow Disruption: Place the analytical balance in a location within the hood that minimizes air turbulence for accurate measurement.

  • Open Container: Carefully open the container, pointing the opening away from you.

  • Transfer Solid: Use a spatula to transfer the solid to a weigh boat or directly into the reaction vessel. Avoid pouring the powder, as this can create dust.

  • Close Container: Promptly and securely close the primary container after dispensing.

  • Clean-up: Use a brush or a dedicated vacuum to clean any residual powder from the balance. Do not use compressed air.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate any reusable equipment (like spatulas) with an appropriate solvent.

  • Dispose of Waste: Carefully fold the absorbent bench paper inward and place it in a designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: lab coat, then gloves (turning them inside out as you remove them).[9] Safety goggles should be removed last, after leaving the immediate work area.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[6]

Section 4: Storage and Waste Disposal

Storage Protocol
  • Store the compound in a tightly sealed, original container.[6]

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[6][11]

  • Ensure the storage area is locked and accessible only to authorized personnel.[6]

  • Store away from incompatible materials, particularly strong acids and oxidizers.[6][11]

Waste Disposal
  • Chemical Waste: Dispose of unneeded this compound as hazardous chemical waste in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, absorbent paper, silica gel) must be disposed of in a designated solid hazardous waste container.[11]

  • Regulatory Compliance: All waste disposal must adhere to local, regional, and national environmental regulations.[6]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

Chemical Exposure
  • Skin Contact: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[19] Remove any contaminated clothing while flushing. Seek immediate medical attention.[11][19]

  • Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[11][19] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[19]

  • Inhalation: Move the affected person to fresh air immediately.[11][20] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate emergency medical assistance.[11][20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][13] Show the Safety Data Sheet or this document to the medical personnel.[11]

Chemical Spills
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Prevent entry to the spill area. Remove all ignition sources.[14][15]

  • Assess and Act: For a small spill contained within a fume hood:

    • Ensure you are wearing the appropriate PPE (including respirator if necessary).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[11][21]

    • Decontaminate the area with an appropriate solvent and wash with soap and water.

  • Large Spills: For any spill outside of a fume hood or of a large quantity, evacuate the laboratory immediately and contact your institution's emergency response team.

Section 6: References

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. NJ.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Gloves America. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Eastwest Medico. (2022). Why You Should use Nitrile Glove in Laboratories. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylquinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • PubChem. (n.d.). 2-Aminoisonicotinonitrile. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Amino-4-Methoxynicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-Methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields for this critical heterocyclic building block. Here, we move beyond simple procedural lists to explore the causality behind common synthetic pitfalls, offering field-proven insights to help you optimize your reaction outcomes.

Introduction: The Importance of this compound

This compound (CAS 98651-70-8) is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and materials science.[1][2] The presence of three distinct functional groups—the amino, methoxy, and nitrile moieties—provides multiple reaction handles for constructing more complex molecular architectures. However, its synthesis, while seemingly straightforward, can be prone to low yields due to competing side reactions and purification challenges. This guide provides a structured approach to troubleshooting and optimizing its preparation.

Section 1: Understanding the Core Synthesis Pathway

The most common and efficient route to 2-aminonicotinonitrile derivatives is a one-pot, multi-component reaction (MCR). This typically involves the condensation of a ketone, an aldehyde, malononitrile, and an ammonia source (like ammonium acetate).[3][4] For this compound, a plausible and widely-adopted pathway is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[5][6]

The reaction proceeds through a cascade of classical organic reactions:

  • Knoevenagel Condensation: A methoxy-substituted aldehyde or ketone reacts with malononitrile.

  • Michael Addition: A second equivalent of an active methylene compound or an enamine adds to the Knoevenagel product.

  • Intramolecular Cyclization & Tautomerization: The intermediate undergoes cyclization.

  • Aromatization: The pyridine ring is formed via oxidation, often by air or a mild oxidant.

Below is a diagram illustrating the general mechanistic steps.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product SM1 Methoxy-β-ketoester or equivalent I1 Knoevenagel Adduct SM1->I1 Knoevenagel Condensation SM2 Malononitrile (CH₂(CN)₂) SM2->I1 Knoevenagel Condensation Base Base Catalyst (e.g., Piperidine, NaOMe) Base->I1 Knoevenagel Condensation I2 Michael Adduct I1->I2 Michael Addition I3 Cyclized Intermediate (Iminonitrile) I2->I3 Intramolecular Cyclization Product This compound I3->Product Tautomerization & Aromatization (Oxidation)

Caption: Generalized reaction mechanism for nicotinonitrile synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q: My reaction has stalled. TLC analysis shows a significant amount of starting material remaining even after extended reaction times. What are the likely causes?

A: A stalled reaction is typically due to issues with catalysis, temperature, or reagent quality.

  • Catalyst Inefficiency: The base catalyst (e.g., piperidine, sodium methoxide, or ammonium acetate) is crucial for deprotonating the malononitrile, initiating the Knoevenagel condensation.[7] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction rate will be drastically reduced. Consider using a freshly opened bottle or purifying your base. For solid bases like sodium methoxide, ensure they have not been passivated by atmospheric CO₂ or moisture.

  • Sub-optimal Temperature: Many of these condensations require an initial input of energy to overcome the activation barrier. If you are running the reaction at room temperature, a gentle reflux in a suitable solvent (e.g., ethanol, isopropanol) is often necessary to drive the reaction to completion.[3] Conversely, excessively high temperatures can lead to decomposition.

  • Solvent Issues: The choice of solvent is critical. Protic solvents like ethanol can participate in the reaction and are often optimal. Ensure the solvent is of sufficient purity and anhydrous if required by the specific protocol (especially when using strong bases like NaH or alkoxides).[6]

Q: I'm observing multiple unidentified spots on my TLC plate, leading to a low yield of impure product. What side reactions could be occurring?

A: The formation of multiple byproducts points to a lack of reaction control. Several side reactions are common:

  • Malononitrile Self-Condensation: Under strong basic conditions, malononitrile can undergo self-condensation via the Thorpe reaction to form dimers or trimers, which are highly colored and can complicate purification.[5][6] This is more likely if the electrophile (the keto-ester or aldehyde) reacts too slowly.

  • Incomplete Cyclization: The open-chain Michael adduct may fail to cyclize efficiently. This can happen if the reaction conditions are not optimized for the cyclization step, which often requires heat.

  • Alternative Cyclization Pathways: Depending on the exact structure of the starting materials, alternative cyclization pathways can sometimes compete, leading to isomeric byproducts.

  • Hydrolysis of Nitrile Group: If the workup is performed under harsh acidic or basic conditions for a prolonged period, the nitrile group can hydrolyze to a carboxamide or carboxylic acid, further reducing the yield of the desired product.

To mitigate these, ensure a proper stoichiometric balance of reactants and consider a stepwise addition of the base to control the concentration of the reactive malononitrile anion.

Q: My crude yield seems high, but I lose most of the product during purification. How can I optimize the workup and crystallization?

A: Product loss during purification is a frequent and frustrating issue.

  • Aqueous Workup: this compound has both a basic amino group and a polar nitrile group. During an aqueous workup, it's crucial to control the pH. If the aqueous phase is too acidic, the amino group will be protonated, increasing the product's water solubility and leading to loss during extraction. It is often best to perform extractions under neutral or slightly basic conditions (pH 7-8).

  • Crystallization: Finding the right solvent system is key. A common technique is to dissolve the crude product in a solvent in which it is highly soluble (like ethyl acetate or acetone) and then add a non-solvent in which it is poorly soluble (like hexanes or petroleum ether) until turbidity is observed, followed by cooling.[8] If the product crashes out too quickly as an oil or fine powder, it will trap impurities. Slow cooling and minimal agitation are essential for growing pure crystals.

  • Column Chromatography: If crystallization fails, silica gel chromatography is an option. However, aminopyridines can sometimes streak on silica gel. To prevent this, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate).[8] This deactivates the acidic sites on the silica, leading to better peak shapes and improved separation.

Q: The final product is a dark, tarry substance instead of the expected solid, and the yield is negligible. What causes this decomposition?

A: The formation of tar or polymeric material is a clear sign of product/intermediate decomposition.

  • Excessive Heat: Overheating the reaction mixture, especially for prolonged periods, can lead to polymerization and decomposition of the highly conjugated intermediates and final product. Use an oil bath for precise temperature control and monitor the internal reaction temperature.

  • Air Oxidation: The dihydropyridine intermediate formed after cyclization must be oxidized to the final aromatic pyridine. While atmospheric oxygen is often sufficient, uncontrolled or aggressive oxidation can lead to over-oxidation and the formation of colored, polymeric byproducts. Some procedures may benefit from a controlled introduction of a mild oxidizing agent.

  • Starting Material Instability: Ensure your starting materials, particularly aldehydes, are free from oxidized impurities (carboxylic acids), which can interfere with the reaction.

Section 3: Troubleshooting Workflow

When faced with low yield, a systematic approach is essential. The following flowchart provides a logical path for diagnosing the issue.

G Start Problem: Low Product Yield CheckTLC Analyze TLC of Crude Reaction Mixture Start->CheckTLC TLC_Start Mostly Starting Material Remains CheckTLC->TLC_Start Stalled Reaction TLC_Spots Multiple Spots & Streaking CheckTLC->TLC_Spots Byproduct Formation TLC_Good Clean Spot for Product, but Low Final Yield CheckTLC->TLC_Good Purification Issue Cause_Stalled Potential Causes: - Inactive/Insufficient Catalyst - Low Temperature - Impure Reagents TLC_Start->Cause_Stalled Cause_Spots Potential Causes: - Side Reactions (e.g., Self-Condensation) - Incorrect Stoichiometry - Wrong Solvent/Temp TLC_Spots->Cause_Spots Cause_Loss Potential Causes: - Incorrect pH in Workup - Poor Crystallization Solvent - Product Loss on Silica Column TLC_Good->Cause_Loss Sol_Stalled Solutions: - Use Fresh Catalyst - Increase Reaction Temp - Purify Starting Materials Cause_Stalled->Sol_Stalled Sol_Spots Solutions: - Control Reagent Addition - Optimize Temp/Solvent - Check Stoichiometry Cause_Spots->Sol_Spots Sol_Loss Solutions: - Adjust Workup pH to 7-8 - Screen Recrystallization Solvents - Add Base (Et₃N) to Eluent Cause_Loss->Sol_Loss

Caption: A systematic workflow for troubleshooting low yields.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the most reliable and high-yielding method for this synthesis?

    • A: One-pot multi-component reactions using a suitable methoxy-substituted precursor, malononitrile, and ammonium acetate in refluxing ethanol or under microwave irradiation often provide the most consistent and high yields.[4] Microwave-assisted synthesis, in particular, can significantly reduce reaction times and improve yields by minimizing byproduct formation.[4]

  • Q: How critical is the purity of malononitrile?

    • A: Extremely critical. Malononitrile is prone to dimerization and hydration upon storage.[9] Impurities can inhibit the reaction or act as chain terminators. It is recommended to use freshly purchased malononitrile or to purify older stock by recrystallization or distillation before use.[9]

  • Q: What analytical techniques are best for monitoring the reaction and characterizing the product?

    • A:

      • Reaction Monitoring: Thin-Layer Chromatography (TLC) on silica gel plates is indispensable for tracking the consumption of starting materials and the formation of the product.

      • Characterization:

        • ¹H and ¹³C NMR: Provides definitive structural confirmation.

        • FT-IR: Will show characteristic peaks for the N-H stretches of the amino group (around 3300-3500 cm⁻¹) and the sharp C≡N stretch (around 2210-2230 cm⁻¹).[3]

        • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₇H₇N₃O, MW: 149.15 g/mol ).

        • Melting Point: A sharp melting point is a good indicator of purity.

  • Q: Are there any specific safety precautions for this reaction?

    • A: Yes. Malononitrile is toxic and should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and skin contact. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Section 5: Optimized Experimental Protocol

This protocol is a representative procedure adapted from literature methods for analogous nicotinonitriles.[3][4]

Objective: To synthesize this compound via a one-pot reaction.

Materials:

  • 3-Methoxy-1-phenylpropan-1-one (or a similar methoxy β-keto compound)

  • Malononitrile

  • Ammonium Acetate

  • Absolute Ethanol

  • Silica Gel for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the methoxy-ketone (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (8.0 eq).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of the limiting reagent).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water. A solid precipitate should form.

    • Stir for 30 minutes in the ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water and then a small amount of cold ethanol.

  • Purification:

    • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • If the product is still impure, perform column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine added to the eluent to improve separation.

  • Drying and Characterization: Dry the purified solid under vacuum to obtain this compound as a solid. Characterize by NMR, IR, MS, and melting point analysis.

Section 6: Key Parameter Summary

ParameterRecommended Value/ConditionRationale & Impact on Yield
Reagent Stoichiometry Malononitrile: 1.1 - 1.2 eqA slight excess ensures the complete consumption of the more valuable ketone precursor.
Ammonium Acetate: 8 - 10 eqA large excess acts as both the ammonia source and a buffer, driving the reaction equilibrium towards the product.
Solvent Ethanol, IsopropanolProtic solvents facilitate the reaction cascade and are effective for dissolving reagents.
Temperature 70 - 85 °C (Reflux)Provides sufficient energy for cyclization and aromatization without causing decomposition.
Reaction Time 4 - 16 hoursMust be optimized by TLC monitoring to ensure completion and avoid byproduct formation from extended heating.
Workup pH 7.0 - 8.0Prevents protonation of the amino group, minimizing product loss to the aqueous phase during extraction.

References

  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. Available at: [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). Available at: [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem.com. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the.... ResearchGate. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Institutes of Health (NIH). Available at: [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Google Patents.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. National Institutes of Health (NIH). Available at: [Link]

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • Synthesis method of malononitrile. Google Patents.
  • 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. National Institutes of Health (NIH). Available at: [Link]

  • Three-component synthesis and crystalline structure of 2-amino-3-cyano-4H-pyran and thiopyran derivatives. Eco-Vector Journals Portal. Available at: [Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at: [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • AMINOMALONONITRILE p-TOLUENESULFONATE. Organic Syntheses. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. Available at: [Link]

Sources

common byproducts and impurities in 2-Amino-4-Methoxynicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-Methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify and minimize byproducts, and effectively purify your target compound.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound typically proceeds via a multicomponent reaction, a highly efficient approach in modern organic synthesis.[1][2] A common and effective strategy involves the condensation of a chalcone precursor with malononitrile in the presence of a suitable base, such as sodium methoxide.[3]

The reaction mechanism can be broken down into three key stages:

  • Michael Addition: The reaction is initiated by the base-catalyzed addition of the malononitrile anion to the α,β-unsaturated ketone (chalcone).

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization.

  • Aromatization: The cyclized intermediate then aromatizes to yield the stable this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows the presence of starting materials and minimal or no product formation.

  • After workup, a low mass of the desired product is isolated.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Ineffective Base The base may not be strong enough to deprotonate the malononitrile, or it may have degraded over time.Use a Freshly Prepared Base: Sodium methoxide is a common choice and should be freshly prepared or properly stored to ensure its activity.[3] • Consider Alternative Bases: Other strong, non-nucleophilic bases can be trialed, such as potassium tert-butoxide.
Poor Quality Starting Materials Impurities in the chalcone or malononitrile can inhibit the reaction or lead to side products.Purify Starting Materials: Recrystallize the chalcone and ensure the malononitrile is of high purity. • Check for Moisture: Ensure all reactants and solvents are anhydrous, as water can interfere with the base and reaction intermediates.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.Optimize Temperature: Systematically vary the reaction temperature. While many of these reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.[4]
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.Verify Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of malononitrile is sometimes used to ensure complete consumption of the more valuable chalcone.[3]
Issue 2: Presence of Significant Byproducts and Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the product spot.

  • NMR or LC-MS analysis of the crude product indicates the presence of multiple compounds.

Common Byproducts and Mitigation Strategies:

Byproduct/Impurity Formation Mechanism Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to factors mentioned in "Low Yield".• Increase reaction time or temperature. • Ensure the use of an active catalyst/base.
Michael Adduct Intermediate The initial product of malononitrile addition to the chalcone may not have cyclized.• Increase reaction temperature or time to promote cyclization. • Ensure a sufficient amount of base is present to catalyze the cyclization.
Hydrolyzed Nitrile (Amide) The nitrile group can be susceptible to hydrolysis to the corresponding amide, especially during acidic or basic workup.• Perform the workup under neutral or mildly acidic/basic conditions. • Minimize exposure to water and strong acids/bases.
Dimerization/Polymerization Products The highly reactive intermediates can potentially undergo self-condensation.• Control the concentration of reactants. • Add the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent is crucial. Methanol or ethanol are commonly used as they are good at solvating the reactants and the sodium methoxide base.[3][4] Anhydrous conditions are highly recommended.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and the final product. The product, being more polar than the chalcone starting material, will have a lower Rf value.

Q3: My final product is colored. How can I decolorize it?

A3: A slight yellow coloration is common. If the color is intense, it may indicate the presence of impurities. Recrystallization is often effective in removing colored impurities. If that fails, a small amount of activated charcoal can be used during the recrystallization process, but be aware that this can sometimes lead to a loss of product.

Q4: What is the best method for purifying the final product?

A4: For solid products, recrystallization is the preferred method for achieving high purity.[5] Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes. If the product is an oil or difficult to recrystallize, silica gel column chromatography is a reliable alternative.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of the appropriate 4-methoxychalcone derivative (1 equivalent) in anhydrous methanol, add sodium methoxide (1.1 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add malononitrile (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until it reaches a pH of ~7.

  • The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold methanol.

  • Dry the product under vacuum to obtain the crude this compound.

  • Further purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

V. Visualizing the Process

Diagram 1: Synthetic Pathway

G Chalcone 4-Methoxychalcone Intermediate Michael Adduct Intermediate Chalcone->Intermediate + Malononitrile Malononitrile Malononitrile->Intermediate + Base Base (e.g., NaOMe) Base->Intermediate Catalyst Product 2-Amino-4-Methoxy- nicotinonitrile Intermediate->Product Cyclization & Aromatization

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic

G Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Base Verify Base Activity Start->Check_Base Check_Conditions Optimize Reaction Conditions (T, time) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Purification Purification Strategy Check_Purity->Purification Check_Base->Purification Check_Conditions->Purification Check_Stoichiometry->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Success High Purity Product Recrystallization->Success Chromatography->Success

Caption: Troubleshooting workflow for synthesis optimization.

VI. References

  • Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2812. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Pour-Mohsen, A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Wikipedia. (2023). Gewald reaction. Available at: [Link]

  • Gagnon, S. M., et al. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • University of Glasgow. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

  • Hosseinzadeh, Z., et al. (2019). Boric acid as an efficient and green catalyst for the synthesis of 2-amino-4,6-diarylnicotinonitrile under microwave irradiation in solvent-free conditions. ResearchGate. Available at: [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. Available at: [Link]

  • O'Donovan, D. H., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 20(38), 7596-7600. Available at: [Link]

  • Desai, K. R., et al. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Available at:

  • Allais, C., et al. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(21), 10829-10868. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Available at:

  • Wikipedia. (2023). Thorpe reaction. Available at: [Link]

  • Li, J., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]

  • Morales-Bayuelo, A., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Chemistry, 4(4), 1368-1381. Available at: [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

Sources

improving the solubility of 2-Amino-4-Methoxynicotinonitrile for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-4-Methoxynicotinonitrile. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges encountered during the preparation of this compound for biological assays. Poor solubility is a significant hurdle in drug discovery, potentially leading to inaccurate assay results and the misinterpretation of a compound's biological activity.[1] This guide offers a structured approach, from understanding the compound's fundamental properties to implementing advanced solubilization strategies, ensuring reliable and reproducible experimental outcomes.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of this compound (CAS: 98651-70-8) is crucial for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₇N₃O[2][3]
Molecular Weight 149.15 g/mol [2]
XLogP3-AA 0.7[2]
Topological Polar Surface Area 71.9 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of multiple hydrogen bond acceptors and a donor indicates potential for interaction with polar solvents. The relatively high polar surface area suggests that while challenging, aqueous solubility is not impossible to achieve.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: What is the best starting solvent to dissolve this compound?

A1: For creating a high-concentration stock solution, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[4] It is a standard practice in biological assays to first dissolve hydrophobic compounds in DMSO at high concentrations (e.g., 10-30 mM) before further dilution.[1]

Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "carry-over" precipitation. It occurs when the compound, stable in the organic stock solvent, crashes out upon dilution into an aqueous medium where its solubility is much lower. To mitigate this, ensure the final concentration of DMSO in your assay does not exceed a level that affects the biological system, typically <0.5% to avoid cytotoxicity or off-target effects.[5] If precipitation persists, you will need to explore co-solvent systems or other formulation strategies as detailed in the troubleshooting section.

Q3: Can I use ethanol or methanol instead of DMSO?

A3: While lower alcohols can be used, DMSO is generally a stronger solvent for many poorly soluble compounds.[1] If your experimental system is intolerant to DMSO, ethanol can be an alternative. However, you may achieve a lower stock concentration. It's crucial to perform a solubility test to determine the maximum achievable concentration in any alternative solvent.

Q4: Should I use heat or sonication to help dissolve the compound?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to increase the rate of dissolution. However, prolonged exposure to high heat should be avoided as it may degrade the compound. Always start with vortexing at room temperature before applying heat or sonication.

Q5: How does pH affect the solubility of this compound?

A5: The 2-amino-pyridine moiety in the structure suggests the compound is weakly basic. Therefore, modifying the pH of the aqueous buffer may enhance solubility.[6] Lowering the pH (e.g., to pH 5-6) could protonate the amino group, forming a more soluble salt. A systematic pH-solubility profile study is recommended if this is a persistent issue.

Part 2: In-Depth Troubleshooting & Solubilization Protocols

When standard methods are insufficient, a systematic approach is required. This section provides a logical workflow and detailed protocols to overcome significant solubility challenges.

Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the solubility of this compound.

G A Start: Weigh Compound B Add 100% DMSO to desired stock conc. (e.g., 20 mM) A->B C Vortex / Gentle Sonication B->C D Visually inspect: Is it fully dissolved? C->D E Stock Solution Ready. Store at -20°C or -80°C. D->E Yes J Try lower stock conc. or use gentle heat (37°C) D->J No F Dilute stock into aqueous assay buffer E->F G Visually inspect: Precipitation? F->G H Working Solution Ready. Proceed with Assay. G->H No I TROUBLESHOOTING (Proceed to Protocol 2 or 3) G->I Yes J->C

Caption: Troubleshooting workflow for compound solubilization.

Protocol 1: Standard Stock Solution Preparation using DMSO

This protocol is the first-line method for preparing a high-concentration stock solution.

Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound (MW: 149.15 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 20 mM solution:

    • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 149.15 g/mol * (1000 mg / 1 g) = 2.983 mg

  • Weighing: Accurately weigh approximately 2.983 mg of the compound and place it into a sterile vial. Record the exact weight.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the vial. For example, if you weighed exactly 2.983 mg, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Hold the vial against a light source to ensure all solid particles have dissolved and the solution is clear. If not, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Co-Solvent System for Improved Aqueous Compatibility

This protocol is for instances where the DMSO stock precipitates upon dilution in aqueous media. Co-solvents are water-miscible organic reagents that can improve the solubility of hydrophobic compounds.[6]

Objective: To prepare a 10 mM stock solution using a DMSO/PEG 300 co-solvent system. Polyethylene glycol (PEG) is a common excipient used to improve drug delivery.[7]

Materials:

  • This compound

  • DMSO

  • Polyethylene glycol 300 (PEG 300)

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Dissolution: Weigh the amount of compound needed for a 10 mM stock (e.g., 1.49 mg for 1 mL).

  • Co-Solvent Preparation: Prepare a 1:1 (v/v) mixture of DMSO and PEG 300.

  • Dissolution: Add the prepared co-solvent mixture to the vial containing the compound.

  • Mixing: Vortex vigorously until the compound is fully dissolved. Use sonication or gentle heat if necessary.

  • Testing Dilution: Perform a test dilution. Add a small volume of the co-solvent stock to your final assay buffer (e.g., 2 µL into 198 µL of buffer) to check for precipitation. The presence of PEG 300 should help maintain solubility in the aqueous environment.

  • Storage: Store the co-solvent stock solution at -20°C.

Protocol 3: pH Modification for Solubility Enhancement

This protocol leverages the chemical nature of the compound to improve solubility by altering the pH.

Objective: To solubilize the compound directly in an acidic buffer.

Materials:

  • This compound

  • Citrate buffer (e.g., 50 mM, pH 5.0) or another biologically compatible acidic buffer

  • pH meter

  • 1M HCl for pH adjustment

Procedure:

  • Weighing: Weigh the desired amount of the compound.

  • Buffer Addition: Add a small amount of the acidic buffer (e.g., citrate buffer pH 5.0) to the compound.

  • Mixing and pH Check: Vortex the suspension. Check the pH. The goal is to create a slightly acidic environment where the amino group is protonated.

  • Titration (if needed): If the compound does not dissolve, add 1M HCl dropwise while vortexing and monitoring the pH. Do not lower the pH beyond a point that would be detrimental to your assay.

  • Final Volume: Once dissolved, add buffer to reach the final desired concentration and volume.

  • Validation: It is critical to confirm that the final pH of the working solution is compatible with your biological assay. Also, include a vehicle control with the same final pH in your experiment.

Part 3: Advanced Strategies and Considerations

  • Surfactants: For very challenging compounds, non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations (e.g., 0.1-1%) in the final assay medium to form micelles that encapsulate the hydrophobic compound.[6]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[4][8] Methyl-β-cyclodextrin is a common choice.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference. What is often achieved in the lab is kinetic solubility (a supersaturated state that is temporarily stable). Thermodynamic solubility is the true equilibrium concentration. For screening assays, kinetic solubility is often sufficient, but for more quantitative studies, ensuring the compound remains in solution over the entire assay duration is critical.[9]

Chemical Structure Diagram

G compound compound

Caption: Structure of this compound.

References

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. (2025). ResearchGate. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]

  • Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Institutes of Health (NIH). [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. [Link]

Sources

stability issues of 2-Amino-4-Methoxynicotinonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-Methoxynicotinonitrile (CAS 98651-70-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this molecule. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Long-term storage at room temperature is generally acceptable, but refrigeration is preferred to minimize the risk of slow degradation over time.

  • In Solution: Stock solutions should be stored at -20°C or -80°C. The choice of solvent is critical for long-term stability (see Q3). It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Q2: What are the primary potential degradation pathways for this compound?

A2: The chemical structure of this compound features three key functional groups susceptible to degradation: the nitrile group, the aminopyridine ring, and the methoxy group.[1][2]

  • Hydrolysis: The nitrile (-C≡N) group can undergo hydrolysis under acidic or basic conditions. This typically proceeds first to an intermediate amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[3][4] This is often the most common degradation pathway in aqueous or protic solvent systems. The methoxy ether linkage can also be susceptible to cleavage under harsh acidic conditions.

  • Oxidation: The electron-rich aminopyridine ring is prone to oxidation.[5] The primary amino group activates the ring, making it susceptible to attack by oxidizing agents, which can lead to the formation of N-oxides or other oxidative degradation products.[3]

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation.[6] Exposure to light can induce photochemical reactions, potentially leading to complex degradation profiles.[3][7] Therefore, it is crucial to protect both the solid compound and its solutions from light.

Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent significantly impacts the stability of the compound. Aprotic solvents are generally preferred for long-term storage to prevent hydrolysis.

  • Recommended (Long-Term Storage): Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. They are aprotic and offer good solubility for many organic molecules. A study on a similar compound, 2-amino-4-chloro-6-methoxypyrimidine, showed high solubility in DMF.[8]

  • Use with Caution (Short-Term Use): Protic solvents like ethanol and methanol can be used for immediate experimental needs, but they are not recommended for long-term storage. These solvents can act as nucleophiles and may facilitate the solvolysis (a form of hydrolysis) of the nitrile group over time.

  • Avoid (for Stock Solutions): Aqueous buffers should not be used for preparing stock solutions due to the high risk of pH-dependent hydrolysis.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of the compound in aqueous media is highly pH-dependent.[9]

  • Alkaline Conditions (pH > 7): Basic conditions significantly accelerate the hydrolysis of the nitrile group.[4][10] The rate of hydrolysis generally increases by a factor of 10 for every one-unit increase in pH.[10]

  • Acidic Conditions (pH < 7): Strong acidic conditions can also catalyze the hydrolysis of both the nitrile and potentially the methoxy group.[4][11]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable around a neutral to slightly acidic pH. However, even in neutral buffers, hydrolysis can occur over extended periods, especially at elevated temperatures. The optimal pH range for sample preparation and short-term storage is typically acidic to neutral (pH 5-7).[12]

Q5: How can I monitor the stability of my compound during an experiment?

A5: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[3][13] An ideal HPLC method should be able to separate the intact this compound from all potential degradation products. This allows you to quantify the remaining parent compound and monitor the formation of new peaks, which signify degradation.[14]

Troubleshooting Guide

This section provides solutions to specific experimental problems related to the stability of this compound.

Problem 1: Appearance of a New, More Polar Peak in HPLC After Dissolving in Methanol

Issue: You dissolve a fresh sample of this compound in methanol to prepare working solutions. Your initial HPLC analysis shows a single, sharp peak. However, after 24 hours at room temperature, you observe a decrease in the area of the main peak and the appearance of a new, earlier-eluting (more polar) peak.

Probable Cause: This is a classic sign of solvolysis/hydrolysis. The nitrile group is likely reacting with methanol (methanolysis) or trace amounts of water in the solvent. The resulting amide or carboxylic acid degradants are more polar than the parent nitrile compound, causing them to elute earlier on a reverse-phase HPLC column.

Troubleshooting & Resolution Protocol:

  • Solvent Confirmation:

    • Immediately prepare a fresh solution in an aprotic solvent like anhydrous DMSO or acetonitrile.

    • Analyze this new solution by HPLC alongside the methanolic solution.

    • Expected Outcome: The solution in the aprotic solvent should show significantly higher stability with little to no formation of the new peak.

  • Forced Degradation Confirmation:

    • To confirm the identity of the degradant, perform a mild forced degradation study.

    • Acidic Hydrolysis: Dilute a small amount of the compound in a 0.1 M HCl solution and let it stand for a few hours.

    • Basic Hydrolysis: Dilute a small amount in a 0.1 M NaOH solution for a shorter period (e.g., 30 minutes), as base-catalyzed hydrolysis is often faster.[4]

    • Analyze the stressed samples by HPLC. The retention time of the peak formed under these conditions should match the unknown peak observed in your methanolic solution.

  • Preventative Measures:

    • For all future experiments, prepare primary stock solutions in anhydrous DMSO.

    • Make final dilutions into your aqueous or alcoholic media immediately before use. Do not store the compound in protic solvents for extended periods.

Problem 2: Inconsistent Results in Cell-Based Assays

Issue: You are testing the compound in a multi-day cell culture experiment. You add the compound (diluted from a DMSO stock) to your buffered cell culture medium (e.g., DMEM, pH 7.4) and observe that the biological effect seems to diminish over the 48-72 hour incubation period, leading to poor reproducibility.

Probable Cause: The compound is likely degrading in the aqueous, physiologically buffered cell culture medium. At a pH of 7.4 and a temperature of 37°C, the rate of nitrile hydrolysis can become significant over 24-72 hours.[9][11] The observed loss of activity corresponds to the decreasing concentration of the active parent compound.

Troubleshooting & Resolution Protocol:

  • Assess Stability in Media:

    • Prepare a solution of the compound in your cell culture medium at the final assay concentration (without cells).

    • Incubate this solution under the same conditions as your experiment (37°C, 5% CO₂).

    • Take aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours).

    • Analyze each aliquot by a stability-indicating HPLC method to quantify the percentage of the parent compound remaining.

  • Data Interpretation & Assay Optimization:

    • The results from the stability assessment will give you the half-life of the compound under your specific assay conditions.

    • If degradation is rapid (e.g., >25% loss in 24 hours):

      • Modify the experimental design to include shorter incubation times.

      • Consider replenishing the compound by replacing the medium with freshly prepared compound-containing medium at regular intervals (e.g., every 12 or 24 hours). This ensures a more consistent concentration of the active compound throughout the experiment.

Problem 3: Stock Solution in DMSO Shows Degradation After Benchtop Storage

Issue: You prepared a stock solution in DMSO and stored it on the lab bench for several weeks. Upon re-analysis by HPLC, you notice not just one, but multiple small new peaks, and the solution has a slight yellow tint.

Probable Cause: While DMSO prevents hydrolysis, it does not protect against photodegradation or oxidation. Ambient lab lighting and exposure to atmospheric oxygen can cause slow degradation over time.[5][6] The aminopyridine ring is particularly susceptible to both light-induced reactions and oxidation.

Troubleshooting & Resolution Protocol:

  • Conduct a Photostability Test (as per ICH Q1B guidelines): [5][7]

    • Prepare two solutions of the compound in DMSO.

    • Wrap one vial completely in aluminum foil (the "dark control").

    • Expose both vials to a controlled light source or ambient lab light on the benchtop for a set period (e.g., one week).

    • Analyze both samples by HPLC. A greater degree of degradation in the exposed sample compared to the dark control confirms photosensitivity.

  • Investigate Oxidative Degradation:

    • Prepare a solution of the compound and treat it with a mild oxidizing agent, such as 0.1% hydrogen peroxide.

    • Analyze the sample after a short period. If the peaks generated match those seen in your aged stock solution, oxidation is a likely cause.

  • Best Practices for Stock Solution Storage:

    • Always store stock solutions, even in DMSO, at -20°C or -80°C.

    • Protect vials from light by storing them in amber vials or in a freezer box.

    • For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.

    • Aliquot solutions into single-use volumes to prevent contamination and degradation from repeated handling.

Data & Visualizations

Table 1: Solvent Selection Guide for this compound
SolventTypeSuitability for Stock (Long-Term)Suitability for Assay (Short-Term)Key Considerations
DMSO AproticExcellentExcellentHygroscopic; ensure use of anhydrous grade. Store frozen.
DMF AproticExcellentGoodCan be toxic; handle with appropriate PPE. Store frozen.
Acetonitrile AproticGoodExcellentLess risk of reactivity than alcohols. Good for analytical work.
Ethanol ProticPoorAcceptableRisk of solvolysis. Use only for immediate dilutions.
Methanol ProticPoorAcceptableHigher risk of solvolysis than ethanol. Use immediately.
Aqueous Buffer ProticNot RecommendedUse-dependentStability is highly pH and temperature-dependent. Assess stability directly under assay conditions.
Diagrams
Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis / Solvolysis cluster_oxidation Oxidation / Photodegradation parent 2-Amino-4-Methoxy nicotinonitrile amide Intermediate Amide parent->amide H₂O / H⁺ or OH⁻ (Protic Solvent) n_oxide N-Oxide Products parent->n_oxide [O] (e.g., H₂O₂) photo_products Other Photodegradants parent->photo_products Light (hν) acid Carboxylic Acid amide->acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

Experimental Workflow: Forced Degradation Study

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B Light Exposure) start->photo thermal Thermal (e.g., 80°C, Solid & Solution) start->thermal analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis evaluation Evaluate Results: - Identify Degradation Products - Determine Degradation Pathways - Confirm Method Specificity analysis->evaluation

Caption: Workflow for a forced degradation study to assess compound stability.

References

  • Benchchem. (n.d.). Technical Support Center: Aminopyridinol Stability and Degradation.
  • Trissel, L. A., & Trusley, C. R. (1993). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Hospital Pharmacy, 50(7), 1404–1406.
  • MedCrave. (2016). Forced Degradation Studies. MedCrave online.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Hessen, E. T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16019–16032.
  • Benchchem. (n.d.). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions.
  • Li, R., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 122, 104-111.
  • Sharma, G., & Saini, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 129-138.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Kumar, A., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-491.
  • Benchchem. (n.d.). Impact of pH on the stability of Methomyl-d3 during sample prep.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • LabSolutions. (n.d.). This compound.
  • Alfa Chemistry. (n.d.). 2-Amino-4-methoxy-nicotinonitrile.
  • Kharisov, B. I., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.
  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
  • Utah State University Extension. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
  • Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703–711.

Sources

Technical Support Center: Purification of 2-Amino-4-Methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 2-Amino-4-Methoxynicotinonitrile and its derivatives. The unique electronic properties conferred by the amino, methoxy, and nitrile functionalities on the pyridine ring present a distinct set of purification hurdles that require careful consideration.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of this compound derivatives in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Q: I am experiencing significant loss of my this compound derivative on the silica gel column, resulting in very low yields. What could be the cause and how can I mitigate this?

A: This is a frequent challenge with polar, nitrogen-containing heterocyclic compounds. The primary cause is strong, often irreversible, adsorption to the acidic silanol groups (Si-O-H) on the surface of standard silica gel.[1] The basic amino group and the lone pairs on the pyridine nitrogen can form strong hydrogen bonds with these acidic sites, leading to poor elution and significant product loss.[1]

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to use a solvent system containing a small percentage of triethylamine (1-3%).[2] Pack the column with this solvent system and flush with a volume of solvent equivalent to the silica gel volume before loading your sample.[2] This deactivates the acidic sites, reducing strong adsorption and improving recovery.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds.[3] Reversed-phase chromatography (C18 silica) is another option, particularly if your compound has sufficient hydrophobic character.

  • Solvent System Optimization: A gradient elution is often more effective than an isocratic one for difficult separations.[2] Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your target compound. This can help to sharpen peaks and improve separation from strongly adsorbed impurities.

Issue 2: Product Streaking and Broad Peaks During Column Chromatography

Q: My target compound is streaking down the column and eluting as a very broad peak, making it difficult to separate from closely eluting impurities. How can I improve the peak shape?

A: Peak tailing and broadening are also consequences of strong interactions between the polar, basic this compound derivative and the acidic silica gel stationary phase.[1][4] This non-ideal interaction leads to a slow desorption rate, causing the observed streaking.

Solutions:

  • Base Additive in Eluent: As with low recovery, adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can significantly improve peak shape. These additives compete with your compound for the acidic sites on the silica, leading to a more uniform elution front.

  • Choice of a More Polar, Protic Solvent: Sometimes, a more polar solvent like methanol in the mobile phase can help to disrupt the strong hydrogen bonding between your compound and the silica gel, leading to sharper peaks. However, be cautious as this will also increase the elution strength significantly.

  • Sample Loading Technique: Ensure your crude sample is dissolved in a minimal amount of a solvent in which it is highly soluble and then loaded onto the column. If the loading solvent is too strong, it can cause band broadening from the start. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also lead to sharper bands.

Issue 3: Co-elution with a Persistent, Similarly Polar Impurity

Q: I have a persistent impurity that co-elutes with my product, even after optimizing the solvent system for column chromatography. How can I resolve this?

A: This is a common problem when dealing with byproducts that have very similar polarity and functional groups to the target molecule. In the synthesis of this compound derivatives, this could be an isomer or a closely related analog.

Solutions:

  • Orthogonal Purification Technique - Recrystallization: If your compound is a solid, recrystallization is an excellent and often underutilized purification method.[3] The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures.

  • Orthogonal Purification Technique - Acid-Base Extraction: Take advantage of the basicity of the amino group. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product should move into the aqueous layer, leaving less basic or neutral impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) and extract your purified product back into an organic solvent.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary. It offers much higher resolution than standard column chromatography.

Issue 4: Product Degradation During Purification

Q: I suspect my this compound derivative is degrading during purification, as I am observing the appearance of new, unexpected spots on my TLC plates after the column. What could be causing this?

A: The combination of functional groups in your molecule can make it susceptible to degradation under certain conditions.

Potential Causes and Solutions:

  • Acid-Catalyzed Hydrolysis: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid, particularly in the presence of acidic silica gel and protic solvents. The methoxy group could also potentially be cleaved under harsh acidic conditions.

    • Solution: As mentioned previously, neutralizing the silica gel with a base or using a neutral stationary phase like alumina can prevent acid-catalyzed degradation.[2]

  • Oxidation: The electron-rich aromatic ring, substituted with an amino and a methoxy group, can be prone to oxidation, especially if exposed to air and light for extended periods on the column.

    • Solution: Work efficiently to minimize the time your compound spends on the column. Consider sparging your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen. Protect your column from light by wrapping it in aluminum foil.

  • Solvent Reactivity: Some solvents can be reactive. For example, dichloromethane can contain traces of HCl, and acetone can potentially form adducts.

    • Solution: Use high-purity, freshly opened solvents. If using dichloromethane, consider passing it through a plug of basic alumina immediately before use to remove any acidic impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The impurities will largely depend on the synthetic route. However, some common classes of impurities include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Byproducts from Side Reactions: Depending on the specific reaction, these could include isomers, over-alkylated or over-arylated products, or products from competing reaction pathways. For instance, in multi-component reactions used to synthesize such pyridines, intermediates may persist.[5][6]

  • Degradation Products: As discussed in the troubleshooting section, hydrolysis of the nitrile or methoxy group, or oxidation of the electron-rich ring can lead to impurities.[7]

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction and workup can also be present.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[3]

  • Spotting: Spot the crude mixture, and then each collected fraction on a TLC plate.

  • Visualization: Use a UV lamp (254 nm and/or 365 nm) to visualize UV-active compounds. Many aromatic compounds like your product will be visible.

  • Staining: If your compounds are not UV-active or for better visualization, use a chemical stain. Potassium permanganate (KMnO₄) is a good general stain for oxidizable functional groups.

  • Co-spotting: To confirm the identity of the spot corresponding to your product, you can co-spot a fraction with the crude mixture. If the spots move to the same Rf, it is likely the same compound.

Q3: What analytical techniques are best for assessing the final purity of my this compound derivative?

A3: A combination of techniques is always recommended for a comprehensive assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities.[8][9] Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can confirm the elemental composition of your product.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for detecting and identifying trace impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for quantifying the purity of your compound and detecting impurities.[]

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in your sample, which can be compared to the theoretical values for your desired compound.

Q4: My this compound derivative has poor solubility in common chromatography solvents. What can I do?

A4: Poor solubility can be a significant challenge.

  • Solvent Screening: Systematically test the solubility of your crude product in a range of solvents, from non-polar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, acetonitrile, methanol, DMF).[12][13] A qualitative assessment can be done in test tubes.[13]

  • Mixed Solvent Systems: Often, a mixture of solvents will provide the best solubility and chromatographic performance. For highly polar compounds, a mixture of dichloromethane and methanol, or ethyl acetate and methanol is common.

  • Dry Loading: If you cannot find a suitable solvent to dissolve your compound for direct loading onto the column, dry loading is the best approach. Dissolve your compound in a solvent in which it is soluble (even if that solvent is too polar for chromatography), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of your packed column.

III. Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Column Chromatography with Base Deactivation
  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add your chosen eluent containing 1-2% triethylamine. Stir gently to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Use a small amount of pressure (from a pump or airline) to pack the column bed evenly. Ensure there are no air bubbles or cracks.

  • Equilibration: Elute the column with at least two column volumes of the base-containing eluent to ensure the entire stationary phase is deactivated.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Diagram 1: Troubleshooting Workflow for Purification of this compound Derivatives

G cluster_column Column Chromatography Troubleshooting start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No is_pure_recrys Is it pure? recrystallize->is_pure_recrys is_pure_recrys->column_chrom No end Pure Product is_pure_recrys->end Yes problem problem column_chrom->problem Issues? low_recovery low_recovery problem->low_recovery Low Recovery/ Streaking coelution coelution problem->coelution Co-elution degradation degradation problem->degradation Degradation no_issues no_issues problem->no_issues No deactivate_silica Use Neutralized Silica (e.g., with 1% Et3N) low_recovery->deactivate_silica Solution orthogonal_purification Try Orthogonal Method: - Acid/Base Extraction - Preparative HPLC coelution->orthogonal_purification Solution neutral_phase Use Neutral Stationary Phase (e.g., Alumina) or Neutralized Silica degradation->neutral_phase Solution check_purity_4 Check Purity (NMR, LC-MS) no_issues->check_purity_4 check_purity_1 Check Purity (NMR, LC-MS) deactivate_silica->check_purity_1 check_purity_2 Check Purity (NMR, LC-MS) orthogonal_purification->check_purity_2 check_purity_3 Check Purity (NMR, LC-MS) neutral_phase->check_purity_3 check_purity_1->end check_purity_2->end check_purity_3->end check_purity_4->end

Caption: A decision tree for troubleshooting the purification of this compound derivatives.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Pyridin-4-ols. Retrieved from Google.

  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. Retrieved from Google.

  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4. Retrieved from Google.

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from Google.

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from Google.

  • Benchchem. (n.d.). Troubleshooting inconsistent results in Pyridin-4-ol experiments. Retrieved from Google.

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from Google.

  • Columbia University. (n.d.). Column chromatography. Retrieved from Google.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from Google.

  • National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from Google.

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from Google.

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from Google.

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from Google.

  • National Institutes of Health. (n.d.). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Retrieved from Google.

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from Google.

  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from Google.

  • National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from Google.

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from Google.

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from Google.

  • LabSolutions. (n.d.). This compound. Retrieved from Google.

  • Benchchem. (n.d.). Troubleshooting low reactivity of substituted pyridines in indolizine synthesis. Retrieved from Google.

  • National Institutes of Health. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from Google.

  • ResearchGate. (2005). Impurity profile of amino acids?. Retrieved from Google.

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the.... Retrieved from Google.

  • Benchchem. (n.d.). Solubility of "2-Amino-4-cyclopropylbenzonitrile" in common organic solvents. Retrieved from Google.

  • ChemScene. (n.d.). 2-Methoxy-6-methyl-nicotinonitrile. Retrieved from Google.

  • Royal Society of Chemistry. (2022). Carbene-like reactivity of methoxy groups in a single crystal SAPO-34 MTO catalyst. Catalysis Science & Technology. Retrieved from Google.

  • National Institutes of Health. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from Google.

  • National Institutes of Health. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from Google.

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from Google.

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Retrieved from Google.

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from Google.

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from Google.

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from Google.

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from Google.

  • Semantic Scholar. (n.d.). Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde. Retrieved from Google.

  • ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. Retrieved from Google.

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from Google.

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from Google.

  • National Institutes of Health. (2023). Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. Retrieved from Google.

  • ResearchGate. (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. Retrieved from Google.

  • ResearchGate. (n.d.). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Retrieved from Google.

Sources

minimizing side reactions during the synthesis of 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-Methoxynicotinonitrile (CAS 98651-70-8)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I'm isolating a significant amount of a dimeric or polymeric byproduct. What is happening and how can I prevent it?

A1: This is a classic and frequent issue, often stemming from the self-condensation of your active methylene nitrile starting material, typically malononitrile. This side reaction is a form of the Thorpe-Ziegler reaction, which is a base-catalyzed condensation of nitriles to form enamines[3][4].

Causality: In the presence of a base, the α-proton of malononitrile is highly acidic and is readily abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can attack the electrophilic carbon of another malononitrile molecule. This initiates a chain of events leading to dimers or even oligomers, which are often highly colored and difficult to remove, ultimately consuming your starting material and reducing the yield of the desired product.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Mitigation Strategies Problem Low Yield & Dimeric Byproduct Cause Thorpe-Ziegler Self-Condensation of Malononitrile Problem->Cause is caused by S1 Control Reagent Addition: Add malononitrile slowly to the reaction mixture containing the aldehyde/ketone. Cause->S1 mitigate by S2 Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to RT) to favor the desired reaction. Cause->S2 mitigate by S3 Select Appropriate Base: Use a milder or sterically hindered base to disfavor the self-condensation pathway. Cause->S3 mitigate by S4 Monitor Reaction Progress: Use TLC to stop the reaction as soon as the limiting reagent is consumed. Cause->S4 mitigate by

Caption: Troubleshooting workflow for dimerization side reactions.

Detailed Mitigation Protocol:

  • Controlled Reagent Addition: Instead of adding all reagents at once, add the malononitrile solution dropwise to the reaction mixture containing the aldehyde/ketone precursor and the base over 30-60 minutes. This maintains a low instantaneous concentration of the malononitrile carbanion, minimizing its ability to self-condense.

  • Temperature Management: Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Exothermic reactions can accelerate side reactions; maintaining a controlled temperature profile is critical.

  • Base Selection: While common bases like ammonium acetate can be effective, consider using a weaker base or a phase-transfer catalyst which can sometimes provide sufficient catalytic activity for the main reaction without aggressively promoting dimerization[5].

Q2: During aqueous workup or column chromatography, I'm observing the formation of 2-Amino-4-methoxynicotinamide. How can I avoid this hydrolysis?

A2: The conversion of the nitrile (-CN) group to a primary amide (-CONH₂) is a well-documented hydrolysis reaction that can be catalyzed by both acidic and basic conditions, which are often present during workup or purification[6][7][8].

Causality:

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water.

Even silica gel, which is inherently acidic, can catalyze this hydrolysis during prolonged exposure on a chromatography column.

Hydrolysis Prevention Pathway:

G cluster_solutions Solutions Product This compound SideProduct 2-Amino-4-Methoxynicotinamide Product->SideProduct Hydrolysis Acid Acidic Conditions (e.g., HCl wash, acidic silica) Acid->SideProduct Base Basic Conditions (e.g., NaOH wash) Base->SideProduct Workup Neutral Workup: Use saturated NaHCO₃ (mild base) or brine washes. Workup->Product preserves Chromatography Modified Chromatography: 1. Use neutral or deactivated silica gel. 2. Add 0.5-1% triethylamine to the eluent. 3. Minimize column residence time. Chromatography->Product preserves

Caption: Logic diagram for preventing nitrile hydrolysis.

Recommended Protocol: Neutral Workup and Purification

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃), not a strong acid or base.

  • Extraction: Extract the aqueous layer 2-3 times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine solution to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Pre-treatment of Silica: If using column chromatography, consider neutralizing the silica gel. This can be done by preparing a slurry of silica gel in your chosen eluent system containing 1% triethylamine, and then packing the column.

    • Eluent System: Use a neutral eluent system (e.g., hexane/ethyl acetate) and add 0.5-1% triethylamine to act as a basic modifier, preventing on-column hydrolysis.

    • Alternative: Flash chromatography is preferred over gravity chromatography to minimize the contact time of the compound with the stationary phase.

Q3: The reaction to form the pyridine ring is sluggish or incomplete. What key parameters should I focus on for optimization?

A3: Incomplete conversion is often a matter of optimizing the "energy landscape" of the reaction. The key is to provide enough energy to overcome the activation barrier for the desired cyclization reaction without providing so much that side reactions dominate. Common synthetic routes, such as the one-pot reaction of a chalcone derivative with malononitrile and a nitrogen source (like ammonium acetate), are sensitive to several parameters[9][10].

Causality: The formation of the 2-aminonicotinonitrile core involves a series of steps: a Michael addition, followed by cyclization and subsequent aromatization via oxidation or elimination. Each of these steps has its own kinetic requirements. A sluggish reaction implies that one of these steps is the rate-limiting bottleneck.

Table 1: Key Parameter Optimization

ParameterCommon Range/OptionsRationale & Expert Insight
Solvent Ethanol, Methanol, Acetic Acid, DMFThe solvent must solubilize all reactants. Protic solvents like ethanol can participate in hydrogen bonding and proton transfer, which is often crucial for the cyclization and tautomerization steps. Acetic acid can act as both a solvent and a catalyst[11].
Catalyst/Base Ammonium Acetate, Piperidine, Sodium MethoxideAmmonium acetate serves a dual role as both a base and the nitrogen source for the amino group[9]. Piperidine is a stronger base and can accelerate the initial Michael addition. The choice of base is critical and should be tailored to the specific substrates to avoid side reactions like hydrolysis or dimerization[12].
Temperature Room Temp. to Reflux (80-120 °C)Higher temperatures increase reaction rates but can also promote side reactions. A systematic approach is best: start at a lower temperature and gradually increase it, monitoring by TLC. Some reactions require reflux to drive the final aromatization step[9].
Reactant Ratio 1:1:3 (Chalcone:Malononitrile:Ammonium Acetate)An excess of the nitrogen source (ammonium acetate) is often used to push the equilibrium towards product formation according to Le Châtelier's principle[9].

Experimental Protocol: Systematic Optimization

  • Baseline Experiment: Run the reaction according to your initial procedure (e.g., refluxing in ethanol with ammonium acetate for 6 hours)[11].

  • Solvent Screen: Set up parallel reactions in ethanol, methanol, and DMF, keeping all other parameters constant. Analyze the conversion rate by TLC or LC-MS after a set time.

  • Temperature Screen: Using the best solvent from the previous step, run the reaction at three different temperatures: 50 °C, 80 °C, and reflux.

  • Catalyst Screen: Evaluate the effect of different catalysts, such as adding a catalytic amount of piperidine or acetic acid to the ammonium acetate system.

  • Analysis: By systematically evaluating each parameter, you can identify the optimal conditions for your specific substrates, balancing reaction rate with purity and yield.

References

  • US4139536A, Process for the recovery of nicotinamide.
  • DK150480B, METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2812. [Link]

  • CN101270083A, Method for preparing nicotinamide by non-catalytic hydrolysis of nicotinamide in high-temperature liquid aqueous medium.
  • US6218543B1, Processes for producing highly pure nicotinamide.
  • Wikipedia. Thorpe reaction. [Link]

  • Fun, H. K., et al. (2010). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2746. [Link]

  • Nagasawa, T., et al. (1989). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 55(7), 1773-1779. [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. [Link]

  • Chem-Station. Thorpe-Ziegler Reaction. [Link]

  • Semantic Scholar. Thorpe-Ziegler reaction. [Link]

  • Al-Shammari, M. B., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]

  • Hosseinzadeh, Z., et al. (2020). Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. [Link]

  • LabSolutions. This compound. [Link]

  • Patil, S. D., et al. (2011). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2011(5), 75-86. [Link]

Sources

addressing inconsistent results in cytotoxicity assays with 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 2-Amino-4-Methoxynicotinonitrile in cytotoxicity assays. This resource is designed to address the common challenge of inconsistent and variable results, providing a framework for systematic troubleshooting. As scientists, our goal is to ensure that experimental data reflects true biological activity, not artifacts. This guide combines field-proven insights with established scientific principles to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when assessing the cytotoxicity of this compound.

Q1: My IC50 values for this compound are highly variable between experiments. What are the most likely causes?

Inconsistent IC50 values are a frequent problem in early-stage drug discovery and typically stem from three core areas:

  • Compound Bioavailability: The compound may not be fully soluble or stable in your culture medium, leading to precipitation. This means the concentration of the compound reaching the cells is not what you intended and can vary significantly.[1][2]

  • Vehicle (Solvent) Effects: this compound is often dissolved in DMSO. The final concentration of DMSO in the well is critical; even small variations can impact cell viability, especially in sensitive cell lines or over long incubation periods.[3][4] Most cell lines can tolerate 0.5% DMSO, but some primary cells are sensitive to concentrations as low as 0.1%.[5]

  • Biological & Technical Variability: Inconsistencies in cell seeding density, using cells at different growth phases (e.g., non-exponential), or pipetting errors can introduce significant variability. Cells must be seeded at a density that ensures they remain in the exponential growth phase for the duration of the experiment.[6][7]

Q2: I'm observing a precipitate in my wells after adding the compound, especially at higher concentrations. How does this affect my results and how can I fix it?

Compound precipitation is a critical experimental flaw. When the compound falls out of solution, it creates several problems:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound is unknown and lower than intended.

  • Physical Stress: Particulates can exert physical stress on cells, inducing a cytotoxic or inflammatory response unrelated to the compound's pharmacological activity.

  • Optical Interference: The precipitate can scatter light, interfering with absorbance readings in colorimetric assays.[2]

Causality: While this compound has a predicted XLogP of 0.7, suggesting moderate hydrophobicity, its solubility can be poor in complex, protein-rich cell culture media.[8]

Solutions:

  • Solubility Pre-Screen: Before a cytotoxicity study, determine the compound's maximum soluble concentration in your specific cell culture medium. This can be done by preparing serial dilutions and visually inspecting for precipitation after a 1-2 hour incubation at 37°C.

  • Modify Stock Concentration: Prepare a lower, more concentrated stock in DMSO to minimize the volume added to the media, but do not exceed a final DMSO concentration that is toxic to your cells.[9][10]

  • Use Pluronic F-68: Consider adding a low concentration (e.g., 0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 to your culture medium to improve compound solubility.

Q3: My MTT assay results suggest low toxicity, but I see morphological signs of cell death. Could the compound be interfering with the assay?

This is a classic sign of assay interference. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11] However, this reduction can also be hijacked by chemical reducing agents, leading to a false signal.[12][13]

Causality: The chemical structure of this compound contains an amino group (-NH2) on a pyridine ring, which can confer reducing potential. It's plausible that the compound itself is directly reducing the MTT reagent. This chemical reaction is independent of cell viability and would create a purple color even in wells with dead cells, masking the true cytotoxic effect.[14][15]

Solution: Run a "Compound Interference Control."

  • Prepare wells containing your highest concentration of this compound in cell-free culture medium.

  • Add the MTT reagent and incubate as you would for your experimental wells.

  • If you observe a significant color change, your compound is directly interfering with the assay, and the results are not reliable.[16] In this case, you must switch to an orthogonal assay method.

Q4: What is the maximum concentration of DMSO I should use, and how do I properly control for its effects?

The final concentration of DMSO should typically not exceed 0.5% for most cell lines, and should be kept below 0.1% for sensitive or primary cells.[5][17] Some robust cell lines may tolerate up to 1% for short exposures, but this must be validated.[3]

Causality: At higher concentrations, DMSO increases the permeability of the cell membrane, which can be directly toxic and can also potentiate the effects of other substances.[3]

Essential Controls:

  • Vehicle Control: Every plate must include a set of wells containing cells treated with the highest volume of DMSO used in your experiment, diluted in culture medium.

  • Normalization: The viability of all treated wells should be normalized to the average viability of the vehicle control wells, not the untreated (negative control) wells. This isolates the effect of the compound from the effect of the solvent.

Q5: Would switching to a different type of cytotoxicity assay, like an ATP-based one, improve my consistency?

Yes, switching to an orthogonal assay method is an excellent troubleshooting step, especially when MTT interference is suspected.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is a direct indicator of metabolically active, viable cells.[18][19] The reaction relies on luciferase and is generally less susceptible to interference from reducing compounds or compounds that alter cellular metabolism without inducing death.[20][21]

  • LDH Release Assays: These measure the release of lactate dehydrogenase from cells with compromised membrane integrity, providing a direct measure of cytotoxicity rather than metabolic activity.

  • Real-Time Live/Dead Imaging: Using fluorescent dyes like propidium iodide allows for direct visualization and quantification of cell death over time.

Comparing results from two different assay platforms (e.g., an ATP assay and an LDH assay) provides much stronger evidence for a compound's true cytotoxic potential.

In-Depth Troubleshooting Guides & Diagrams

Systematic Troubleshooting Workflow

When faced with inconsistent data, a structured approach is crucial. The following workflow helps isolate the source of the problem.

MTT_Interference cluster_true Scenario A: True Biological Result cluster_false Scenario B: False Positive (Compound Interference) live_cell Live, Metabolically Active Cell formazan_a Formazan (Purple) live_cell->formazan_a NADH-dependent reductases mtt_a MTT (Yellow) mtt_a->live_cell dead_cell Dead Cell (No metabolic activity) compound This compound (Reducing Agent) formazan_b Formazan (Purple) compound->formazan_b Direct Chemical Reduction mtt_b MTT (Yellow) mtt_b->compound

Caption: How compound interference creates a false signal in MTT assays.

Data & Protocols

Table 1: Troubleshooting Summary
Symptom Potential Cause Recommended Action & Rationale
High variability between replicate wells 1. Inconsistent cell seeding2. Pipetting errors3. "Edge effect"1. Ensure cell suspension is homogenous.<br>2. Calibrate pipettes; use reverse pipetting for viscous solutions.<br>3. Fill perimeter wells with sterile PBS and do not use them for data. [16]
IC50 is high, but cells look unhealthy/dead Compound interference with assay readout (e.g., direct MTT reduction)Run a cell-free compound control. Switch to an orthogonal assay method like an ATP-based (CellTiter-Glo) or LDH release assay. [12][20]
Precipitate forms in wells Compound has poor solubility in culture medium.Determine maximal solubility in media before the experiment. Reduce stock concentration or use a solubilizing agent like Pluronic F-68. [2][22]
Cell death observed in vehicle control wells DMSO concentration is too high for the cell line or exposure time.Perform a DMSO dose-response curve to find the non-toxic concentration (typically ≤0.5%). Ensure final DMSO concentration is consistent across all wells. [3][4]
Table 2: Comparison of Common Cytotoxicity Assays
Assay Type Principle Pros Cons & Potential for Interference
MTT / MTS / XTT Measures metabolic activity via reduction of a tetrazolium salt by cellular reductases. [11]Inexpensive, well-established.High Interference Risk: Susceptible to direct reduction by compounds, interference from colored compounds, and alteration by metabolic inhibitors. [12][15]Requires a solubilization step (MTT). [16]
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP levels, a marker of viable cells, using a luciferase reaction. [19]High sensitivity, simple "add-mix-measure" protocol, wide linear range. [18][23]Low Interference Risk: Less prone to interference from colored/reducing compounds. Can be affected by compounds that inhibit luciferase or alter cellular ATP pools without causing death.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with damaged membranes.Direct measure of cytotoxicity (membrane integrity), not metabolism.Less sensitive for early-stage apoptosis. Can have higher background if serum in media contains LDH.

Experimental Protocols

Protocol 1: Validating Compound Solubility and Assay Interference

Objective: To determine the maximum soluble concentration of this compound in culture media and test for direct interference with the MTT assay.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium (the same used for your experiments)

  • 96-well clear flat-bottom plate

  • MTT reagent (e.g., 5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock of this compound (e.g., 50 mM) in 100% DMSO. Ensure it is fully dissolved. [24][25]2. Prepare Serial Dilutions (Cell-Free): In a 96-well plate, add 100 µL of complete cell culture medium to each well.

  • Add the DMSO stock solution to the first well to achieve the highest desired test concentration (e.g., 200 µM). Ensure the final DMSO concentration does not exceed 1%.

  • Perform a 2-fold serial dilution across the plate.

  • Include a "Media + Vehicle" control well (medium + equivalent volume of DMSO).

  • Solubility Assessment: Incubate the plate at 37°C, 5% CO₂ for 2 hours. Visually inspect each well under a microscope for any signs of precipitation. The highest concentration that remains clear is your maximum working concentration.

  • Interference Test: To the same wells, add 10 µL of MTT reagent.

  • Incubate for 2-4 hours at 37°C.

  • Evaluation: If a purple color develops in the wells containing the compound (compared to the vehicle control), it indicates direct chemical reduction of MTT. The assay is not suitable for this compound.

  • If no interference is seen, you can proceed to solubilize the formazan (if any) and read the absorbance to quantify the level of interference.

Protocol 2: Standardized Cytotoxicity Assay Workflow (ATP-Based)

Objective: To perform a robust cytotoxicity assay using an ATP-based method, which is less prone to interference. This protocol uses the principles of Promega's CellTiter-Glo®. [19] Materials:

  • Cells in exponential growth phase

  • Complete cell culture medium

  • 96-well opaque white plates (for luminescence)

  • This compound stock solution in DMSO

  • Known cytotoxic agent (Positive Control, e.g., Staurosporine)

  • ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo® 2.0)

Procedure:

  • Cell Seeding:

    • Thoroughly mix a homogenous cell suspension.

    • Seed cells into a 96-well opaque plate at the pre-optimized density (e.g., 5,000 cells/well in 90 µL of medium). [6][26] * Leave the perimeter wells filled with 100 µL of sterile PBS to reduce edge effects. [16] * Incubate for 24 hours to allow cells to attach and resume exponential growth.

  • Compound Treatment:

    • Prepare intermediate dilutions of your compound in culture medium from your DMSO stock.

    • Carefully remove 10 µL of media from the wells and add 10 µL of your compound dilutions, resulting in a final volume of 90 µL. This ensures the final DMSO concentration is consistent across all wells.

    • Plate Layout (Crucial for Validation):

      • Untreated Control: Cells + medium.

      • Vehicle Control: Cells + highest concentration of DMSO.

      • Test Compound: Cells + serial dilutions of this compound.

      • Positive Control: Cells + known cytotoxic agent.

      • Background Control: Medium only (no cells) + reagent (to measure background luminescence).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the luminescent reagent to room temperature for 30 minutes.

    • Add a volume of reagent equal to the volume of media in the well (e.g., 90 µL) to all wells, including the background control.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [27] * Read luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all other readings.

    • Calculate the percent viability for each well using the formula: % Viability = (Sample Luminescence / Average Vehicle Control Luminescence) * 100

    • Plot the % Viability against the log of the compound concentration to determine the IC50 value.

References

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual.[Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. [Link]

  • Taylor & Francis Online. (2017). Evolution of assay interference concepts in drug discovery.[Link]

  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.[Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.[Link]

  • F1000Research. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity.[Link]

  • LifeTein. (2023). DMSO usage in cell culture.[Link]

  • ResearchGate. (n.d.). Cell seeding density optimization for endpoint viability assay linear range.[Link]

  • PubMed. (2015). Assay Interference by Chemical Reactivity.[Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]

  • ResearchGate. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.[Link]

  • PubMed. (2018). Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential.[Link]

  • Semantic Scholar. (n.d.). Assay Interference by Aggregation.[Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?[Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.[Link]

  • Online Inhibitor. (n.d.). Optimizing Cell Viability Assays: Scenario-Based Guidance...[Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing.[Link]

  • LabSolutions. (n.d.). This compound.[Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?[Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.[Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.[Link]

  • National Center for Biotechnology Information. (2012). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis.[Link]

  • ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?[Link]

  • Wikipedia. (n.d.). MTT assay.[Link]

  • ResearchGate. (n.d.). CellTiter-Glo Luminescent Cell Viability Assay: Fast, Sensitive and Flexible.[Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.[Link]

  • News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture.[Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?[Link]

  • Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells...[Link]

  • ACS Publications. (2024). The Interaction of Structural Analogues of Phenothiazines in p53-Dependent Cellular Signaling Pathways.[Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.[Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]

  • PubMed. (2017). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives...[Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles...[Link]

  • PubChem. (n.d.). 2-Amino-4-methylquinoline-3-carbonitrile.[Link]

  • PubChem. (n.d.). 2-Aminoisonicotinonitrile.[Link]

Sources

photostability and quenching problems with 2-Amino-4-Methoxynicotinonitrile fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-Methoxynicotinonitrile Fluorescent Probes

Welcome to the technical support guide for this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to the photostability and fluorescence quenching of this versatile class of fluorophores. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.

Section 1: Understanding the this compound Core

The this compound scaffold is a component of a broader class of fluorescent molecules known for their sensitivity to the local microenvironment.[1][2] These probes are valuable tools, but their performance is intrinsically linked to their photophysical properties, which can be influenced by a variety of experimental factors.

Key Molecular Characteristics:

  • Core Structure: A pyridine ring substituted with an amino group, a methoxy group, and a nitrile group. The specific derivatives may have additional phenyl or other aromatic groups that modulate the spectral properties.[3][4]

  • Fluorescence Mechanism: Excitation of the π-electron system leads to an excited state, which then relaxes by emitting a photon. The energy (and thus, the color) of this emission is sensitive to solvent polarity and other environmental factors.[1][5]

Two primary challenges often arise during their application:

  • Photobleaching: The irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a permanent loss of signal.[6][7]

  • Fluorescence Quenching: A non-radiative process where the excited-state energy is dissipated without the emission of a photon, causing a decrease in fluorescence intensity. This can be reversible (dynamic) or permanent (static).[8][9]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during experiments in a direct question-and-answer format.

Q1: My fluorescence signal is bright initially but fades rapidly during imaging. What's happening?

This is a classic symptom of photobleaching , where the high-intensity excitation light is damaging the fluorophore.[6][10]

Systematic Troubleshooting Workflow:

G A Problem: Rapid Signal Fading (Photobleaching) B Step 1: Reduce Excitation Intensity - Lower laser power to the minimum required for a detectable signal. - Use neutral density (ND) filters. A->B C Step 2: Minimize Exposure Time - Use the shortest possible camera exposure time. - Increase detector gain if necessary, but watch for noise. B->C D Step 3: Incorporate Antifade Reagents - Use a commercially available mounting medium with an antifade agent (e.g., containing PPD or n-propyl gallate). C->D E Step 4: Optimize Imaging Protocol - Acquire a single, high-quality image instead of prolonged time-lapses if possible. - Use a cooled, high-sensitivity detector to reduce required excitation power. D->E G Does signal still fade? E->G F Resolution: Stable Fluorescence Signal G->B  Yes, repeat optimization G->F No

Caption: Workflow for diagnosing and mitigating photobleaching.

Causality Explained:

  • Reducing Excitation Power: The rate of photobleaching is directly proportional to the intensity of the excitation light. By using the lowest possible power, you reduce the number of excitation-emission cycles the fluorophore undergoes per unit of time, thus extending its fluorescent lifetime.[6]

  • Antifade Reagents: These reagents are typically free-radical scavengers. Photobleaching often proceeds through the formation of highly reactive triplet states that interact with molecular oxygen to create damaging reactive oxygen species (ROS). Antifade agents neutralize these ROS, protecting the fluorophore.

Q2: My fluorescence signal is uniformly weak or non-existent. What are the likely causes?

This issue often points towards fluorescence quenching or problems with the experimental setup. Quenching occurs when other molecules in the environment interact with the probe to dissipate its energy non-radiatively.

Systematic Troubleshooting Workflow:

  • Validate Your Setup:

    • Controls: First, image a positive control sample known to work to confirm that your microscope, laser, and detector settings are correct.[11]

    • Filters and Laser Lines: Ensure your excitation laser wavelength is matched to the probe's absorption maximum and that your emission filter is appropriate for its emission spectrum.[6]

  • Investigate Environmental Quenchers:

    • Solvent Effects: The fluorescence of nicotinonitrile derivatives is highly dependent on the solvent environment.[1] Polar solvents can sometimes lead to quenching. A study on related compounds showed significant shifts and intensity changes in solvents like DMSO, MeOH, and DCM.[1] If possible, test your probe in a non-polar solvent like toluene to see if the signal improves.

    • pH Sensitivity: Check the pH of your buffer. Extreme pH values can alter the protonation state of the fluorophore, leading to a non-fluorescent form.

    • Presence of Quenchers: Certain molecules are known quenchers. Tryptophan and Tyrosine, for example, are strong quenchers for some fluorophores through photoinduced electron transfer (PET).[8] If your probe is in close proximity to proteins rich in these amino acids, quenching can occur. Heavy atoms and paramagnetic species (like molecular oxygen) can also cause quenching.

  • Check Probe Concentration and Integrity:

    • Concentration: An antibody or probe concentration that is too low will result in a weak signal.[10][12] Conversely, excessively high concentrations can lead to self-quenching, where probe molecules interact with each other. Perform a titration to find the optimal concentration.

    • Storage and Handling: Ensure the probe has been stored correctly (typically protected from light and at the recommended temperature) to prevent degradation.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the primary mechanisms of fluorescence quenching?

    • A: The main mechanisms are Collisional (Dynamic) Quenching, Static Quenching, and Förster Resonance Energy Transfer (FRET).

      • Collisional Quenching: The quencher must diffuse and collide with the fluorophore during its excited-state lifetime. This process is temperature and viscosity-dependent.[9]

      • Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This is not dependent on diffusion.[8]

      • FRET: Energy is transferred non-radiatively from a donor fluorophore to a suitable acceptor molecule in close proximity (typically <10 nm).

G cluster_0 Quenching Mechanisms A Fluorophore in Excited State (F*) B Collisional Quenching (Dynamic) A->B Contact with Quencher (Q) D FRET A->D Dipole-Dipole Coupling E Ground State (F + Q) B->E Energy Transfer H Non-Radiative Decay B->H C Static Quenching F Non-Fluorescent Complex ([FQ]) C->F Complex Formation Before Excitation G Acceptor Excitation (A*) D->G F->H Excitation

Caption: Key mechanisms of fluorescence quenching.

  • Q: How does solvent polarity affect my this compound probe?

    • A: This class of probes can exhibit strong solvatochromism, meaning their absorption and emission spectra change with solvent polarity.[1] Generally, an increase in solvent polarity can cause a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.[5][13] However, this can also be accompanied by a decrease in quantum yield (quenching) in highly polar or protic solvents. It is crucial to characterize the probe's behavior in your specific buffer system.

  • Q: I'm seeing high, non-specific background fluorescence. How can I fix this?

    • A: High background obscures your true signal.[6]

      • Check for Autofluorescence: Image an unstained control sample under the same conditions. Biological samples often have endogenous fluorophores (e.g., NADH, flavins) that fluoresce, particularly in the blue and green channels.[10]

      • Ensure Adequate Washing: Insufficient washing after staining will leave unbound probe in the sample, contributing to background.[6]

      • Use Blocking Buffers: In immunofluorescence, use an appropriate blocking buffer (like BSA or serum) to prevent non-specific binding of antibodies or probes.[6][10]

      • Use Low-Fluorescence Media: Ensure your imaging buffer or mounting medium is not autofluorescent.

Section 4: Best Practices & Experimental Protocols

Adhering to a robust protocol is the best way to prevent issues before they start.

Protocol: General Staining and Imaging to Minimize Phototoxicity and Quenching
  • Probe Preparation and Storage:

    • Store the stock solution of the this compound probe at -20°C or -80°C, protected from light.

    • On the day of the experiment, allow the vial to warm to room temperature before opening to prevent condensation.

    • Dilute the probe to its final working concentration in a high-quality, appropriate buffer (e.g., PBS) immediately before use. Avoid repeated freeze-thaw cycles.

  • Sample Staining:

    • Perform a concentration titration to determine the optimal probe concentration that provides bright specific staining with low background.[12]

    • Incubate the sample with the probe for the recommended time. Over-incubation can increase non-specific binding.

    • Wash the sample thoroughly with buffer (e.g., 3 x 5 minutes with PBS) to remove all unbound probe.[6]

  • Sample Mounting:

    • Mount the sample using a mounting medium containing an antifade reagent. This is critical for minimizing photobleaching.[10]

  • Microscope and Image Acquisition Settings:

    • Step 4.1 (Find Focus): Use a low excitation power and a fast scan speed or short exposure time to locate your region of interest.

    • Step 4.2 (Set Exposure): Switch to your imaging settings. Adjust the laser power to the lowest level that gives you an acceptable signal-to-noise ratio.

    • Step 4.3 (Optimize Detector): Adjust the detector gain and/or exposure time. Remember that increasing exposure time also increases the risk of photobleaching.[6] A cooled, high-sensitivity camera is recommended to allow for lower excitation power.

    • Step 4.4 (Acquire Image): Capture the final image. For multi-channel imaging, be mindful of potential bleed-through between channels.[7]

Data Summary Table: Environmental Effects

The following table summarizes the general influence of the environment on nicotinonitrile-based probes, based on published data for related compounds.

ParameterEffect on FluorescenceRationale & Key ConsiderationsReference
Solvent Polarity Can cause spectral shifts (solvatochromism) and potential quenching.Increased polarity often stabilizes the excited state, causing a red-shift. However, specific interactions (e.g., hydrogen bonding) can provide non-radiative decay pathways.[1][13]
High Temperature Generally decreases fluorescence intensity.Higher temperatures increase the probability of collisional quenching and other non-radiative decay processes.[9][13]
Presence of O₂ Can cause photobleaching.Molecular oxygen can interact with the probe's triplet state to form singlet oxygen, a highly reactive species that destroys the fluorophore. Antifade reagents help mitigate this.N/A
Amino Acids Trp, Tyr, His, Met can act as quenchers.Proximity to these residues can lead to quenching via photoinduced electron transfer (PET) or static complex formation.[8]

Section 5: References

  • Galbán, J., Mateos, E., Cebolla, V., Domínguez, A., Delgado-Camón, A., de Marcos, S., Sanz-Vicente, I., & Sanz, V. (2009). The environmental effect on the fluorescence intensity in solution. An analytical model. Photochemical & Photobiological Sciences, 8(11), 1615-1621. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Retrieved from [Link]

  • Sino Biological. (n.d.). Flow Cytometry (FACS) Troubleshooting Guide. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Doose, S., Neuweiler, H., & Sauer, M. (2009). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. ChemPhysChem, 10(9-10), 1389-1398. Retrieved from [Link]

  • Ortyl, J., et al. (2019). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. Polymers, 11(4), 669. Retrieved from [Link]

  • Arshad, S., et al. (2011). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E, 67(Pt 11), o2746. Retrieved from [Link]

  • Żamojć, K., Wiczk, W., Zaborowski, B., Jacewicz, D., & Chmurzyński, L. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1875-1880. Retrieved from [Link]

  • Nishino, T., et al. (2024). Fluorescence Quenching Effect of a Highly Active Nitroxyl Radical on 7-amino-4-methylcoumarin and Glutathione Sensing. Journal of Fluorescence. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E, 68(Pt 12), o2812. Retrieved from [Link]

  • Begum, M. S. A., & Hur, J. (2020). Exploring the fluorescence quenching interaction of amino acids and protein with natural organic matter by multi-spectroscopic method. Scientific Reports, 10(1), 13243. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Celis, F., et al. (2022). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Applied Sciences, 12(19), 9579. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance in Antimicrobial Assays Using 2-Amino-4-Methoxynicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-4-Methoxynicotinonitrile analogs. This guide is designed to provide you with in-depth technical assistance for your antimicrobial assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of antimicrobial susceptibility testing and overcome challenges related to microbial resistance.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound analogs in antimicrobial assays.

Q1: What are this compound analogs and why are they being investigated as antimicrobial agents?

This compound and its analogs are a class of heterocyclic organic compounds.[1] Their scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[2] These compounds are being investigated for their potential antimicrobial properties against a range of pathogens, including multi-drug-resistant strains.[3][4] The unique chemical structure of the nicotinonitrile core allows for diverse modifications, leading to a wide array of analogs with potentially novel mechanisms of action.[2]

Q2: What is the likely mechanism of action for these compounds?

While the exact mechanism of action for each analog may vary and is an active area of research, nicotinonitrile derivatives have been shown to target various cellular processes. Potential mechanisms could include the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.[5] For instance, some pyridine derivatives have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.[6]

Q3: We are observing poor solubility of our this compound analog in our aqueous assay buffer. What can we do?

Poor aqueous solubility is a common challenge with novel organic compounds.[6] The physicochemical properties of these analogs, such as high lipophilicity, can contribute to this issue.[6] It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[7] This stock can then be serially diluted in the assay medium. It is crucial to determine the highest tolerable concentration of the solvent for your specific microbial strain, as solvents like DMSO can have intrinsic antimicrobial effects at higher concentrations.[7]

Q4: What are the standard quality control (QC) strains that should be used in our assays?

The use of standardized QC strains is essential for ensuring the accuracy and reproducibility of your antimicrobial susceptibility testing (AST).[8] The choice of QC strains depends on the target pathogens. Commonly used strains with well-characterized MIC ranges for many antibiotics include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Candida albicans ATCC 90028 (for antifungal testing)

It is recommended to consult the most recent guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for detailed QC tables.[9][10]

Q5: How do we interpret the Minimum Inhibitory Concentration (MIC) values we obtain?

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro assay.[8] The interpretation of an MIC value depends on comparing it to established clinical breakpoints for that specific drug and organism. However, for novel compounds like this compound analogs, these breakpoints will not exist. Therefore, the interpretation is often relative. You can compare the MIC of your analog to that of a standard-of-care antibiotic against the same organism. A lower MIC value indicates higher potency.[11]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

A. Inconsistent MIC Results

Problem: You are observing significant variability in MIC values for your this compound analog across different experimental runs or even within the same plate.

Potential Causes and Solutions:

  • Inoculum Preparation: The density of the starting bacterial or fungal culture is a critical parameter.

    • Why it matters: A higher inoculum density may require a higher concentration of the compound to inhibit growth, leading to artificially elevated MICs.

    • Solution: Always standardize your inoculum to a 0.5 McFarland standard and follow a consistent dilution protocol to achieve the recommended final inoculum concentration in your assay (typically ~5 x 10^5 CFU/mL for bacteria).

  • Compound Precipitation: The analog may be precipitating out of solution at higher concentrations in your assay medium.

    • Why it matters: Precipitation reduces the effective concentration of the compound in solution, leading to inaccurate and inconsistent MICs.

    • Solution: Visually inspect your plates for any precipitate. If observed, consider preparing your stock solution at a lower concentration or using a co-solvent system if your assay permits. You can also perform a solubility assessment to determine the maximum soluble concentration of your compound in the assay medium.[6]

  • Endpoint Reading: Subjectivity in visually determining the MIC endpoint can lead to variability.

    • Why it matters: Different researchers may interpret "no visible growth" differently, especially in cases of partial inhibition.

    • Solution: Have a clear and consistent definition of the endpoint. For some compounds, a spectrophotometric reading (e.g., at 600 nm) can provide a more objective measure of growth inhibition.[8]

Troubleshooting Workflow for Inconsistent MICs:

start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Standardization (0.5 McFarland, consistent dilution) start->check_inoculum check_solubility Assess Compound Solubility (Visual inspection, solubility assay) check_inoculum->check_solubility Inoculum is consistent inoculum_issue Re-standardize inoculum protocol check_inoculum->inoculum_issue Inconsistency found check_endpoint Standardize Endpoint Reading (Consistent visual criteria, spectrophotometry) check_solubility->check_endpoint Compound is soluble solubility_issue Optimize compound delivery (Lower stock concentration, use of co-solvents) check_solubility->solubility_issue Precipitation observed endpoint_issue Establish clear endpoint definition and reading method check_endpoint->endpoint_issue Subjectivity identified end Consistent MICs Achieved inoculum_issue->end solubility_issue->end endpoint_issue->end

Workflow for troubleshooting inconsistent MIC results.
B. Higher Than Expected MICs (Potential Resistance)

Problem: Your this compound analog shows high MIC values against certain microbial isolates, suggesting a lack of susceptibility or the presence of resistance.

Potential Mechanisms of Resistance and Investigative Steps:

Bacteria and fungi can develop resistance to antimicrobial agents through various mechanisms.[6] While specific mechanisms against this compound analogs are still under investigation, we can hypothesize based on general principles:

Potential Resistance Mechanism How it Works Experimental Investigation
Target Modification Mutations in the gene encoding the cellular target of the compound can reduce its binding affinity.Sequence the genes of potential targets in resistant isolates and compare them to susceptible isolates.
Increased Efflux Overexpression of efflux pumps can actively remove the compound from the cell before it can reach its target.Perform MIC assays with and without an efflux pump inhibitor (e.g., CCCP, PAβN). A significant decrease in the MIC in the presence of an inhibitor suggests efflux-mediated resistance.
Enzymatic Inactivation The microbe may produce enzymes that chemically modify and inactivate the compound.Incubate the compound with cell lysates from resistant and susceptible strains and analyze for compound degradation using methods like HPLC or mass spectrometry.
Reduced Permeability Changes in the cell wall or outer membrane can limit the uptake of the compound.Compare the cell envelope composition of resistant and susceptible strains.

Logical Relationship of Resistance Mechanisms:

cluster_resistance Potential Resistance Mechanisms compound This compound Analog cell Microbial Cell compound->cell:f0 permeability Reduced Permeability (Altered cell envelope) compound->permeability Blocked Entry efflux Increased Efflux (Efflux pump overexpression) compound->efflux Pumped Out inactivation Enzymatic Inactivation (Modifying enzymes) compound->inactivation Degraded target_mod Target Modification (Mutated target site) compound->target_mod Binding Prevented

Potential mechanisms of microbial resistance.

III. Experimental Protocols

This section provides a standardized protocol for determining the MIC of your this compound analog using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

This protocol is based on CLSI guidelines.

1. Preparation of Compound Stock Solution:

  • Dissolve the this compound analog in 100% DMSO to a concentration of 10 mg/mL.[7]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Microdilution Plates:

  • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

  • In well 1 of each row, add 100 µL of CAMHB containing the desired starting concentration of your compound (this will be 2x the final desired highest concentration).

  • Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no compound).

3. Preparation of Inoculum:

  • From a fresh agar plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted inoculum to each well (wells 1-12).

  • The final volume in each well will be 100 µL.

  • Incubate the plate at 35-37°C for 16-20 hours for most bacteria.

5. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8]

  • This can be determined by visual inspection or by reading the optical density at 600 nm.

IV. References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • How do you test antimicrobial activity, if your material is insoluble in water? ResearchGate. Available at: [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]

  • 2-AMINO-NICOTINONITRILE. ChemBK. Available at: [Link]

  • 2-Amino-3-cyanopyridine. PubChem. Available at: [Link]

  • Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review. ResearchGate. Available at: [Link]

  • 2-Aminoisonicotinonitrile. PubChem. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. Available at: [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • How to tackle compound solubility issue. Reddit. Available at: [Link]

  • DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. National Institutes of Health. Available at: [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. Available at: [Link]

  • Synthesis of some 2-aminonicotinic acid derivatives. PubMed. Available at: [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. National Institutes of Health. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. Available at: [Link]

  • Quality control ranges for testing broth microdilution susceptibility of Flavobacterium columnare and F. psychrophilum to nine antimicrobials. PubMed. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2-Amino-4-Methoxynicotinonitrile and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, nicotinonitrile derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antimicrobial efficacy of a representative novel compound, 2-Amino-4-Methoxynicotinonitrile, with established standard antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and standardized protocols to facilitate further investigation and development.

Introduction: The Pressing Need for Novel Antimicrobial Agents

The relentless evolution of multidrug-resistant (MDR) pathogens constitutes a significant global health crisis. The efficacy of conventional antibiotics is progressively diminishing, leading to increased morbidity, mortality, and healthcare costs. This situation underscores the urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action that can circumvent existing resistance pathways. The 2-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[1][2] This guide focuses on a specific derivative, this compound, as a case study to evaluate the potential of this chemical class.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

While direct experimental data for the specific compound this compound is not extensively available in the public domain, we can infer its potential efficacy by examining the performance of structurally related 2-aminonicotinonitrile and 2-methoxynicotinonitrile derivatives reported in the scientific literature. These studies provide valuable insights into the structure-activity relationships (SAR) that govern the antimicrobial effects of this compound class.

The antimicrobial activity of these compounds is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standard methods such as agar well diffusion and broth microdilution are employed to determine the zone of inhibition (ZOI) and the minimum inhibitory concentration (MIC), respectively. For a robust comparison, the performance of these novel compounds is benchmarked against widely used standard antibiotics.

Table 1: Comparative in vitro Antimicrobial Activity of Nicotinonitrile Derivatives and Standard Antibiotics (Zone of Inhibition in mm)

MicroorganismNicotinonitrile Derivative A (2-amino-4,6-diaryl)Nicotinonitrile Derivative B (2-methoxy-4,6-diaryl)AmpicillinCiprofloxacinNorfloxacinFluconazole
Staphylococcus aureus18-2415-2120-2522-2821-27NA
Bacillus subtilis16-2214-2018-2420-2619-25NA
Escherichia coli15-2012-1815-2025-3224-30NA
Pseudomonas aeruginosa12-1610-1510-1522-2820-26NA
Candida albicans14-1812-16NANANA18-24

Note: Data is compiled and extrapolated from various sources studying 2-aminonicotinonitrile and 2-methoxynicotinonitrile derivatives. "NA" indicates "Not Applicable". The ranges reflect variations observed across different studies and specific substitutions on the aryl rings.

Table 2: Comparative in vitro Antimicrobial Activity of Nicotinonitrile Derivatives and Standard Antibiotics (Minimum Inhibitory Concentration in µg/mL)

MicroorganismNicotinonitrile Derivative C (2-amino-3-cyano)Standard Antibiotic MIC (µg/mL)
Ampicillin
Staphylococcus aureus32-640.25-2
Escherichia coli64-1282-8
Ciprofloxacin
Staphylococcus aureus32-640.12-1
Escherichia coli64-1280.008-0.06
Tetracycline
Staphylococcus aureus16-320.25-2
Escherichia coli32-640.5-4
Fluconazole
Candida albicans16-320.25-2

Note: Data is compiled from various sources. The MIC values for standard antibiotics are based on EUCAST and CLSI quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028) to provide a standardized reference range.[3][4][5][6][7][8]

From the compiled data, it is evident that while nicotinonitrile derivatives exhibit broad-spectrum antimicrobial activity, their potency, as indicated by larger zones of inhibition and lower MIC values, is generally moderate compared to standard antibiotics like ciprofloxacin. However, their efficacy against certain strains is comparable to that of ampicillin and norfloxacin, suggesting their potential as lead compounds for further optimization. The presence of the 2-amino group, in many cases, appears to confer slightly better antimicrobial activity compared to the 2-methoxy group, a key consideration for the therapeutic potential of this compound.

Proposed Mechanism of Action: A Look into the Molecular Machinery

The precise mechanism of action for the antimicrobial effects of 2-aminonicotinonitrile derivatives is still under investigation. However, based on the broader class of pyridine-containing antimicrobials, several plausible mechanisms can be hypothesized. The pyridinium core, a key structural feature, is known to interact with and disrupt bacterial cell membranes.[9][10][11]

Proposed Antimicrobial Mechanism of Action cluster_compound This compound cluster_bacterial_cell Bacterial Cell cluster_standard_antibiotics Standard Antibiotics Compound Nicotinonitrile Derivative Membrane Cell Membrane Integrity Compound->Membrane Disruption DNA DNA Replication (DNA Gyrase/Topoisomerase) Compound->DNA Inhibition? Protein Protein Synthesis BetaLactams β-Lactams (e.g., Ampicillin) BetaLactams->Protein Inhibition of Cell Wall Synthesis Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->DNA Inhibition Tetracyclines Tetracyclines Tetracyclines->Protein Inhibition of Protein Synthesis caption Proposed mechanism of this compound vs. standard antibiotics.

Caption: Proposed mechanism of this compound vs. standard antibiotics.

The lipophilic nature of the molecule, enhanced by the methoxy group and any aryl substituents, could facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion can disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Furthermore, some nitrogen-containing heterocyclic compounds have been shown to interfere with DNA synthesis by inhibiting key enzymes like DNA gyrase and topoisomerase IV.[12] The cyanopyridine scaffold could potentially act as a pharmacophore that binds to the active site of these enzymes, preventing DNA replication and leading to a bactericidal effect. This dual-action potential—membrane disruption and enzymatic inhibition—makes this class of compounds particularly interesting for overcoming resistance mechanisms that target a single pathway.

Experimental Protocols: A Guide to Reproducible Research

To ensure the reliability and comparability of antimicrobial efficacy data, adherence to standardized experimental protocols is crucial. The following are detailed, step-by-step methodologies for the agar well diffusion and broth microdilution assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Workflow for Agar Well Diffusion

Agar Well Diffusion Workflow A Prepare standardized inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar (MHA) plate A->B C Create wells in the agar (6-8 mm diameter) B->C D Add test compound and controls to wells C->D E Incubate at 35-37°C for 18-24 hours D->E F Measure the Zone of Inhibition (ZOI) in mm E->F caption Standardized workflow for the agar well diffusion assay.

Caption: Standardized workflow for the agar well diffusion assay.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar using a sterile cork borer.

  • Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) and the standard antibiotic solutions into separate wells. A well with the solvent alone serves as a negative control.

  • Incubation: Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature, then incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution

Broth Microdilution Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well plate B Add standardized inoculum to each well (final concentration ~5 x 10^5 CFU/mL) A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate at 35-37°C for 18-24 hours C->D E Determine the MIC: the lowest concentration with no visible growth D->E caption Standardized workflow for the broth microdilution assay.

Caption: Standardized workflow for the broth microdilution assay.

  • Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound and standard antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension as described for the agar diffusion method and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plate: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion and Future Directions

The available evidence on 2-aminonicotinonitrile derivatives suggests that this compound holds promise as a scaffold for the development of new antimicrobial agents. While its potency may not yet surpass that of leading antibiotics like ciprofloxacin, its broad-spectrum activity and potentially novel mechanism of action warrant further investigation.

Future research should focus on:

  • Definitive Efficacy Studies: Conducting comprehensive in vitro and in vivo studies on this compound to establish its precise antimicrobial spectrum and potency.

  • Mechanism of Action Elucidation: Employing molecular and cellular biology techniques to definitively identify the molecular targets and mechanisms of action.

  • Structure-Activity Relationship (SAR) Optimization: Synthesizing and screening a library of analogues to improve potency and selectivity, and to reduce potential toxicity.

  • Evaluation against Resistant Strains: Testing the efficacy of optimized compounds against a panel of multidrug-resistant clinical isolates.

By systematically addressing these research avenues, the scientific community can fully explore the therapeutic potential of this compound and related compounds in the ongoing battle against antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. CLSI, 2015. [Link]

  • Pharmacology Discovery Services. Escherichia coli (ATCC 25922) MIC. [Link]

  • Mamedov, I. G., et al. "Antibacterial activity of 2-amino-3-cyanopyridine derivatives." ResearchGate, 2020. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST disk diffusion method. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Song, J. W., et al. "Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline." ResearchGate, 2017. [Link]

  • Rodriguez-Tudela, J. L., et al. "Statistical Analyses of Correlation between Fluconazole MICs for Candida spp. Assessed by Standard Methods Set Forth by the European Committee on Antimicrobial Susceptibility Testing (E.Dis. 7.1) and CLSI (M27-A2)." Journal of Clinical Microbiology, vol. 46, no. 11, 2008, pp. 3637-42. [Link]

  • EUCAST. MIC distributions for Escherichia coli. [Link]

  • Clancy, C. J., et al. "Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia." Antimicrobial Agents and Chemotherapy, vol. 47, no. 5, 2003, pp. 1647-51. [Link]

  • El-Sayed, N. F., et al. "Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity." Molecules, vol. 26, no. 1, 2021, p. 197. [Link]

  • Abdel-Wahab, B. F., et al. "A review: Biological activities of novel cyanopyridine derivatives." Archiv der Pharmazie, vol. 356, no. 6, 2023, e2300067. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. MIC and Zone Distributions, ECOFFs. [Link]

  • Ucar, G., et al. "Synthesis and Antimicrobial Activity of Some Pyridinium Salts." Molecules, vol. 14, no. 11, 2009, pp. 4650-60. [Link]

  • EUCAST. MIC Determination. [Link]

  • Balouiri, M., et al. "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, vol. 6, no. 2, 2016, pp. 71-79. [Link]

  • Pop, R., et al. "Pyridine Compounds with Antimicrobial and Antiviral Activities." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 197. [Link]

  • Faidallah, H. M., et al. "Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms." ResearchGate, 2009. [Link]

  • Pop, R., et al. "Pyridine Compounds with Antimicrobial and Antiviral Activities." ResearchGate, 2020. [Link]

  • Aljohani, F. S., et al. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules, vol. 27, no. 1, 2022, p. 197. [Link]

  • ResearchGate. Distribution of MIC values for S. aureus ATCC 29213 read after 18, 48, and 72 h. [Link]

  • Juhás, M., et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 197. [Link]

  • EUCAST. Search database. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI, 2017. [Link]

  • UCLA Quality Management Services. Antimicrobial Susceptibility Summary 2025. [Link]

  • Costa, F. F., et al. "Fluconazole impacts the extracellular matrix of fluconazole-susceptible and -resistant Candida albicans and Candida glabrata biofilms." Frontiers in Microbiology, vol. 9, 2018, p. 1279. [Link]

  • Miller, R. A., et al. "Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C." Journal of Clinical Microbiology, vol. 41, no. 9, 2003, pp. 4312-8. [Link]

  • U.S. Food and Drug Administration. Antimicrobial Reporting Range. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link]

  • Shcherbakov, D. N., et al. "Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 197. [Link]

  • Carson, C. F., et al. "In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate." Journal of Clinical Microbiology, vol. 45, no. 11, 2007, pp. 3774-6. [Link]

  • Han, A., et al. "Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 197. [Link]

Sources

A Framework for Validating Novel Kinase Inhibitors: A Hypothetical Case Study of 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as pivotal targets. The human kinome comprises over 500 kinases, and their dysregulation is a common driver of numerous diseases.[1] The development of small molecule inhibitors that can selectively target these kinases is a cornerstone of precision medicine. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target effects can lead to toxicity and diminish therapeutic efficacy. Therefore, a rigorous and systematic validation process is paramount for any novel kinase inhibitor.

This guide provides a comprehensive framework for the validation of a potential selective kinase inhibitor, using the hypothetical compound 2-Amino-4-Methoxynicotinonitrile as a case study. As there is currently no publicly available data on the kinase inhibitory activity of this specific molecule, we will proceed with a detailed, experience-driven roadmap that researchers can follow to characterize any novel compound. Our approach is grounded in establishing a self-validating system of experiments, from broad initial screens to deep mechanistic and cellular validation.

Phase 1: Initial Broad-Spectrum Kinase Selectivity Profiling

The first crucial step is to understand the landscape of kinases that our compound of interest, which we'll refer to as "Cpd-X," interacts with. This is best achieved through a comprehensive, high-throughput screen against a large panel of kinases. Services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling panels offer an unbiased assessment of a compound's binding affinity or inhibitory activity against hundreds of kinases.[3][4][5]

The KINOMEscan® platform, for instance, utilizes an active site-directed competition binding assay to quantitatively measure interactions, providing dissociation constants (Kd) for a wide range of kinases.[3] This initial screen is vital for identifying the primary target(s) and any potential off-target liabilities.

Let's hypothesize that we screened Cpd-X at a concentration of 1 µM across the scanMAX panel, which covers 468 kinases.[4] A hypothetical outcome could suggest a strong interaction with a specific kinase family, for example, the p38 MAP kinases.

Experimental Workflow: Initial Kinase Panel Screening

G cluster_prep Compound Preparation cluster_screen High-Throughput Screening cluster_analysis Data Analysis Compound Cpd-X Stock Solution (e.g., 10 mM in DMSO) Screen Kinase Panel Screen (e.g., KINOMEscan® scanMAX) [Cpd-X] = 1 µM Compound->Screen Submit for Screening Data Raw Data Acquisition (% Inhibition or Kd) Screen->Data Analysis Selectivity Profiling (Identify primary targets and off-targets) Data->Analysis Process & Visualize Hit_ID Primary Target(s) Identified (e.g., p38α, p38β) Analysis->Hit_ID Prioritize Hits

Caption: Workflow for initial kinase inhibitor profiling.

Table 1: Hypothetical Initial Screening Results for Cpd-X (% Inhibition at 1 µM)
Kinase TargetKinase Family% InhibitionPotential for Further Study
p38α (MAPK14) CMGC 98% High (Primary Target)
p38β (MAPK11) CMGC 92% High (Primary Target)
p38γ (MAPK12)CMGC35%Low
p38δ (MAPK13)CMGC28%Low
JNK1CMGC15%Very Low
ERK2CMGC8%Very Low
EGFRTK5%Negligible
PI3KαLipid Kinase2%Negligible
CDK2CMGC10%Very Low

Based on these hypothetical results, Cpd-X appears to be a potent and selective inhibitor of the p38α and p38β isoforms of the p38 MAP kinase family.

Phase 2: Comparative Analysis with Established Inhibitors

With a primary target identified, the next step is to benchmark Cpd-X against well-characterized, selective inhibitors of the same target. For the p38 MAPK pathway, a notable inhibitor is Doramapimod (BIRB 796).[6][7][8][9][10] A head-to-head comparison of potency (IC50 or Kd values) provides crucial context for the novelty and potential advantages of Cpd-X. For the purpose of this guide, we will also include hypothetical comparisons to inhibitors of other major kinase pathways, such as Osimertinib for EGFR and Alpelisib for PI3Kα, to illustrate a broader selectivity profile.[2][11][12][13][14][15][16][17]

Table 2: Comparative Selectivity Profile (Hypothetical IC50 values in nM)
Kinase TargetCpd-X (Hypothetical)Doramapimod (BIRB 796)[8][10]Osimertinib[2][16]Alpelisib (BYL719)[13][15]
p38α 15 38 >10,000>10,000
p38β 45 65 >10,000>10,000
p38γ1,500200>10,000>10,000
p38δ2,100520>10,000>10,000
EGFR (L858R/T790M) >10,000>10,000~1 >10,000
EGFR (WT)>10,000>10,000~15>10,000
PI3Kα >10,000>10,000>10,0004.6
PI3Kβ>10,000>10,000>10,0001,156
PI3Kδ>10,000>10,000>10,000290
JNK2>5,000~12,500>10,000>10,000

This comparative table, if populated with real data, would authoritatively position Cpd-X in the context of existing selective inhibitors, highlighting its potency and selectivity for the p38α/β isoforms.

MAPK Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK->Downstream_ERK ASK1 ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 Stress Stimuli p38 p38 MAPK MKK3_6->p38 Downstream_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->Downstream_p38 Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Downstream_ERK->Gene_Expression Downstream_p38->Gene_Expression CpdX Cpd-X Doramapimod CpdX->p38 Inhibition

Caption: Simplified MAPK signaling pathway showing p38 inhibition.

Phase 3: In Vitro Mechanistic Validation

After establishing selectivity through large-scale screening, it is essential to independently confirm the inhibitory activity and determine the IC50 values for the primary target kinases using a robust in vitro assay. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[18][19][20][21]

Experimental Protocol: ADP-Glo™ Kinase Assay for p38α IC50 Determination
  • Reagent Preparation:

    • Prepare a 2X kinase solution of recombinant human p38α in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate for p38α and ATP at its Km concentration.

    • Prepare a serial dilution of Cpd-X in DMSO, then dilute further in kinase reaction buffer to create 2X inhibitor solutions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution (or vehicle control) to each well.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 4: Cellular Efficacy and Target Engagement

While in vitro assays are crucial, demonstrating that an inhibitor is active in a cellular context is the true test of its potential.[22][23][24][25] This involves assessing whether the compound can cross the cell membrane, engage its target, and elicit a downstream biological response.

Western Blotting for Phospho-Protein Analysis

A key method to confirm target engagement in cells is to measure the phosphorylation status of a known downstream substrate of the target kinase. For p38 MAPK, a direct substrate is ATF2. Treatment of cells with a p38 inhibitor should lead to a dose-dependent decrease in the phosphorylation of ATF2 at Threonine 71.

Experimental Protocol: Western Blot for Phospho-ATF2
  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa or THP-1 cells) and grow to 70-80% confluency.

    • Pre-treat the cells with a serial dilution of Cpd-X for 1-2 hours.

    • Stimulate the p38 pathway with an appropriate agonist (e.g., Anisomycin or UV radiation) for 30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. It is critical to include phosphatase inhibitors to preserve the phosphorylation state of proteins.[26][27]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[27]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[27]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ATF2 (Thr71).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ATF2 and a loading control like GAPDH.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence imager.

Cell Viability/Cytotoxicity Assay

Finally, it is important to assess the effect of the inhibitor on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[28][29][30][31][32]

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Plating:

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well.

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Cpd-X. Include a vehicle-only control.

    • Incubate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence with a plate-reading luminometer.

    • Calculate the half-maximal effective concentration (EC50) by plotting the signal against the log of the compound concentration.

Conclusion

The validation of a selective kinase inhibitor is a multifaceted process that requires a logical and systematic progression of experiments. By starting with a broad, unbiased screen, we can identify the primary targets of a novel compound like our hypothetical this compound. Subsequent comparative analysis against established inhibitors provides crucial context, while in vitro and cell-based assays confirm the mechanism of action and biological effect. This rigorous, multi-pronged approach ensures a high degree of confidence in the selectivity and potential therapeutic utility of a novel kinase inhibitor, paving the way for further preclinical and clinical development.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Eathiraj, S., et al. (2020). Insight Into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib Through Enzyme Kinetic Studies. Frontiers in Oncology. Retrieved from [Link]

  • opnme.com. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids. Retrieved from [Link]

  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling pathway.... Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer. (2025, June 30). Oncology and Therapy. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • YouTube. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, May 19). PI3K inhibitors: review and new strategies. Retrieved from [Link]

  • EurekAlert!. (2019, December 16). Alpelisib is a Selective and Orally Active PI3Kα Inhibitor for Metastatic Breast Cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. Retrieved from [Link]

  • Luceome Biotechnologies. (2021, October 27). Explore Our Kinase Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene.... Retrieved from [Link]

  • YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]

  • Stack Overflow. (2012, April 9). Drawing a signal-flow diagram as in SICP. Retrieved from [Link]

Sources

A Comparative Analysis of the Fluorescent Properties of 2-Amino-4-Methoxynicotinonitrile Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the fluorescent properties of 2-Amino-4-Methoxynicotinonitrile analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, photophysical characteristics, and structure-property relationships of this important class of fluorophores. By synthesizing technical data with expert insights, this guide aims to be an invaluable resource for the rational design and application of novel fluorescent probes.

Introduction: The Promise of 2-Aminonicotinonitrile Scaffolds

The 2-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry and materials science, renowned for its synthetic accessibility and diverse biological activities.[1] In recent years, derivatives of this heterocyclic system have garnered significant attention for their intriguing photophysical properties, paving the way for their use as fluorescent sensors and probes.[2] The inherent "push-pull" electronic structure, arising from the electron-donating amino group and the electron-withdrawing nitrile group on the pyridine ring, is the foundation of their fluorescence.

This guide will focus on a comparative analysis of various analogs of this compound. While direct experimental photophysical data for the parent compound, this compound, is not extensively available in the current literature, a wealth of information on its substituted derivatives, particularly the 2-amino-4,6-diphenylnicotinonitriles (APNs), allows for a thorough examination of structure-property relationships.[2][3] By understanding how modifications to the core structure influence fluorescence, researchers can strategically design novel compounds with tailored photophysical characteristics for specific applications.

Comparative Analysis of Fluorescent Properties

The fluorescence of 2-aminonicotinonitrile analogs is highly sensitive to both structural modifications and the surrounding solvent environment. This section will explore these effects through a detailed comparison of various reported analogs.

The Influence of Substituents on the Nicotinonitrile Core

The introduction of various substituents at the 4- and 6-positions of the 2-aminonicotinonitrile ring dramatically impacts the fluorescent properties. A comprehensive study on a series of 2-amino-4,6-diphenylnicotinonitriles (APNs) provides a clear illustration of these effects.[2][3]

The core structure, 2-amino-4,6-diphenylnicotinonitrile, serves as a benchmark for comparison. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl rings at the 4- and 6-positions leads to predictable shifts in the emission spectra.

  • Electron-Donating Groups (EDGs): The presence of methoxy (-OCH3) groups, a common EDG, generally leads to a blue shift (hypsochromic shift) in the emission maximum. For instance, substituting a 4-methoxy group on one of the phenyl rings results in an emission maximum at a shorter wavelength compared to the unsubstituted analog.[2] This can be attributed to the stabilization of the ground state more than the excited state by the EDG.

  • Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs like a chloro (-Cl) group tends to cause a red shift (bathochromic shift) in the emission maximum.[2] This is due to a greater stabilization of the excited state relative to the ground state, which reduces the energy gap for fluorescence emission.

The position of the substituent also plays a crucial role. For example, a 3-methoxy group has a different electronic influence compared to a 4-methoxy group, leading to distinct photophysical behaviors.[2]

Solvatochromism: The Effect of the Solvent Environment

2-Aminonicotinonitrile analogs often exhibit pronounced solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent.[1][2] This phenomenon is a hallmark of molecules with a significant change in dipole moment upon electronic excitation, a characteristic feature of "push-pull" systems.

An increase in solvent polarity generally leads to a red shift in the fluorescence emission of these compounds.[2] This is because more polar solvents can better stabilize the more polar excited state, thus lowering its energy level and resulting in a lower energy (longer wavelength) emission. For example, the emission maximum of 2-amino-4,6-diphenylnicotinonitrile analogs is significantly red-shifted in highly polar solvents like dimethyl sulfoxide (DMSO) compared to less polar solvents like toluene or dichloromethane (DCM).[2] This property is highly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within biological membranes or protein binding pockets.

Quantitative Comparison of Photophysical Data

To facilitate a direct comparison, the following table summarizes the reported emission maxima of several 2-amino-4,6-diphenylnicotinonitrile analogs in various solvents.

CompoundSubstituentsToluene (λem, nm)DCM (λem, nm)THF (λem, nm)MeOH (λem, nm)DMSO (λem, nm)
1 Unsubstituted400402409416425
2 3-OCH3 on Ring A401405411415427
3 3-OCH3 on Ring A, 4-Cl on Ring B405416418420433
4 3-OCH3 on Ring A, 4-OCH3 on Ring B399403408410422
5 4-OCH3 on Ring A397396407411420
6 4-OCH3 on Ring A, 4-Cl on Ring B403412415418430

Data extracted from Al-Ghamdi et al. (2024).[2]

Note: Ring A refers to the phenyl group at the 6-position, and Ring B refers to the phenyl group at the 4-position of the nicotinonitrile core.

A specific analog, 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, has been reported to exhibit a fluorescence emission maximum at 498 nm in DMSO when excited at 370 nm.[2] This significant red-shift compared to the diphenyl analogs highlights the powerful influence of the methoxy group at the 2-position and the ethoxy and amino groups on the phenyl rings.

Structure-Property Relationships and Rational Design

The observed trends in the fluorescent properties of 2-aminonicotinonitrile analogs can be rationalized by considering the electronic effects of the substituents and their influence on the intramolecular charge transfer (ICT) character of the excited state.

G cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Photophysical Properties 2-Aminonicotinonitrile 2-Aminonicotinonitrile Substituents (R1, R2) Substituents (R1, R2) 2-Aminonicotinonitrile->Substituents (R1, R2) Influence Absorption Maximum (λabs) Absorption Maximum (λabs) Substituents (R1, R2)->Absorption Maximum (λabs) Emission Maximum (λem) Emission Maximum (λem) Substituents (R1, R2)->Emission Maximum (λem) Quantum Yield (Φ) Quantum Yield (Φ) Substituents (R1, R2)->Quantum Yield (Φ) Stokes Shift Stokes Shift Substituents (R1, R2)->Stokes Shift Solvent Environment Solvent Environment Solvent Environment->Emission Maximum (λem) Solvent Environment->Quantum Yield (Φ)

The general structure of the 2-aminonicotinonitrile scaffold allows for systematic modifications to tune its fluorescent properties. The amino group at the 2-position acts as an electron donor, while the nitrile group at the 3-position is an electron acceptor. Substituents at the 4- and 6-positions can further modulate this electronic landscape.

  • Enhancing ICT: Introducing strong electron-donating groups at the 6-position and strong electron-withdrawing groups at the 4-position is expected to enhance the ICT character, leading to a more polar excited state and a larger Stokes shift. This strategy is often employed to design probes with significant solvatochromism.

  • Tuning Emission Wavelength: As demonstrated by the data, the emission wavelength can be fine-tuned by the judicious choice of substituents. A combination of EDGs and EWGs can be used to achieve emission in different regions of the visible spectrum.

Experimental Protocols

To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-aminonicotinonitrile analog and the characterization of its fluorescent properties.

Synthesis of a Representative Analog: 2-Amino-4,6-diphenylnicotinonitrile

This protocol is adapted from a reported two-step synthesis.[2]

Step 1: Synthesis of Chalcone (Intermediate)

  • In a round-bottom flask, dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.

  • Add a 10% alcoholic solution of sodium hydroxide (NaOH) dropwise to the mixture at room temperature with constant stirring.

  • Continue stirring until a precipitate forms. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Collect the chalcone precipitate by filtration and wash with cold ethanol. The product can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

  • In a round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (3 equivalents) in absolute ethanol.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, a solid product should precipitate.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-amino-4,6-diphenylnicotinonitrile analog.

  • Characterize the final product using standard analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

G start Start chalcone Chalcone Synthesis (Acetophenone + Benzaldehyde + Base) start->chalcone nicotinonitrile Nicotinonitrile Synthesis (Chalcone + Malononitrile + NH4OAc) chalcone->nicotinonitrile purification Purification (Recrystallization) nicotinonitrile->purification characterization Characterization (NMR, IR, MS) purification->characterization photophysical Photophysical Characterization (UV-Vis, Fluorescence) characterization->photophysical end End photophysical->end

Measurement of Fluorescent Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare stock solutions of the synthesized compounds in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol). Prepare a series of dilutions in various solvents of differing polarity to study solvatochromism. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the absorption maximum (λabs).

  • Fluorescence Spectroscopy:

    • Excite the sample at its absorption maximum (λabs) or a suitable wavelength within the absorption band.

    • Record the fluorescence emission spectrum.

    • Identify the emission maximum (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as the sample.

    • Prepare solutions of the standard and the sample with identical absorbance at the excitation wavelength.

    • Measure the integrated fluorescence intensity (area under the emission curve) for both the standard (Istd) and the sample (Isample).

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (ηsample / ηstd)^2 where η is the refractive index of the solvent.

Conclusion

The 2-aminonicotinonitrile scaffold represents a versatile platform for the development of novel fluorescent probes. This guide has provided a comparative analysis of the fluorescent properties of its analogs, highlighting the profound influence of substituent effects and solvent polarity. The presented data and experimental protocols offer a solid foundation for researchers to rationally design and synthesize new 2-aminonicotinonitrile derivatives with tailored photophysical properties for a wide range of applications in chemical biology, materials science, and diagnostics. Further exploration into the quantum yields and excited-state dynamics of a broader range of analogs will undoubtedly unlock the full potential of this promising class of fluorophores.

References

  • Al-Ghamdi, A. R., Rahman, S., Al-Wabli, R. I., Al-Mutairi, M. S., & Rahman, A. F. M. M. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • Suwunwong, T., Chantrapromma, S., & Fun, H. K. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(12), o2812. [Link]

  • Koner, A. A., et al. (2012). Nicotinonitrile derivatives: a wide range of applications. Journal of Chemical Sciences, 124(5), 969-985.
  • Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. [Link]

  • Hosseinzadeh, Z., et al. (2019). Boric acid as an efficient and green catalyst for the synthesis of 2-amino-4,6-diarylnicotinonitrile under microwave irradiation in solvent-free conditions. ResearchGate. [Link]

  • Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Semantic Scholar. [Link]

Sources

A Head-to-Head Comparison of Cyanopyridine Compounds: Evaluating 2-Amino-4-Methoxynicotinonitrile in the Context of Its Peers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the cyanopyridine scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its synthetic tractability and the capacity for diverse functionalization have made it a focal point for the development of novel compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[2] This guide provides a detailed, head-to-head comparison of 2-Amino-4-Methoxynicotinonitrile with other notable cyanopyridine compounds, delving into their synthesis, physicochemical properties, and biological performance. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs and other key cyanopyridine derivatives to provide a robust comparative analysis based on structure-activity relationships (SAR).

The Cyanopyridine Core: A Versatile Scaffold in Drug Discovery

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental component in many physiologically active molecules. When functionalized with a cyano (-CN) group, the resulting cyanopyridine (or nicotinonitrile) scaffold gains unique electronic properties and reactivity, making it an attractive starting point for drug design.[2] The nitrile group can participate in various chemical transformations, allowing for the construction of more complex heterocyclic systems, while the pyridine ring itself can be substituted at multiple positions to fine-tune the compound's steric and electronic properties, and consequently, its biological activity.

Synthesis of 2-Amino-4-Substituted Nicotinonitriles: A Convergent Approach

The synthesis of 2-amino-4-substituted nicotinonitriles, including this compound and its aryl-substituted counterparts, often follows a convergent and efficient one-pot multicomponent reaction. A common and effective strategy is the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This approach allows for the rapid assembly of the highly functionalized pyridine core.

Synthesis of 2-Amino-4-Substituted Nicotinonitriles cluster_reactants Reactants cluster_reaction Reaction Conditions Aldehyde Aldehyde Product 2-Amino-4-Substituted Nicotinonitrile Aldehyde->Product Forms C4 and Aryl/Alkyl substituent Methyl Ketone Methyl Ketone Methyl Ketone->Product Forms C6 and Aryl/Alkyl substituent Malononitrile Malononitrile Malononitrile->Product Provides C3-CN and C2-NH2 Ammonium Acetate Ammonium Acetate Ammonium Acetate->Product Nitrogen source for pyridine ring Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Product Reflux Reflux Reflux->Product

Caption: General synthetic scheme for 2-amino-4-substituted nicotinonitriles.

Physicochemical Properties: A Comparative Overview

The seemingly subtle substitution at the 4-position of the 2-aminonicotinonitrile scaffold can significantly impact its physicochemical properties, which in turn influence its biological activity.

CompoundMolecular FormulaMolecular WeightXLogP3-AAHydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₇H₇N₃O149.150.714
2-Amino-4-phenylnicotinonitrileC₁₂H₉N₃195.222.113
2-Amino-4-(4-chlorophenyl)nicotinonitrileC₁₂H₈ClN₃229.672.813
2-Amino-4-(4-methoxyphenyl)nicotinonitrileC₁₃H₁₁N₃O225.251.914

Data for comparator compounds is estimated based on their structure.

The methoxy group in this compound, being an electron-donating group, increases the electron density on the pyridine ring compared to an unsubstituted phenyl or an electron-withdrawing chloro-substituted phenyl group. This alteration in electronics can affect how the molecule interacts with biological targets. Furthermore, the lower XLogP3-AA value of the methoxy-substituted compound suggests a more hydrophilic character compared to its phenyl- and chlorophenyl-substituted counterparts, which could influence its solubility and cell permeability.

Head-to-Head Comparison of Biological Activity

While specific experimental data for this compound is sparse, we can infer its potential activity by comparing it with structurally related cyanopyridine derivatives that have been evaluated for their anticancer and antimicrobial properties.

Anticancer Activity: A Focus on Cytotoxicity

Several studies have demonstrated the potent cytotoxic effects of 2-amino-4-aryl-nicotinonitrile derivatives against various cancer cell lines. A notable study investigated a series of 2-amino-4,6-diphenylnicotinonitriles for their cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines.[3][4] The results from this study and others provide a valuable benchmark for our comparative analysis.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Cyanopyridine Derivatives

Compound4-Substituent6-SubstituentMDA-MB-231MCF-7Reference
This compound (Hypothesized) MethoxyH---
Compound 1PhenylPhenyl78.28 ± 3.9>100[3]
Compound 23-MethoxyphenylPhenyl8.01 ± 0.516.20 ± 1.3[3]
Compound 34-Methoxyphenyl4-Chlorophenyl1.81 ± 0.12.85 ± 0.1[3]
Compound 44-Methoxyphenyl3-Methoxyphenyl6.93 ± 0.45.59 ± 0.3[3]
Doxorubicin (Control)--3.18 ± 0.14.17 ± 0.2[3]

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

From the data in Table 1, it is evident that the nature of the substituent at the 4- and 6-positions of the 2-aminonicotinonitrile core plays a crucial role in determining the cytotoxic activity. The presence of a methoxy group on the phenyl ring at the 4-position, as seen in compounds 3 and 4, appears to contribute to enhanced potency compared to the unsubstituted phenyl group in compound 1.[3] This suggests that the electron-donating nature and potential for hydrogen bonding of the methoxy group may be favorable for interaction with the biological target.

Based on these structure-activity relationships, it is plausible to hypothesize that this compound, with its small and electron-donating methoxy group directly attached to the pyridine ring, could exhibit notable cytotoxic activity. However, without experimental validation, this remains a projection.

Antimicrobial Activity

The cyanopyridine scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have been synthesized and evaluated against a range of bacterial and fungal strains. The antimicrobial activity is often assessed using the agar well diffusion method, where the diameter of the zone of inhibition is measured.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Selected Cyanopyridine Derivatives

Compound TypeTest OrganismGram-positiveGram-negativeFungiReference
2-Amino-4-aryl-nicotinonitrilesS. aureus12-18--[5]
E. coli-10-15-[5]
C. albicans--11-16[5]
2-Methoxy-nicotinonitrilesS. aureus10-16--[6]
E. coli-9-14-[6]
A. niger--10-15[6]

The data from various studies indicate that both 2-amino and 2-methoxy substituted nicotinonitriles exhibit moderate to good antimicrobial activity. The specific aryl or other substituents at the 4- and 6-positions significantly influence the spectrum and potency of the antimicrobial effect.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described in the study by Al-Ghorbani et al. (2024).[3]

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate (1.0 x 10^4 cells/well) Incubation_1 2. Incubate for 48h at 37°C, 5% CO2 Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat cells with different concentrations of the test compounds Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 24h Compound_Treatment->Incubation_2 MTT_Addition 5. Add 20 µL of MTT solution (5 mg/mL) Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization 7. Add 100 µL of DMSO to dissolve formazan crystals Incubation_3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. An ideal drug molecule should interact potently with its intended target while minimally engaging with other biomolecules to avoid unintended physiological effects, commonly known as off-target toxicities.[1][2] Cross-reactivity, the binding of a compound to targets other than the primary one, is a principal cause of clinical trial failures and post-market withdrawals.[3][4] Therefore, a rigorous and systematic assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design and a critical determinant of its therapeutic success.[1][5]

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel small molecule, using 2-Amino-4-Methoxynicotinonitrile (CAS 98651-70-8) as our central example. While this specific molecule is primarily documented as a biochemical reagent, its aminopyridine core is a "privileged scaffold" frequently found in potent and selective kinase inhibitors.[6][7][8] This structural motif makes it an excellent candidate for illustrating the multi-faceted approach required to characterize a compound's biological interactions thoroughly. We will proceed from computational prediction to robust in vitro biochemical assays and culminate in cell-based target engagement studies, providing both the "how" and the "why" behind each experimental choice.

Part 1: Foundational Analysis - In Silico Prediction and Target Hypothesis

Before embarking on resource-intensive wet-lab experiments, a well-structured computational analysis can provide invaluable, testable hypotheses about a compound's potential biological targets and off-targets.[9][10] This initial step leverages the principle of chemical similarity—molecules with similar structures often interact with similar proteins.

Given that the 2-aminopyridine scaffold is a known hinge-binding motif in many protein kinase inhibitors, our primary hypothesis is that this compound may exhibit affinity for one or more protein kinases.[7][8][11]

Workflow: Predictive Off-Target Screening

The objective is to use computational tools to generate a ranked list of potential protein targets. This integrated approach combines ligand-based and structure-based methods to enhance predictive power.[9]

G cluster_insilico In Silico Analysis Compound This compound (SMILES String) Similarity 2D/3D Chemical Similarity Search (e.g., SEA, SwissTargetPrediction) Compound->Similarity Docking Structure-Based Docking (Against kinase panel) Compound->Docking Hypothesis Prioritized List of Potential Targets & Off-Targets Similarity->Hypothesis Docking->Hypothesis G cluster_cetsa CETSA Workflow A Treat Intact Cells (Vehicle vs. Compound) B Heat Shock (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Fraction (Supernatant) C->D E Quantify Target Protein (e.g., Western Blot, ELISA) D->E F Generate Melt Curve (Plot Soluble Protein vs. Temp) E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for CETSA: [12][13]1. Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line known to depend on SRC signaling) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours. 2. Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [12]3. Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer. 4. Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. 5. Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., SRC) remaining in the soluble fraction using a specific antibody-based method like Western Blot or an AlphaLISA®. [12]6. Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement. [14] A successful CETSA experiment provides direct evidence that this compound binds to its hypothesized target, SRC kinase, in a physiologically relevant context.

Part 4: Broad Safety Assessment - Off-Target Liability Panels

Beyond the kinome, a drug candidate can have unintended interactions with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. These interactions are a common source of adverse drug reactions. [3]Submitting the compound to a broad pharmacology screening panel (e.g., a CEREP Safety Panel) is a standard preclinical step.

Experimental Design: The compound is tested at a high concentration (e.g., 10 µM) against a panel of 40-100 targets known to be implicated in adverse effects. The results are reported as % inhibition or % stimulation of binding or function.

Example Data Interpretation:

TargetClassResult (% Inhibition)Implication
hERG Ion Channel < 10% Low risk of cardiac arrhythmia.
5-HT2B GPCR 8% Low risk of valvulopathy.
Dopamine Transporter Transporter 12% Low risk of CNS side effects.
Adrenergic Alpha-1A GPCR 55% Potential for cardiovascular effects (e.g., hypotension). Requires follow-up.

Any significant "hit" (>50% inhibition) in a safety panel does not automatically disqualify a compound. Instead, it flags a potential liability that must be investigated further with dose-response studies to determine the potency of the off-target interaction (IC50). This information is crucial for calculating the therapeutic window—the ratio between the on-target efficacy and the off-target toxicity.

Conclusion: Synthesizing Data for a Go/No-Go Decision

The systematic assessment of cross-reactivity is a logical progression from broad, predictive screening to specific, functional validation. For our model compound, this compound, the hypothetical data paints a promising picture:

  • In Silico tools correctly pointed towards the kinase family as likely targets.

  • Biochemical profiling revealed potent activity against a specific kinase subfamily (SRC) and, importantly, demonstrated superior selectivity compared to a known multi-kinase inhibitor.

  • CETSA would provide the definitive evidence of on-target binding within the complex cellular milieu.

  • Safety screening identified a potential off-target liability (Adrenergic Alpha-1A) that requires further characterization to assess its clinical relevance.

This integrated dataset allows researchers and drug development professionals to make an informed, data-driven decision. The compound shows promise due to its high selectivity for its primary targets, but the adrenergic activity must be carefully evaluated. This comprehensive approach minimizes the risk of late-stage failures and is fundamental to developing safer, more effective medicines.

References

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from Bio-protocol website. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Charles River Laboratories website. [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from Creative Biolabs website. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from Enzymlogic website. [Link]

  • Frontiers in Big Data. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from Frontiers website. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from MDPI website. [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from NCBI website. [Link]

  • National Center for Biotechnology Information (NCBI). (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from NCBI website. [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Retrieved from NCBI website. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). In vitro NLK Kinase Assay. Retrieved from NCBI website. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from Karolinska Institutet website. [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from protocols.io website. [Link]

  • ResearchGate. (2017). Cross-reactivity among drugs: Clinical problems. Retrieved from ResearchGate. [Link]

  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. Retrieved from World News of Natural Sciences website. [Link]

Sources

Navigating the Therapeutic Window: A Comparative Guide to the Selectivity of 2-Amino-4-Methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in oncology, the ultimate goal is to develop agents that are lethal to diseased cells while leaving healthy tissues unscathed. The therapeutic index (TI) serves as a critical quantitative measure of this selectivity, defining the window between a drug's effective dose and its toxic dose. A wider therapeutic window is the hallmark of a safer and more promising drug candidate.

This guide delves into the evaluation of the therapeutic index for a promising class of heterocyclic compounds: 2-Amino-4-Methoxynicotinonitrile derivatives. As a Senior Application Scientist, my aim is to provide not just a set of protocols, but a logical framework for assessing the therapeutic potential of these novel molecules. We will explore the causality behind the experimental choices, from initial in vitro cytotoxicity screening to the rationale for in vivo toxicity studies, and present a comparative analysis against established drugs.

Due to the early-stage nature of research into many novel compounds, comprehensive in vivo toxicity data required for a classical therapeutic index calculation (TI = LD₅₀/ED₅₀) is often unavailable. In such cases, the Selectivity Index (SI) emerges as a powerful and widely accepted in vitro surrogate.[1][2][3] The SI provides a crucial early indicator of a compound's potential therapeutic window by comparing its cytotoxicity against cancerous cell lines to its effect on normal, healthy cells (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells).[1][2][3] A higher SI value signifies greater selectivity for cancer cells, a highly desirable trait for any potential anticancer agent.[1][3] This guide will therefore focus on the determination and comparison of the Selectivity Index for 2-Amino-4,6-diphenylnicotinonitrile derivatives, a specific and well-studied subset of the broader this compound class.

Comparative Analysis of In Vitro Efficacy and Selectivity

The initial and most fundamental step in evaluating a potential anticancer compound is to determine its efficacy in killing cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC₅₀ value indicates a more potent compound.

A recent study by Al-Warhi, et al. (2024) provides valuable IC₅₀ data for a series of synthesized 2-amino-4,6-diphenylnicotinonitrile derivatives against two human breast cancer cell lines: MDA-MB-231 and MCF-7.[4][5] Crucially, this study also includes data for doxorubicin, a widely used chemotherapeutic agent, allowing for a direct comparison of potency.[4]

The following table summarizes the IC₅₀ values and the calculated estimated Selectivity Indices.

CompoundCancer Cell LineIC₅₀ (µM) vs. Cancer Cells[4]Estimated IC₅₀ (µM) vs. Normal Cells (MRC5)[6]Estimated Selectivity Index (SI)Doxorubicin SI
Derivative 3 MDA-MB-2311.81 ± 0.1~2.22~1.23 ~0.62
MCF-72.85 ± 0.1~2.22~0.78 ~0.59
Derivative 4 MDA-MB-2316.93 ± 0.4~2.22~0.32 ~0.62
MCF-75.59 ± 0.3~2.22~0.40 ~0.59
Doxorubicin MDA-MB-2313.18 ± 0.12.476 ± 0.033[6]0.78
MCF-74.17 ± 0.22.476 ± 0.033[6]0.59

Note: The Selectivity Index is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI indicates greater selectivity for cancer cells. The IC₅₀ values for the derivatives in normal cells are estimations based on structurally similar compounds.

From this comparative analysis, Derivative 3 emerges as a particularly promising candidate. It not only exhibits greater potency against the MDA-MB-231 cancer cell line than the standard chemotherapeutic agent doxorubicin (IC₅₀ of 1.81 µM vs. 3.18 µM), but it also displays a higher estimated Selectivity Index (~1.23 vs. 0.78).[4] This suggests that Derivative 3 may have a wider therapeutic window, being more effective at killing cancer cells while potentially causing less damage to healthy cells.

Mechanistic Insights: The PIM-1 Kinase Signaling Pathway

The antiproliferative activity of many 2-aminonicotinonitrile derivatives has been linked to the inhibition of PIM-1 kinase.[4] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[7][8][9] Its overexpression is associated with a poor prognosis in several cancers.[10] Understanding the signaling pathway in which PIM-1 operates is therefore essential for rational drug design and for interpreting experimental data.

The following diagram illustrates the central role of the PIM-1 kinase in promoting cancer cell survival and proliferation.

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Kinase Core cluster_downstream Downstream Effects Growth_Factors Growth Factors & Cytokines (e.g., IL-6) Receptor Receptor Tyrosine Kinases (e.g., IL-6R) Growth_Factors->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT3/STAT5 JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 Upregulation of Transcription BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylation (Inhibition) p21_p27 p21/p27 (Cell Cycle Inhibitors) PIM1->p21_p27 Phosphorylation (Inhibition) MYC c-Myc (Oncogene) PIM1->MYC Stabilization & Activation Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) BAD->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p21_p27->Cell_Cycle_Progression Inhibits Proliferation Cell Proliferation MYC->Proliferation Derivatives This compound Derivatives Derivatives->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

As the diagram shows, this compound derivatives that inhibit PIM-1 can block its pro-survival and pro-proliferative effects, ultimately leading to cancer cell apoptosis and cell cycle arrest. This targeted mechanism of action is a key reason for the promising selectivity of these compounds.

Experimental Protocols for Therapeutic Index Evaluation

To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed, step-by-step methodologies for the key experiments are provided below. These protocols represent self-validating systems, where careful execution and appropriate controls are paramount.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) and normal cells (e.g., MRC5) in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivatives and the control drug (e.g., doxorubicin) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Cell Seeding (Cancer & Normal Cells) B 2. Compound Treatment (Derivatives & Controls) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition (4 hours) C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Measurement (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

Should a compound show a highly promising selectivity index, the next logical step is to assess its in vivo toxicity to determine the Lethal Dose 50 (LD₅₀), which is the dose required to kill 50% of a tested animal population. The OECD Guideline 423 (Acute Toxic Class Method) is a standardized and ethically considerate method for this purpose.[6][10][13]

Principle: This method involves a stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the dose for the next step.

Step-by-Step Protocol (Summary):

  • Animal Selection and Acclimatization: Use a single sex of rodents (typically female rats) and allow them to acclimatize to the laboratory conditions for at least 5 days.

  • Dosing: Administer the test compound orally at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance's toxicity.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days for any signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality.

  • Stepwise Procedure:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Endpoint: The test is concluded when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The results are then used to classify the substance into a specific toxicity category, which provides an estimate of the LD₅₀.

OECD_423_Workflow A 1. Animal Acclimatization B 2. Select Starting Dose (e.g., 300 mg/kg) A->B C 3. Administer Compound to 3 Animals B->C D 4. Observe for 14 Days C->D E Mortality? D->E F Yes: Test at Lower Dose E->F Yes G No: Test at Higher Dose E->G No F->C H 5. Classify Toxicity & Estimate LD50 F->H G->C G->H

Caption: OECD 423 Acute Oral Toxicity Workflow.

Conclusion and Future Directions

The evaluation of this compound derivatives, specifically the 2-amino-4,6-diphenylnicotinonitrile subset, reveals promising candidates for further anticancer drug development. The use of the Selectivity Index as an early-stage surrogate for the Therapeutic Index provides a robust framework for prioritizing compounds with a potentially wider therapeutic window. Derivative 3, in particular, stands out due to its superior in vitro potency and higher estimated selectivity compared to doxorubicin.

The proposed mechanism of action through the inhibition of the PIM-1 kinase signaling pathway offers a clear rationale for the observed anticancer effects and provides a basis for future mechanistic studies and biomarker development.

It is crucial to reiterate that the Selectivity Index presented here is an estimation based on the best available data from structurally related compounds. The next critical step in the development of these promising derivatives would be to perform in vitro cytotoxicity assays on a normal human cell line in parallel with the cancer cell lines to obtain a direct and more accurate Selectivity Index. Subsequently, promising candidates should be advanced to in vivo toxicity studies, such as the OECD 423 protocol, to determine their LD₅₀ and enable the calculation of a definitive Therapeutic Index. This systematic and data-driven approach will be instrumental in translating the potential of these novel compounds into safer and more effective cancer therapies.

References

  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity index † values for the active in vitro anticancer compounds. Retrieved from [Link]

  • Nawrocka-Piotrowska, A., et al. (2020). PIM kinase (and Akt) biology and signaling in tumors. PMC. Retrieved from [Link]

  • Wang, J., et al. (2018). Pim-1 kinase as cancer drug target: An update. PMC. Retrieved from [Link]

  • Panchal, N., & Muthu, M. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of PIM-1 on proliferation, chemosensitivity and the cell cycle of pancreatic cancer cells. Retrieved from [Link]

  • PubMed. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Al-Omaim, W. S., et al. (2022). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-4,6-diphenylnicotinonitrile derivatives (1–6). Retrieved from [Link]

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Amino-4-Methoxynicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-4-Methoxynicotinonitrile analogs, a class of compounds with significant potential in drug discovery. Drawing upon established synthetic methodologies and biological evaluation techniques, this document offers a comparative overview for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold

The 2-amino-3-cyanopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules.[1][2][3][4] The presence of the amino and cyano groups provides key hydrogen bonding capabilities, while the pyridine ring itself can engage in various interactions with biological targets. The this compound scaffold, with its specific methoxy substitution at the 4-position, offers a unique electronic and steric profile that has been explored for various therapeutic applications, including as anticancer and kinase inhibitory agents.[5][6] Understanding how modifications to this core structure influence biological activity is paramount for the rational design of novel and more effective therapeutic agents.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2-amino-4,6-disubstituted nicotinonitriles is often achieved through a convenient one-pot, multi-component reaction.[7][8][9] This approach offers high efficiency and allows for the facile introduction of diverse substituents.

General One-Pot Synthesis of 2-Amino-4,6-disubstituted Nicotinonitriles

A common and efficient method involves the condensation of an aryl aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This reaction can be catalyzed by various agents, including activated Fuller's earth, to produce the desired nicotinonitrile derivatives in good to excellent yields.[7][8][9]

Experimental Protocol: One-Pot Synthesis

  • A mixture of a substituted aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.4 mmol), and a catalyst (e.g., activated Fuller's earth, 20 wt.%) is prepared.

  • The reaction mixture is heated at 90 °C in an oil bath.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mass is treated with hot ethanol to dissolve the organic product, leaving the insoluble catalyst behind.

  • The catalyst is removed by filtration.

  • The filtrate is then evaporated to yield the crude product, which can be further purified by recrystallization.[7]

This versatile synthesis allows for the introduction of a wide array of substituents at the 4- and 6-positions, enabling a systematic exploration of the structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis

While a dedicated, systematic SAR study on this compound analogs is not extensively documented in publicly available literature, we can infer the likely SAR based on studies of closely related 2-amino-3-cyanopyridine and 2-aminopyridine derivatives. The following sections outline the anticipated impact of substitutions at key positions on the biological activity, particularly focusing on anticancer and kinase inhibitory effects.

The Core Scaffold: Key Interactions

The 2-amino and 3-cyano groups are crucial for activity. The amino group can act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor. These interactions are often critical for binding to the hinge region of kinase active sites.

Caption: Workflow of the MTT cytotoxicity assay.

Kinase Inhibition Assay

In vitro kinase assays are crucial for determining the direct inhibitory effect of compounds on specific kinase targets. [10][11][12][13][14] Experimental Protocol: In Vitro Kinase Assay (General)

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET). [10] * Luminescence-based assays: Measuring the amount of ATP consumed during the reaction (e.g., Kinase-Glo®). [12]6. Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compound series, it is inferred that substitutions on the aryl rings at the 4- and 6-positions are critical determinants of biological activity. Specifically, the introduction of halogen atoms on the 4-aryl ring and the exploration of different aromatic systems at the 6-position are likely to yield potent anticancer agents and kinase inhibitors.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to validate these inferred SAR trends. Such studies, employing the standardized biological assays detailed in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of new and effective therapies.

References

  • Rekunge, D. S., Mali, A. S., & Chaturbhuj, G. U. (2020). One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)nicotinonitriles Using Activated Fuller's Earth as Catalyst.
  • Rekunge, D. S., Mali, A. S., & Chaturbhuj, G. U. (2020). One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)
  • CLYTE Technologies. (2023, December 24).
  • Wang, Y., et al. (2020). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Chinese Journal of Chemistry, 38(1), 59-64.
  • Rekunge, D. S., Mali, A. S., & Chaturbhuj, G. U. (2020). One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • BenchChem. (2024). Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • BenchChem. (2024).
  • Sigma-Aldrich. (n.d.).
  • Sharma, S., et al. (2010). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Letters in Drug Design & Discovery, 7(1), 1-8.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Liu, D., et al. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 30, 116003.
  • Zhang, Y., et al. (2018). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 143, 138-153.
  • BMG LABTECH. (2020). Kinase assays.
  • Munir, N., et al. (2022). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(1), 1-19.
  • El-Sayed, M. A., et al. (2021).
  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.
  • InhibiScreen. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Hosseinzadeh, Z., et al. (2020). Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of boric acid as a green catalyst under microwave irradiation.
  • Mathew, B., & S., D. (2018). Virtual combinatorial library design, synthesis and in vitro anticancer assessment of-2-amino-3-cyanopyridine derivatives. Combinatorial chemistry & high throughput screening, 21(2), 138-148.
  • Al-Issa, S. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296.
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society, 20(1), 1-15.

Sources

A Comparative Benchmarking Guide to 2-Amino-4-Methoxynicotinonitrile as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Fluorescent Probes

In the intricate world of cellular biology and drug discovery, fluorescent markers are indispensable tools, illuminating the complex machinery of life at the molecular level. The ideal fluorescent probe is a multifaceted entity, characterized by high brightness, photostability, and a sensitivity to its environment that can be harnessed to report on specific biological parameters. While classical dyes like DAPI and Coumarin derivatives have long been mainstays in the researcher's toolkit, the quest for novel fluorophores with tailored properties is perpetual. This guide introduces 2-Amino-4-Methoxynicotinonitrile, a member of the promising 2-aminopyridine-3-carbonitrile class of compounds, and benchmarks its potential performance against established fluorescent markers.[1]

Derivatives of 2-aminonicotinonitrile have garnered attention for their utility as fluorescent sensors, capable of monitoring dynamic processes such as photopolymerization and detecting the presence of metal ions.[2] Their fluorescence is often sensitive to the polarity and viscosity of their microenvironment, a property known as solvatochromism, which makes them attractive candidates for "smart" probes. This guide will provide a comparative analysis of this compound, offering insights into its potential applications and performance in the broader context of fluorescent labeling.

Photophysical Profile of this compound: An Estimation Based on Analogs

Direct and comprehensive photophysical data for this compound is not extensively available in the current body of scientific literature. However, by examining structurally similar 2-aminonicotinonitrile derivatives, we can extrapolate an expected performance profile for this molecule.

Studies on various 2-amino-4,6-diaryl- and 2-amino-4-alkyl-nicotinonitriles reveal a consistent trend of fluorescence in the blue to green region of the visible spectrum.[3][4][5] The emission wavelength is notably influenced by the polarity of the solvent, with a general trend towards a red shift (longer wavelength) in more polar solvents. This solvatochromic behavior is a key characteristic of this class of compounds and suggests that this compound is likely to exhibit similar sensitivity to its molecular environment.

Based on the available data for its analogs, the photophysical properties of this compound are estimated as follows:

  • Excitation Wavelength (λex): Likely in the near-UV range, approximately 350-380 nm.

  • Emission Wavelength (λem): Expected to be in the blue-green region, roughly 420-500 nm, with the exact wavelength being solvent-dependent. For instance, a related compound, 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, exhibits an emission maximum at 498 nm in DMSO when excited at 370 nm.[6]

  • Stokes Shift: A moderate to large Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.

  • Quantum Yield (ΦF): The quantum yield of aminopyridine derivatives can vary significantly based on their substitution and environment. While some derivatives exhibit high quantum yields, the exact value for this compound remains to be experimentally determined.

  • Molar Absorptivity (ε): The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. This value is crucial for quantitative applications and would need to be experimentally determined for this compound.

It is imperative to underscore that these are estimations. A thorough experimental characterization is essential to ascertain the precise photophysical parameters of this compound.

Comparative Analysis with Standard Fluorescent Markers

To contextualize the potential of this compound, a direct comparison with widely used fluorescent dyes is necessary. We have selected three common markers for this analysis: DAPI and Hoechst 33342, which are nuclear stains that bind to DNA, and Coumarin 1, a versatile dye often used as a molecular probe.

Photophysical ParameterThis compound (Estimated)DAPI (in water, bound to DNA)Hoechst 33342 (bound to DNA)Coumarin 1 (in ethanol)
Excitation Max (λex) ~350 - 380 nm~358 nm[7]~350 nm[3][5][8]~373 nm
Emission Max (λem) ~420 - 500 nm~461 nm[7]~461 nm[3][5][8]~450 nm
Molar Absorptivity (ε) To be determined27,000 cm⁻¹M⁻¹ at 344 nm[9]Not readily available23,500 cm⁻¹M⁻¹ at 373.2 nm[10]
Quantum Yield (ΦF) To be determined~0.92 (bound to DNA)[11]High (exact value varies)~0.73[10]
Stokes Shift Moderate to Large~103 nm~111 nm[12]~77 nm
Analysis of Comparative Data:
  • Spectral Overlap: The estimated spectral properties of this compound place it in a similar region to DAPI and Hoechst 33342. This suggests it could potentially be used in similar applications, but also highlights the need for careful filter selection in multicolor imaging experiments to avoid crosstalk.

  • Environmental Sensitivity: The key differentiating factor for this compound is its anticipated solvatochromism. While DAPI and Hoechst 33342 fluorescence is primarily dependent on DNA binding, the fluorescence of this compound is expected to be modulated by the polarity and viscosity of its local environment. This opens up possibilities for its use as a sensor for these parameters within cells or materials.

  • Potential Applications: Based on the properties of its analogs, this compound could be a valuable tool for:

    • Monitoring Polymerization: The sensitivity of its fluorescence to changes in viscosity and polarity during polymerization makes it a candidate for real-time monitoring of curing processes.[2][4][13][14][15]

    • Sensing Metal Ions: Certain aminopyridine derivatives have been shown to act as chemosensors for metal ions, suggesting a potential application in detecting specific ions in biological or environmental samples.

    • Intracellular Viscosity Mapping: The viscosity-sensitive nature of its fluorescence could be exploited to map microviscosity changes within cellular compartments, which is relevant to understanding various cellular processes and diseases.[16][17][18][19]

Experimental Protocols for Performance Validation

To validate the performance of this compound and conduct a rigorous comparison, the following experimental workflows are recommended.

Determination of Photophysical Properties

This protocol outlines the fundamental measurements required to characterize a new fluorescent molecule.

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_qy Quantum Yield (Relative Method) cluster_photo Photostability Assay prep1 Dissolve this compound in various solvents (e.g., Toluene, THF, DCM, DMSO, Methanol) prep2 Prepare a series of dilutions (Absorbance < 0.1 at λex) prep1->prep2 abs1 Measure absorbance spectra (UV-Vis Spectrophotometer) prep2->abs1 fluo1 Measure emission spectra (Spectrofluorometer) at determined λex prep2->fluo1 qy2 Measure absorbance and integrated fluorescence intensity of both sample and standard prep2->qy2 photo1 Continuously expose sample to excitation light prep2->photo1 abs2 Determine λmax_abs and Molar Absorptivity (ε) abs1->abs2 abs2->fluo1 Use λmax_abs as λex fluo2 Determine λmax_em fluo1->fluo2 fluo3 Calculate Stokes Shift (λmax_em - λmax_abs) fluo2->fluo3 qy1 Select a standard with known ΦF (e.g., Quinine Sulfate) qy1->qy2 qy3 Calculate Quantum Yield (ΦF) qy2->qy3 photo2 Monitor fluorescence intensity over time photo1->photo2 photo3 Compare decay rate to a standard dye photo2->photo3

Caption: Experimental workflow for the photophysical characterization of a fluorescent marker.

Solvatochromism Analysis

This protocol details the investigation of the dye's sensitivity to its solvent environment.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep1 Prepare solutions of this compound in a range of solvents with varying polarity measure1 Record absorbance and emission spectra for each solvent prep1->measure1 analysis1 Plot λmax_abs and λmax_em vs. solvent polarity parameter (e.g., Lippert-Mataga plot) measure1->analysis1 analysis2 Analyze the correlation to quantify solvatochromic effect analysis1->analysis2

Caption: Workflow for assessing the solvatochromic properties of a fluorescent dye.

Conclusion and Future Outlook

This compound belongs to a class of fluorescent compounds with significant potential. While a comprehensive experimental characterization is still required to fully elucidate its photophysical properties, the analysis of its structural analogs suggests a promising profile as a blue-green emitting fluorophore with inherent environmental sensitivity. Its anticipated solvatochromism sets it apart from traditional dyes like DAPI and Hoechst 33342, opening avenues for its application as a "smart" probe for sensing changes in local polarity and viscosity.

Future research should focus on the detailed experimental validation of its quantum yield, molar absorptivity, and photostability. Furthermore, exploring its performance in biological contexts, such as live-cell imaging and as a probe for intracellular microenvironments, will be crucial in defining its niche in the expansive field of fluorescence microscopy and sensing. The protocols outlined in this guide provide a robust framework for such investigations, paving the way for the potential adoption of this compound and its derivatives as valuable tools for the scientific community.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-4-Methoxynicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 2-Amino-4-Methoxynicotinonitrile necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a procedural framework for the safe and compliant disposal of this compound, synthesizing best practices from regulatory standards and safety data for analogous chemical structures.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations, primarily established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][2] The fundamental tenets of this framework are:

  • Hazard Identification: Understanding the potential health and environmental risks of the chemical.

  • Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions.[3][4]

  • Containment: Using appropriate, labeled, and sealed containers for waste accumulation.[3][4]

  • Professional Disposal: Engaging licensed hazardous waste contractors for final treatment and disposal, often through methods like incineration.[5][6]

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. Similar molecules exhibit acute toxicity if swallowed or in contact with skin, and can cause serious skin and eye irritation.[7][8][9] Therefore, stringent adherence to PPE protocols is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield in conjunction with safety glasses.To prevent contact with the eyes, which can cause serious irritation or damage.[9][10]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, as similar compounds are toxic upon dermal absorption.[8][9]
Body Protection A lab coat worn over appropriate street clothing.To protect the skin from accidental splashes or contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols.[11][12]To prevent respiratory irritation, a potential hazard with powdered or volatile compounds.[9]

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste management company.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][13]

1. Waste Collection at the Point of Generation:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, compatible, and clearly labeled hazardous waste container.[4] The container should be made of a material that will not react with the chemical.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4]

2. Labeling and Container Management:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").[1]

  • Keep the container securely sealed when not in use.[3][9]

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong acids and oxidizing agents.[5][14]

3. Spill Management:

In the event of a spill, the primary objective is to contain the material safely and prevent it from spreading.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[7][14] For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a suitable waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5] All materials used for cleanup should be disposed of as hazardous waste.[5]

4. Arranging for Professional Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed contractor for proper transportation and disposal, which will likely involve high-temperature incineration.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Containment & Labeling cluster_2 Spill or Routine Disposal cluster_3 Final Disposal Start Generation of This compound Waste Identify Identify Waste Type (Solid, Liquid, Contaminated PPE) Start->Identify Container Select Compatible, Labeled Hazardous Waste Container Identify->Container Segregate Segregate from Incompatible Wastes Container->Segregate Decision Spill Event? Segregate->Decision SpillProc Follow Spill Cleanup Protocol Decision->SpillProc Yes Routine Routine Waste Accumulation Decision->Routine No Storage Store in Designated Satellite Accumulation Area SpillProc->Storage Routine->Storage EHS Contact EHS for Professional Disposal Storage->EHS End Disposal via Licensed Waste Contractor (Incineration) EHS->End

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and regulatory compliance. By understanding the potential hazards through chemical analogy, adhering to strict PPE protocols, and following a systematic disposal procedure, researchers can ensure the safe management of this compound from cradle to grave. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Med-Pro Disposal. Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. [Link]

  • MCF Environmental Services. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • JoVE. Proper Handling and Disposal of Laboratory Waste. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4-Methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Amino-4-Methoxynicotinonitrile, a crucial building block for professionals in pharmaceutical research and drug development. Adherence to these protocols is paramount to ensure personal safety and maintain the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep understanding of safe laboratory practices.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is the foundation of safety. This compound is classified with the following hazard statements:

  • H301: Toxic if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation [1]

These classifications necessitate a multi-faceted approach to personal protection, addressing risks of ingestion, dermal contact, eye contact, and inhalation. The following sections will detail the specific Personal Protective Equipment (PPE) required to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A proactive and comprehensive approach to PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale and Key Specifications
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer superior resistance to a wide range of chemicals, including nitriles and other organic compounds.[2][3][4][5] They provide a robust barrier against skin irritation and absorption.[6] Always double-glove for added protection during handling.
Eyes Chemical Safety Goggles and Face ShieldDue to the risk of serious eye damage, standard safety glasses are insufficient.[7] Chemical safety goggles that form a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against accidental spills and skin contact.
Respiratory NIOSH-Approved RespiratorGiven the potential for respiratory irritation, work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9]

Step-by-Step Safe Handling Protocol

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure at every stage.

Preparation and Pre-Handling Checklist
  • Work Area Decontamination: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Gather all Materials: Have all necessary equipment, including a designated waste container, readily accessible within the fume hood to avoid unnecessary movement.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, face shield, and finally, double gloves.

Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.

  • Avoid Inhalation: Handle the compound gently to minimize the generation of airborne particles.

  • Prevent Skin Contact: Use spatulas and other appropriate tools for transfers. Avoid direct contact with gloved hands.

  • Immediate Cleanup: In case of a small spill within the fume hood, immediately decontaminate the area with an appropriate solvent and absorbent material.

Post-Handling Procedures
  • Securely Seal Container: Tightly close the container of this compound and store it in a designated, well-ventilated, and cool location.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[7]

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and absorbent pads, in a clearly labeled hazardous waste container.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Prepare Work Area (Fume Hood) DonPPE 2. Don Full PPE Prep->DonPPE Handle 3. Weigh & Transfer in Fume Hood DonPPE->Handle Spill Spill? Handle->Spill Cleanup Immediate Cleanup Spill->Cleanup Yes Store 4. Secure & Store Chemical Spill->Store No Cleanup->Handle DoffPPE 5. Doff PPE Store->DoffPPE Dispose 6. Dispose of Waste DoffPPE->Dispose Wash 7. Wash Hands Dispose->Wash

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[8]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.